molecular formula C22H20ClF2N3O3 B12399513 (2S,4R)-DS89002333

(2S,4R)-DS89002333

Cat. No.: B12399513
M. Wt: 447.9 g/mol
InChI Key: KALMTELCNYQBGB-BPAMGIGYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-DS89002333 is a useful research compound. Its molecular formula is C22H20ClF2N3O3 and its molecular weight is 447.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H20ClF2N3O3

Molecular Weight

447.9 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide

InChI

InChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30)/t13-,18+,20?/m1/s1

InChI Key

KALMTELCNYQBGB-BPAMGIGYSA-N

Isomeric SMILES

COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC([C@@H]3C[C@H](CN3)O)C4=CC(=C(C=C4)F)Cl

Canonical SMILES

COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (2S,4R)-DS89002333

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults, often in the absence of underlying liver disease. A defining molecular characteristic of FL-HCC is the presence of a somatic deletion on chromosome 19, which results in the formation of a DNAJB1-PRKACA gene fusion. This fusion protein is considered the primary oncogenic driver in this disease. The fusion product, a chimeric protein kinase, exhibits constitutive catalytic activity of the Protein Kinase A (PKA) catalytic subunit alpha (PRKACA), leading to aberrant downstream signaling and tumorigenesis.

(2S,4R)-DS89002333 is a novel, potent, and orally active small molecule inhibitor of PRKACA. It is being developed as a targeted therapy for FL-HCC, aiming to directly counteract the effects of the oncogenic DNAJB1-PRKACA fusion protein. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a direct inhibitor of the PRKACA kinase activity. In the context of FL-HCC, its primary target is the constitutively active catalytic domain of the DNAJB1-PRKACA fusion protein. By binding to the ATP-binding site of the kinase domain, DS89002333 prevents the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade initiated by the fusion protein. This inhibition of the fusion protein-dependent cell growth has been demonstrated in both in vitro and in vivo models of FL-HCC.

Signaling Pathways

The DNAJB1-PRKACA fusion kinase drives FL-HCC through the dysregulation of several downstream signaling pathways. A central mechanism involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). This leads to the dephosphorylation and nuclear translocation of the CRTC2 transcriptional coactivator, which, in conjunction with the acetyltransferase p300, promotes a pro-tumorigenic transcriptional program. Other signaling pathways implicated downstream of the fusion kinase include the MAPK and Aurora Kinase A pathways.

G cluster_0 FL-HCC Cell DNAJB1_PRKACA DNAJB1-PRKACA Fusion Kinase SIK Salt-Inducible Kinases (SIK1, SIK2, SIK3) DNAJB1_PRKACA->SIK Phosphorylation (Inactivation) CREB CREB DNAJB1_PRKACA->CREB Phosphorylation (Activation) MAPK MAPK Pathway DNAJB1_PRKACA->MAPK AURKA Aurora Kinase A DNAJB1_PRKACA->AURKA DS89002333 This compound DS89002333->DNAJB1_PRKACA Inhibition CRTC2 CRTC2 SIK->CRTC2 Phosphorylation (Inactivation) Gene_Expression Oncogenic Gene Expression CRTC2->Gene_Expression p300 p300 p300->Gene_Expression CREB->Gene_Expression Tumor_Growth Tumor Growth & Proliferation Gene_Expression->Tumor_Growth

Caption: Signaling pathway of DNAJB1-PRKACA in FL-HCC and the inhibitory action of DS89002333.

Quantitative Data

The potency and efficacy of this compound have been quantified in various preclinical assays. The data is summarized in the tables below.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayPRKACAIC500.3 nM
Cellular AssayNIH/3T3 cellsCREB Phosphorylation IC5050 nM

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Model TypeDosing RegimenOutcomeReference
NIH/3T3-fusion allograft12.5 and 50 mg/kg, p.o., twice daily for 5 daysDemonstrated anti-tumor activity
FL-HCC Patient-Derived Xenograft (PDX)3 and 30 mg/kg, p.o., twice daily for 22 daysSignificant anti-tumor activity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of this compound.

PRKACA Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PRKACA.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis A Prepare Assay Buffer: 40mM Tris, pH 7.5 20mM MgCl2 0.1mg/ml BSA D Add enzyme, substrate, and DS89002333 to microplate wells A->D B Serially dilute DS89002333 in DMSO B->D C Prepare PRKACA enzyme and substrate (e.g., Kemptide) C->D E Initiate reaction by adding ATP D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Stop reaction with EDTA-containing quench buffer F->G H Add detection reagent (e.g., ADP-Glo™) G->H I Measure signal (e.g., luminescence) H->I J Calculate percent inhibition and determine IC50 value I->J G cluster_0 Model Development cluster_1 Efficacy Study cluster_2 Endpoint Analysis A Obtain fresh tumor tissue from FL-HCC patient surgery B Implant small tumor fragments subcutaneously into immunocompromised mice (e.g., NOD/SCID) A->B C Monitor mice for tumor growth B->C D Once tumors reach a specific size, passage them to new cohorts of mice C->D E Expand a cohort of mice with established PDX tumors D->E F Randomize mice into treatment groups (Vehicle and DS89002333) E->F G Administer treatment orally (e.g., twice daily for 22 days) F->G H Measure tumor volume and body weight regularly G->H I At the end of the study, euthanize mice and excise tumors H->I J Analyze tumors (e.g., histopathology, pharmacodynamic markers) I->J K Compare tumor growth between treatment and vehicle groups J->K

(2S,4R)-DS89002333: A Potent Inhibitor of PRKACA Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of (2S,4R)-DS89002333 to the catalytic subunit alpha of Protein Kinase A (PRKACA). The document details the quantitative binding data, experimental protocols for assessing binding affinity and cellular activity, and the relevant signaling pathways. This information is intended to support further research and development of PRKACA inhibitors.

Core Quantitative Data: Binding Affinity of PRKACA Inhibitors

The binding affinity and inhibitory concentration of this compound and other select PRKACA inhibitors are summarized below. This data highlights the high potency of this compound.

CompoundAssay TypeValueUnitReference
This compound IC500.3nM[1][2]
BLU0588Kd4nM[3]
BLU2864Kd3.3nM[3]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Kd: The dissociation constant, a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a higher binding affinity.

PRKACA Signaling Pathway

Protein Kinase A (PKA), with PRKACA as its catalytic subunit, is a key component of the cyclic AMP (cAMP) signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase.[4][5][6] cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits (PRKACA).[5][6] These active subunits then phosphorylate various downstream substrate proteins on serine and threonine residues, thereby regulating a multitude of cellular processes. A key downstream target is the transcription factor cAMP response element-binding protein (CREB), which upon phosphorylation at Ser133, modulates gene expression.[7][8]

PRKACA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP G_Protein->AC Activates ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PKA_active Releases CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates pCREB p-CREB CREB_inactive->pCREB Gene Target Gene Expression pCREB->Gene Activates

PRKACA Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to determine the binding affinity and functional effects of PRKACA inhibitors.

LanthaScreen™ Eu Kinase Binding Assay for PRKACA

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of an inhibitor to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor competing with the tracer for the kinase binding site will disrupt FRET, leading to a decrease in the emission signal.[9][10]

Materials:

  • PRKACA enzyme (tagged, e.g., GST- or His-tagged)

  • Eu-labeled anti-tag antibody (e.g., Anti-GST or Anti-His)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compound (this compound)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]

  • 384-well microplate

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test compound in kinase buffer.

    • Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer.

    • Prepare a solution of the Alexa Fluor™-labeled tracer in kinase buffer.

  • Assay Assembly:

    • Add the test compound dilutions to the wells of the 384-well plate.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Assembly cluster_readout Incubation & Readout cluster_analysis Data Analysis Compound Serial Dilution of This compound Add_Compound Add Compound to Plate Compound->Add_Compound Kinase_Ab PRKACA + Eu-Ab Solution Add_Kinase_Ab Add Kinase-Ab Mix Kinase_Ab->Add_Kinase_Ab Tracer AF647-Tracer Solution Add_Tracer Add Tracer Tracer->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

LanthaScreen Assay Workflow
Cellular Phospho-CREB (Ser133) HTRF® Assay

This assay measures the level of phosphorylated CREB in cell lysates to assess the cellular activity of the PRKACA pathway and the effect of inhibitors.

Principle: This is a sandwich immunoassay in a homogeneous format. A Eu-cryptate labeled antibody specific for total CREB and a d2-labeled antibody specific for phosphorylated CREB (Ser133) are used. In the presence of phosphorylated CREB, the two antibodies are brought into close proximity, allowing for FRET between the donor (Eu-cryptate) and acceptor (d2). The signal is proportional to the amount of phosphorylated CREB.[11]

Materials:

  • Cell line of interest (e.g., HeLa, A431)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Stimulant (e.g., Forskolin, to activate adenylyl cyclase and increase cAMP)

  • Lysis buffer

  • HTRF® Phospho-CREB (Ser133) detection reagents (Eu-cryptate anti-CREB and d2 anti-phospho-CREB antibodies)

  • 384-well low volume white plate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well culture plate and grow to desired confluency.

    • Pre-treat cells with a serial dilution of the test compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a stimulant (e.g., Forskolin) for a defined period (e.g., 10 minutes) to induce CREB phosphorylation.

  • Cell Lysis:

    • Aspirate the culture medium and add lysis buffer to each well.

    • Incubate on an orbital shaker for 30 minutes at room temperature.

  • HTRF® Detection:

    • Transfer the cell lysates to a 384-well detection plate.

    • Add the HTRF® detection reagents (antibody mix) to each well.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours.

  • Data Acquisition:

    • Read the plate on an HTRF® compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

  • Data Analysis:

    • Calculate the HTRF® ratio and plot it against the inhibitor concentration to determine the cellular IC50.

pCREB_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_lysis_detection Lysis & Detection cluster_readout_analysis Readout & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Compound Treat with this compound Seed_Cells->Treat_Compound Stimulate Stimulate with Forskolin Treat_Compound->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Transfer_Lysate Transfer Lysate to 384-well Plate Lyse_Cells->Transfer_Lysate Add_HTRF_Reagents Add HTRF Detection Reagents Transfer_Lysate->Add_HTRF_Reagents Incubate Incubate at RT Add_HTRF_Reagents->Incubate Read_Plate Read HTRF Signal Incubate->Read_Plate Analyze_Data Calculate Cellular IC50 Read_Plate->Analyze_Data

Phospho-CREB Assay Workflow

This technical guide provides a foundational understanding of the binding characteristics of this compound to PRKACA. The provided data and protocols can be utilized by researchers to further investigate the therapeutic potential of this and other PRKACA inhibitors.

References

An In-Depth Technical Guide to (2S,4R)-DS89002333: A Potent PRKACA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (2S,4R)-DS89002333, a novel and potent inhibitor of the cAMP-activated protein kinase catalytic subunit alpha (PRKACA). This document is intended to serve as a valuable resource for researchers in oncology, particularly those focused on fibrolamellar hepatocellular carcinoma (FL-HCC), and other fields where the cAMP/PKA signaling pathway plays a critical role.

Chemical Structure and Properties

This compound is a synthetic small molecule with a complex heterocyclic structure. Its systematic IUPAC name is (2S,4R)-N-((S)-1-(3-chloro-4-fluorophenyl)propyl)-6-(5-fluoro-6-methoxyquinolin-3-yl)-4-hydroxy-1,2,3,4-tetrahydronaphthyridine-3-carboxamide. The chemical structure of this compound is presented below.

(Mandatory Visualization)

chemical_structure cluster_molecule img img

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyValue
Molecular Formula C32H29ClFN5O3
Molecular Weight 590.06 g/mol
IUPAC Name (2S,4R)-N-((S)-1-(3-chloro-4-fluorophenyl)propyl)-6-(5-fluoro-6-methoxyquinolin-3-yl)-4-hydroxy-1,2,3,4-tetrahydronaphthyridine-3-carboxamide
SMILES O=C(N--INVALID-LINK--CC)C2@HNC3=C(C=C(C4=CC(OC)=C(F)C=N4)C=C3)C[C@H]2O
Physical Description Solid (presumed)
Solubility Information not publicly available
Melting Point Information not publicly available
Boiling Point Information not publicly available

Biological Activity and Mechanism of Action

This compound is a highly potent and orally active inhibitor of PRKACA, the catalytic subunit of protein kinase A (PKA). It has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by a specific gene fusion, DNAJB1-PRKACA.[1]

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of PRKACA. This inhibition has been shown to be highly potent, with an in vitro IC50 value of 0.3 nM.[1] By blocking the catalytic function of PRKACA, this compound disrupts the downstream signaling cascade that is constitutively activated by the DNAJB1-PRKACA fusion protein in FL-HCC cells.

The cAMP/PKA Signaling Pathway

The cAMP-dependent protein kinase A (PKA) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including metabolism, gene expression, and cell proliferation. The pathway is initiated by the binding of an extracellular ligand (e.g., hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits (PRKACA). These catalytic subunits then phosphorylate a wide range of substrate proteins, thereby modulating their activity and initiating downstream cellular responses. In the context of FL-HCC, the DNAJB1-PRKACA fusion protein results in a constitutively active PRKACA, leading to uncontrolled cell growth and proliferation.

(Mandatory Visualization)

PRKACA_signaling_pathway PRKACA Signaling Pathway Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PRKACA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PRKACA_active Releases Substrate Substrate Proteins PRKACA_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Proteins Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Phospho_Substrate->Cellular_Response Leads to DS89002333 This compound DS89002333->PRKACA_active Inhibits

Caption: Overview of the PRKACA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section outlines the key experimental methodologies that have been employed to characterize the activity of this compound. These protocols are based on the methods described in the primary literature and are provided to facilitate the design of similar experiments.

In Vitro PRKACA Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PRKACA.

Methodology:

  • Reagents and Materials:

    • Recombinant human PRKACA enzyme

    • Fluorescently labeled peptide substrate (e.g., a derivative of kemptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound stock solution (in DMSO)

    • 384-well microplates

    • Microplate reader capable of detecting fluorescence.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 384-well plate, add the PRKACA enzyme, the fluorescent peptide substrate, and the diluted this compound.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).

    • Measure the fluorescence of the phosphorylated and unphosphorylated peptide substrate using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

(Mandatory Visualization)

in_vitro_workflow In Vitro PRKACA Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - PRKACA Enzyme - Peptide Substrate - ATP - DS89002333 Dilutions start->prep_reagents plate_setup Plate Setup (384-well): Add Enzyme, Substrate, and Inhibitor prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction: Add EDTA incubation->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro PRKACA kinase inhibition assay.

In Vivo Patient-Derived Xenograft (PDX) Model of FL-HCC

Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft model of fibrolamellar hepatocellular carcinoma.

Methodology:

  • Animal Model:

    • Immunocompromised mice (e.g., NOD/SCID or similar strains).

  • Tumor Implantation:

    • Obtain fresh tumor tissue from FL-HCC patients with informed consent and ethical approval.

    • Surgically implant small fragments of the tumor subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the tumor-bearing mice into treatment and control groups.

    • Administer this compound orally to the treatment group at a predetermined dose and schedule.

    • Administer the vehicle (the solvent used to dissolve the compound) to the control group.

  • Efficacy Evaluation:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice weekly).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

(Mandatory Visualization)

in_vivo_workflow In Vivo PDX Model Workflow start Start tumor_implantation Subcutaneous Implantation of FL-HCC Patient-Derived Tumor Tissue into Immunocompromised Mice start->tumor_implantation tumor_growth Allow Tumors to Grow to Palpable Size tumor_implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Oral Administration of This compound (Treatment) or Vehicle (Control) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint: Euthanize Mice and Excise Tumors monitoring->endpoint At study completion analysis Data Analysis: Tumor Growth Inhibition and Statistics endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo patient-derived xenograft (PDX) model of FL-HCC.

Summary and Future Directions

This compound is a promising preclinical candidate for the treatment of fibrolamellar hepatocellular carcinoma. Its high potency and oral bioavailability make it an attractive molecule for further development. The data summarized in this guide highlight its specific mechanism of action through the inhibition of the constitutively active PRKACA kinase, a key driver of FL-HCC.

Future research should focus on:

  • Comprehensive preclinical toxicology and pharmacokinetic studies to support an Investigational New Drug (IND) application.

  • Identification of potential biomarkers to predict patient response to this compound therapy.

  • Exploration of the therapeutic potential of this compound in other cancers driven by aberrant PKA signaling.

  • Investigation of combination therapies to enhance the anti-tumor efficacy of this compound and overcome potential resistance mechanisms.

This technical guide provides a solid foundation for researchers and drug developers interested in advancing the understanding and clinical application of this compound. The detailed information on its chemical properties, biological activity, and experimental protocols is intended to accelerate further research and development efforts in this important area of oncology.

References

(2S,4R)-DS89002333 synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Proposed Synthesis Pathway of (2S,4R)-DS89002333

This document provides a detailed, proposed synthesis pathway for this compound, a novel and potent PRKACA kinase inhibitor.[1] Given the limited publicly available information on its specific synthesis, this guide outlines a plausible and chemically sound convergent retrosynthetic approach. The proposed strategy involves the synthesis of two key fragments—a functionalized quinolinone core and a substituted pyrrolidine (B122466) derivative—followed by their strategic coupling to yield the final active pharmaceutical ingredient.

The target molecule is systematically named (2S,4R)-4-fluoro-N-(2-hydroxy-2-(8-methoxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)-1-(4-methoxybenzyl)pyrrolidine-2-carboxamide .

Retrosynthetic Analysis

A convergent synthesis is proposed, dissecting the target molecule into three primary building blocks:

  • Fragment A : An 8-methoxy-2-oxo-1,2-dihydroquinoline core functionalized at the 5-position.

  • Fragment B : A (2S,4R)-4-fluoro-pyrrolidine-2-carboxylic acid derivative.

  • A two-carbon linker which is installed on the quinolinone core as an amino alcohol side chain.

The final key steps involve the formation of an amide bond between the pyrrolidine carboxylic acid (Fragment B) and the amino alcohol side chain of the quinolinone moiety (Fragment A).

Proposed Synthesis Pathway

The overall proposed synthesis is depicted in the following diagram:

Synthesis_Pathway cluster_1 Pathway 1: Quinolinone Core Synthesis cluster_2 Pathway 2: Pyrrolidine Core Synthesis A 8-Hydroxyquinoline I1 8-Hydroxyquinolin-2(1H)-one A->I1 Acetic Anhydride B Acetic Anhydride C Veratraldehyde D Nitromethane E (2S,4R)-4-Fluoropyrrolidine- 2-carboxylic acid I6 (2S,4R)-4-Fluoro-1-(4-methoxybenzyl)- pyrrolidine-2-carboxylic acid E->I6 4-Methoxybenzyl chloride, Base F 4-Methoxybenzyl chloride I2 8-Methoxyquinolin-2(1H)-one I1->I2 Methylating Agent (e.g., DMS) I3 8-Methoxy-2-oxo-1,2-dihydroquinoline- 5-carbaldehyde I2->I3 Formylation (e.g., Vilsmeier-Haack) I4 5-(1-Hydroxy-2-nitroethyl)-8-methoxy- quinolin-2(1H)-one I3->I4 Nitromethane, Base I5 5-(2-Amino-1-hydroxyethyl)-8-methoxy- quinolin-2(1H)-one I4->I5 Reduction (e.g., H2, Pd/C) FP This compound I5->FP Amide Coupling (e.g., HATU, DIPEA) I6->FP Amide Coupling (e.g., HATU, DIPEA)

Caption: Proposed convergent synthesis pathway for this compound.

Synthesis of Key Intermediates

Pathway 1: Synthesis of the Quinolinone Amino Alcohol

This pathway focuses on constructing the 5-(2-amino-1-hydroxyethyl)-8-methoxyquinolin-2(1H)-one intermediate.

Table 1: Synthesis of the Quinolinone Core

StepReactionKey Reagents & ConditionsExpected Outcome
1.1Synthesis of 8-Hydroxyquinolin-2(1H)-one8-Hydroxyquinoline 1-oxide, Acetic Anhydride, Reflux.[2]Formation of the quinolinone ring system.
1.2Methylation8-Hydroxyquinolin-2(1H)-one, Dimethyl sulfate (B86663) (DMS), K2CO3, Acetone.O-methylation of the hydroxyl group to yield 8-methoxyquinolin-2(1H)-one.
1.3Formylation8-Methoxyquinolin-2(1H)-one, Vilsmeier reagent (POCl3, DMF).Electrophilic substitution at the C5 position to yield the aldehyde.
1.4Henry ReactionAldehyde intermediate, Nitromethane, Base (e.g., DBU).Formation of the nitro alcohol side chain.
1.5Nitro ReductionNitro alcohol intermediate, H2, Palladium on carbon (Pd/C).Reduction of the nitro group to the primary amine.
Pathway 2: Synthesis of the Pyrrolidine Acid

This pathway details the preparation of the N-substituted pyrrolidine carboxylic acid. (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is a commercially available starting material.[3][4][5][6]

Table 2: Synthesis of the Pyrrolidine Fragment

StepReactionKey Reagents & ConditionsExpected Outcome
2.1N-Alkylation(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, 4-Methoxybenzyl chloride, Base (e.g., NaHCO3), H2O/MeOH.N-alkylation to yield the desired substituted pyrrolidine derivative.[7]

Final Assembly: Amide Coupling

The final step involves the coupling of the two synthesized fragments to form the target molecule.

Table 3: Final Amide Bond Formation

StepReactionKey Reagents & ConditionsExpected Outcome
3.1Amide CouplingQuinolinone amino alcohol, Pyrrolidine carboxylic acid, HATU, DIPEA, DMF.[8]Formation of the final amide bond to yield this compound.

Experimental Protocols

1.3: Formylation of 8-Methoxyquinolin-2(1H)-one

To a solution of 8-methoxyquinolin-2(1H)-one in dry DMF at 0 °C, the Vilsmeier reagent (prepared from POCl3 and DMF) is added dropwise. The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting material. The reaction is then quenched by pouring it onto ice-water and neutralized with a saturated NaHCO3 solution. The resulting precipitate is filtered, washed with water, and dried to afford 8-methoxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde.

1.4: Henry Reaction

The 8-methoxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde is dissolved in nitromethane. A catalytic amount of a non-nucleophilic base, such as DBU, is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the mixture is acidified with dilute HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated under reduced pressure to yield 5-(1-hydroxy-2-nitroethyl)-8-methoxyquinolin-2(1H)-one.

1.5: Reduction of the Nitro Group

The nitro alcohol intermediate is dissolved in methanol (B129727) or ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation (H2 gas, balloon pressure or Parr shaker) at room temperature. After the reaction is complete (monitored by TLC or LC-MS), the catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude 5-(2-amino-1-hydroxyethyl)-8-methoxyquinolin-2(1H)-one, which can be used in the next step without further purification.

2.1: N-Alkylation of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is dissolved in a mixture of water and methanol. A base such as sodium bicarbonate is added to deprotonate the amine. 4-Methoxybenzyl chloride is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature overnight. After the reaction is complete, the methanol is removed under reduced pressure. The aqueous layer is washed with an organic solvent (e.g., ether) to remove any unreacted benzyl (B1604629) chloride, and then acidified to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield (2S,4R)-4-fluoro-1-(4-methoxybenzyl)pyrrolidine-2-carboxylic acid.

3.1: Final Amide Coupling

To a solution of (2S,4R)-4-fluoro-1-(4-methoxybenzyl)pyrrolidine-2-carboxylic acid in dry DMF are added an amide coupling reagent such as HATU and a hindered base like N,N-diisopropylethylamine (DIPEA). The mixture is stirred for a few minutes to activate the carboxylic acid. A solution of 5-(2-amino-1-hydroxyethyl)-8-methoxyquinolin-2(1H)-one in DMF is then added. The reaction is stirred at room temperature until completion. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica (B1680970) gel to afford the final product, this compound. A variety of amide coupling reagents can be employed for this transformation.[9]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the purified final product.

Workflow start_material start_material process process intermediate intermediate final_product final_product analysis analysis SM_A Quinolinone Precursor Synth_A Synthesis Pathway 1 (Multi-step) SM_A->Synth_A SM_B Pyrrolidine Precursor Synth_B Synthesis Pathway 2 (N-Alkylation) SM_B->Synth_B Int_A Quinolinone Amino Alcohol Synth_A->Int_A Int_B N-Substituted Pyrrolidine Acid Synth_B->Int_B Coupling Amide Coupling Reaction Int_A->Coupling Int_B->Coupling Crude_FP Crude this compound Coupling->Crude_FP Purification Column Chromatography Crude_FP->Purification Pure_FP Purified this compound Purification->Pure_FP QC QC Analysis (NMR, MS, HPLC) Pure_FP->QC

Caption: Experimental workflow from starting materials to final QC.

References

(2S,4R)-DS89002333: An In-Depth Technical Guide to its In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay for (2S,4R)-DS89002333, a potent inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). The primary focus of this document is to detail the experimental protocols and present the relevant quantitative data for assessing the inhibitory activity of this compound, particularly in the context of the DNAJB1-PRKACA fusion protein, a key driver in Fibrolamellar Hepatocellular Carcinoma (FL-HCC).

Introduction

This compound has emerged as a highly potent and selective inhibitor of PRKACA.[1] Its therapeutic potential is being actively explored for FL-HCC, a rare liver cancer characterized by a specific chromosomal deletion that results in the fusion of the DNAJB1 and PRKACA genes.[2][3] The resulting chimeric protein, DNAJB1-PRKACA, exhibits constitutive kinase activity, driving oncogenic signaling pathways.[2][3] Understanding the in vitro inhibitory profile of this compound against this fusion protein is crucial for its development as a targeted therapy.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

ParameterValueKinase TargetAssay TypeReference
IC50 0.3 nMPRKACABiochemical Kinase Assay[4]
IC50 50 nMIntracellular PRKACACREB Phosphorylation Assay (NIH/3T3 cells)[4]

Table 1: In Vitro Inhibitory Activity of this compound

Experimental Protocols

This section details the methodologies for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against the DNAJB1-PRKACA fusion kinase. This protocol is adapted from established methods for assaying PKA activity.[5]

Biochemical In Vitro Kinase Assay for DNAJB1-PRKACA

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DNAJB1-PRKACA fusion protein.

Materials:

  • Recombinant human DNAJB1-PRKACA fusion protein

  • This compound

  • Biotinylated CREB peptide substrate (KRREILSRRPSYR)[5]

  • Adenosine 5'-triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Kinase Reaction Mixture: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • This compound solution at various concentrations

    • Recombinant DNAJB1-PRKACA fusion protein (final concentration to be optimized, e.g., 1-5 nM)

    • Biotinylated CREB peptide substrate (final concentration to be optimized, e.g., 1-5 µM)

  • Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration that is approximately the Km for the DNAJB1-PRKACA fusion protein (if known) or a standard concentration (e.g., 10 µM).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Detection: Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The data is then normalized to controls (0% inhibition with DMSO alone and 100% inhibition with a known potent inhibitor or no enzyme). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the DNAJB1-PRKACA signaling pathway and the experimental workflow for the in vitro kinase assay.

DNAJB1_PRKACA_Signaling_Pathway cluster_cell FL-HCC Cell DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein SIK Salt-Inducible Kinases (SIK1/2/3) DNAJB1_PRKACA->SIK Phosphorylation (Inactivation) CRTC2 CRTC2 (Active) SIK->CRTC2 Phosphorylation (Inactivation) CRTC2_p Phosphorylated CRTC2 (Inactive) p300 p300 CRTC2->p300 Binding Gene_Expression Oncogenic Gene Expression p300->Gene_Expression Transcriptional Activation DS89002333 This compound DS89002333->DNAJB1_PRKACA Inhibition

Caption: DNAJB1-PRKACA Signaling Pathway in FL-HCC.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Prepare this compound Serial Dilution Plate_Setup 3. Add Reagents and Compound to 384-well Plate Compound_Prep->Plate_Setup Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Plate_Setup Reaction_Start 4. Initiate Reaction with ATP Plate_Setup->Reaction_Start Incubation 5. Incubate at 30°C Reaction_Start->Incubation Detection_Step 6. Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Step Luminescence 7. Measure Luminescence Detection_Step->Luminescence Data_Analysis 8. Normalize Data and Calculate IC50 Luminescence->Data_Analysis

Caption: In Vitro Kinase Assay Experimental Workflow.

References

Discovery of (2S,4R)-DS89002333: A Potent and Orally Active PRKACA Inhibitor for Fibrolamellar Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and preclinical evaluation of (2S,4R)-DS89002333, a novel and potent inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). This document summarizes the key quantitative data, outlines the experimental methodologies employed in its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults.[1] A hallmark of FL-HCC is the presence of a somatic gene fusion, DNAJB1-PRKACA, which results in the constitutive activation of the PRKACA kinase.[1] This aberrant kinase activity is a key driver of tumorigenesis in FL-HCC, making PRKACA an attractive therapeutic target.[1] In response to this unmet medical need, this compound has been identified as a potent, orally active small molecule inhibitor of PRKACA, demonstrating significant anti-tumor activity in preclinical models of FL-HCC.[1][2]

Quantitative Data Summary

The preclinical data for this compound are summarized in the tables below, highlighting its potency and efficacy.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineParameterValueReference
Enzymatic AssayPRKACAIC500.3 nM[2][3]
Cellular AssayNIH/3T3 cellsIC50 (CREB Phosphorylation)50 nM[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatment ScheduleOutcomeReference
NIH/3T3-fusion allograft12.5 and 50 mg/kg, p.o., twice daily for 5 daysDemonstrated anti-tumor activity.[2]
FL-HCC Patient-Derived Xenograft (PDX)3 and 30 mg/kg, p.o., twice daily for 22 daysShowed significant anti-tumor activity.[2]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of PRKACA. In the context of FL-HCC, the DNAJB1-PRKACA fusion protein leads to uncontrolled downstream signaling. By inhibiting PRKACA, this compound blocks the phosphorylation of downstream substrates, such as CREB, thereby mitigating the oncogenic signaling cascade.

PRKACA_Signaling_Pathway cluster_FLHCC Fibrolamellar Hepatocellular Carcinoma DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein Active_PRKACA Constitutively Active PRKACA Kinase DNAJB1_PRKACA->Active_PRKACA CREB CREB Active_PRKACA->CREB Phosphorylation DS89002333 This compound DS89002333->Active_PRKACA Inhibition pCREB pCREB Tumor_Growth Tumor Growth and Proliferation pCREB->Tumor_Growth Drives

Figure 1: Simplified signaling pathway in FL-HCC and the mechanism of action of this compound.

Experimental Protocols

While the full detailed protocols from the primary literature are not publicly available, this section outlines the general methodologies typically employed for the characterization of a novel kinase inhibitor like this compound.

PRKACA Enzymatic Assay

A biochemical assay is used to determine the direct inhibitory effect of the compound on the PRKACA enzyme.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against PRKACA.

General Procedure:

  • Recombinant human PRKACA enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer system.

  • A serial dilution of this compound is added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (32P-ATP or 33P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™).

  • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for CREB Phosphorylation

This assay assesses the ability of the compound to inhibit the PRKACA pathway within a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of downstream PRKACA signaling, measured by the phosphorylation of CREB.

General Procedure:

  • A suitable cell line, such as NIH/3T3, is cultured in multi-well plates.

  • The cells are treated with various concentrations of this compound for a short period (e.g., 30 minutes).[2]

  • The PRKACA pathway is then stimulated using an agent like forskolin (B1673556) or a cell-permeable cAMP analog to induce CREB phosphorylation.

  • Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

  • The levels of phosphorylated CREB (pCREB) and total CREB are measured using techniques such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • The ratio of pCREB to total CREB is calculated for each inhibitor concentration, and the IC50 value is determined.

Experimental_Workflow_CREB cluster_workflow CREB Phosphorylation Assay Workflow Cell_Culture 1. Cell Culture (e.g., NIH/3T3) Inhibitor_Treatment 2. Treatment with This compound Cell_Culture->Inhibitor_Treatment Stimulation 3. Pathway Stimulation (e.g., Forskolin) Inhibitor_Treatment->Stimulation Cell_Lysis 4. Cell Lysis Stimulation->Cell_Lysis Protein_Quant 5. Protein Quantification and Analysis (Western Blot/ELISA) Cell_Lysis->Protein_Quant Data_Analysis 6. Data Analysis (IC50 Calculation) Protein_Quant->Data_Analysis

Figure 2: General experimental workflow for the cellular CREB phosphorylation assay.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound is evaluated in mouse models bearing human tumors.

Objective: To assess the in vivo anti-tumor efficacy of orally administered this compound.

General Procedure for a Patient-Derived Xenograft (PDX) Model:

  • Tumor fragments from an FL-HCC patient are surgically implanted into immunocompromised mice (e.g., NOD SCID).

  • Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

  • This compound is administered orally at specified doses and schedules (e.g., 3 and 30 mg/kg, twice daily for 22 days).[2]

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic marker analysis).

  • The anti-tumor efficacy is typically expressed as tumor growth inhibition (TGI).

Conclusion

This compound is a highly potent and orally active inhibitor of PRKACA that has demonstrated promising preclinical anti-tumor activity in models of fibrolamellar hepatocellular carcinoma. Its ability to effectively inhibit the constitutively active DNAJB1-PRKACA fusion protein provides a strong rationale for its further development as a targeted therapy for this rare and aggressive cancer. Further studies are warranted to fully elucidate its pharmacokinetic and safety profile in preparation for clinical evaluation.

References

The Potent and Selective PRKACA Inhibitor (2S,4R)-DS89002333: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(2S,4R)-DS89002333 is an orally active and potent small molecule inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA). It has demonstrated significant anti-tumor activity in preclinical models of Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare liver cancer predominantly affecting adolescents and young adults. This technical guide provides a comprehensive overview of the target specificity, selectivity, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Note on Data Availability: While this document summarizes the currently available public information on this compound, a comprehensive kinase selectivity panel and detailed, specific experimental protocols from the primary manufacturer have not been made publicly available. The experimental protocols detailed herein are representative methodologies based on standard practices in the field.

Target Specificity and Potency

This compound is a highly potent inhibitor of PRKACA, the catalytic subunit of Protein Kinase A. In biochemical assays, it exhibits sub-nanomolar potency against its primary target.

CompoundTargetIC50 (nM)Assay Type
This compoundPRKACA0.3Biochemical

In cellular assays, this compound effectively inhibits the downstream signaling of PRKACA, as demonstrated by the dose-dependent reduction of cAMP response element-binding protein (CREB) phosphorylation.

CompoundCell LineEndpointIC50 (nM)
This compoundNIH/3T3CREB Phosphorylation50

Mechanism of Action in Fibrolamellar Hepatocellular Carcinoma

FL-HCC is characterized in over 80% of cases by a somatic deletion that results in the fusion of the DNAJB1 and PRKACA genes. The resulting DNAJB1-PRKACA fusion protein exhibits constitutive kinase activity, driving oncogenic signaling.

This compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of the PRKACA moiety of this fusion protein. This inhibition leads to the reactivation of Salt-Inducible Kinases (SIKs), which are substrates of PRKACA. Active SIKs then phosphorylate and inactivate the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator 2). The inactivation of CRTC2 prevents its interaction with CREB and the histone acetyltransferase p300, leading to the downregulation of genes essential for tumor growth.

DNAJB1_PRKACA_Signaling cluster_0 Normal Cell cluster_1 FL-HCC Cell PKA_inactive Inactive PKA PKA_active Active PRKACA PKA_inactive->PKA_active activates cAMP cAMP cAMP->PKA_inactive binds SIK_active Active SIK PKA_active->SIK_active inhibits (phosphorylates) CRTC2_p Phosphorylated CRTC2 (Inactive) SIK_active->CRTC2_p phosphorylates CREB_inactive CREB Gene_off Target Gene Expression (OFF) CREB_inactive->Gene_off no activation DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein SIK_inactive Inactive SIK DNAJB1_PRKACA->SIK_inactive phosphorylates CRTC2_active Active CRTC2 SIK_inactive->CRTC2_active fails to phosphorylate CREB_active CREB CRTC2_active->CREB_active co-activates p300 p300 p300->CREB_active co-activates Gene_on Oncogenic Gene Expression (ON) CREB_active->Gene_on activates Tumor_Growth Tumor Growth Gene_on->Tumor_Growth DS89002333 This compound DS89002333->DNAJB1_PRKACA inhibits

Figure 1. DNAJB1-PRKACA Signaling Pathway in FL-HCC

Experimental Protocols

The following are representative protocols for key experiments in the evaluation of PRKACA inhibitors.

In Vitro PRKACA Inhibition Assay

This assay quantifies the enzymatic activity of PRKACA in the presence of an inhibitor.

Kinase_Assay_Workflow start Start reagents Prepare Assay Buffer: - Kinase (PRKACA) - Substrate (e.g., Kemptide) - ATP start->reagents reaction Incubate kinase, substrate, and inhibitor reagents->reaction inhibitor Prepare serial dilutions of This compound inhibitor->reaction atp_addition Initiate reaction with ATP reaction->atp_addition incubation Incubate at 30°C atp_addition->incubation stop_reaction Stop reaction incubation->stop_reaction detection Detect substrate phosphorylation (e.g., ADP-Glo, HTRF) stop_reaction->detection analysis Calculate IC50 detection->analysis end End analysis->end

Figure 2. General Workflow for a Kinase Inhibition Assay

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human PRKACA enzyme in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., Kemptide) and ATP in kinase buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • In a 384-well plate, add the PRKACA enzyme and the serially diluted inhibitor.

    • Incubate for a predefined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay).

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular CREB Phosphorylation Assay (Western Blot)

This assay measures the ability of the inhibitor to block PRKACA activity within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Plate NIH/3T3 cells in a multi-well plate and grow to 70-80% confluency.

    • Starve the cells in a low-serum medium for several hours.

    • Treat the cells with varying concentrations of this compound for a specified duration.

    • Stimulate the cells with a PKA activator (e.g., forskolin) to induce CREB phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total CREB as a loading control.

  • Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the phosphorylated CREB signal to the total CREB signal.

    • Calculate the IC50 value for the inhibition of CREB phosphorylation.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

  • Cell Implantation:

    • Establish a patient-derived xenograft (PDX) model of FL-HCC or use a cell line expressing the DNAJB1-PRKACA fusion.

    • Subcutaneously implant tumor fragments or cells into immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a specified volume, randomize the mice into vehicle control and treatment groups.

    • Administer this compound orally at various doses and schedules.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or western blot).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Evaluate the statistical significance of the anti-tumor effect.

Summary and Future Directions

This compound is a promising therapeutic agent for the treatment of FL-HCC due to its high potency against the key oncogenic driver, the DNAJB1-PRKACA fusion protein. Its mechanism of action, involving the restoration of SIK activity and subsequent suppression of CRTC2-mediated transcription, provides a strong rationale for its clinical development. Further studies are warranted to fully characterize its kinase selectivity profile, pharmacokinetic and pharmacodynamic properties, and long-term safety in preclinical models to support its translation to clinical trials for patients with this rare and aggressive cancer.

The Pharmacokinetic Profile of (2S,4R)-DS89002333: A Novel PRKACA Inhibitor for Fibrolamellar Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available information regarding the novel protein kinase A catalytic subunit alpha (PRKACA) inhibitor, (2S,4R)-DS89002333. As of this writing, detailed quantitative pharmacokinetic data and specific experimental protocols for this compound have not been disclosed in the public domain. Therefore, this guide synthesizes the existing knowledge on its mechanism of action and preclinical activity, supplemented with general principles of pharmacokinetic evaluation for kinase inhibitors.

Introduction

This compound is a novel and potent small molecule inhibitor of PRKACA.[1] It is under investigation as a potential therapeutic agent for fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer that predominantly affects adolescents and young adults.[1] A key molecular characteristic of FL-HCC is the presence of a specific gene fusion, DNAJB1-PRKACA, which results in the constitutive activation of PRKACA, a driver of oncogenesis in this disease.[1][2] this compound has demonstrated significant anti-tumor activity in preclinical models of FL-HCC, highlighting its potential as a targeted therapy.[1]

Mechanism of Action

The primary molecular target of this compound is the catalytic subunit alpha of protein kinase A (PRKACA). In FL-HCC, the DNAJB1-PRKACA fusion protein leads to uncontrolled kinase activity. This compound directly inhibits this aberrant kinase activity, thereby blocking downstream signaling pathways essential for tumor cell growth and survival.[1]

DS89002333_Mechanism_of_Action cluster_FLHCC_Cell FL-HCC Cell DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein PRKACA_activity Constitutive PRKACA Kinase Activity DNAJB1_PRKACA->PRKACA_activity Downstream Downstream Signaling Pathways PRKACA_activity->Downstream Tumor_Growth Tumor Growth and Survival Downstream->Tumor_Growth DS89002333 This compound DS89002333->PRKACA_activity Inhibition

Caption: Mechanism of action of this compound in FL-HCC.

Preclinical Efficacy

In vitro and in vivo preclinical studies have provided the foundational evidence for the therapeutic potential of this compound.

In Vitro Studies

This compound has demonstrated potent inhibitory activity against PRKACA and has been shown to inhibit the growth of cell lines dependent on the DNAJB1-PRKACA fusion protein.[1]

In Vivo Studies

The anti-tumor effects of this compound have been confirmed in a patient-derived xenograft (PDX) model of FL-HCC that expresses the DNAJB1-PRKACA fusion gene.[1] These studies are crucial for establishing a preliminary understanding of the compound's efficacy and safety profile in a biological system.

Pharmacokinetics: A General Overview for Kinase Inhibitors

While specific pharmacokinetic data for this compound is not yet available, the following sections describe the typical parameters and experimental protocols used to characterize the pharmacokinetic profile of small molecule kinase inhibitors.

Key Pharmacokinetic Parameters

The preclinical and clinical development of a kinase inhibitor involves the characterization of several key pharmacokinetic parameters, which are summarized in the table below.

ParameterDescription
Absorption
Bioavailability (%F)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Tmax (h)The time to reach the maximum plasma concentration after drug administration.
Cmax (ng/mL)The maximum plasma concentration of the drug.
Distribution
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Protein Binding (%)The extent to which a drug binds to plasma proteins, which can affect its distribution and clearance.
Metabolism
Half-life (t1/2)The time required for the concentration of the drug in the body to be reduced by half.
Clearance (CL)The volume of plasma from which the drug is completely removed per unit of time.
Major MetabolitesThe primary products of the drug's metabolism, which may or may not be active.
Excretion
Routes of ExcretionThe primary pathways by which the drug and its metabolites are eliminated from the body (e.g., renal, fecal).
Experimental Protocols for Pharmacokinetic Studies

The following outlines the standard experimental methodologies employed in the preclinical pharmacokinetic evaluation of a novel compound like this compound.

Pharmacokinetic_Workflow cluster_In_Vitro In Vitro ADME Assays cluster_In_Vivo In Vivo Pharmacokinetic Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Dosing Dosing (IV and Oral) in Animal Models Metabolic_Stability->Dosing Permeability Permeability (e.g., Caco-2) Permeability->Dosing Protein_Binding Plasma Protein Binding Protein_Binding->Dosing Sampling Serial Blood/Plasma Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Drug Concentrations Sampling->Analysis Modeling Pharmacokinetic Modeling and Parameter Calculation Analysis->Modeling

Caption: General workflow for preclinical pharmacokinetic evaluation.

4.2.1. In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Assays

  • Metabolic Stability: The stability of the compound is assessed by incubating it with liver microsomes or hepatocytes from various species, including humans. This provides an early indication of its metabolic clearance.

  • Permeability: Assays using cell lines like Caco-2 are employed to predict the intestinal absorption of orally administered drugs.

  • Plasma Protein Binding: The extent of binding to plasma proteins is determined using techniques such as equilibrium dialysis or ultrafiltration. This is crucial as only the unbound fraction of a drug is generally considered pharmacologically active.

4.2.2. In Vivo Pharmacokinetic Studies in Animal Models

  • Dosing and Sampling: The compound is administered to animal models (e.g., mice, rats, dogs) via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points post-administration.

  • Bioanalysis: The concentration of the drug in plasma or serum is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.

Future Directions

The promising preclinical activity of this compound warrants further investigation. The next critical steps in its development will involve comprehensive preclinical toxicology studies and, subsequently, Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in humans. As more data becomes publicly available, a more detailed and specific understanding of the pharmacokinetics of this compound will emerge, which will be essential for its potential translation into a clinical therapy for FL-HCC.

References

A Technical Deep Dive into (2S,4R)-DS89002333: A Potent PRKACA Inhibitor Targeting the DNAJB1-PRKACA Fusion Protein in Fibrolamellar Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrolamellar carcinoma (FLC) is a rare and aggressive liver cancer predominantly affecting adolescents and young adults. The hallmark of FLC is a specific chromosomal deletion leading to the expression of a DNAJB1-PRKACA fusion protein. The constitutive kinase activity of the PRKACA (Protein Kinase A catalytic subunit alpha) moiety of this fusion protein is the primary driver of oncogenesis in FLC. This technical guide provides an in-depth overview of (2S,4R)-DS89002333, a novel, potent, and orally active inhibitor of PRKACA, and its role as a potential therapeutic agent against the DNAJB1-PRKACA fusion protein. We will delve into the mechanism of action of the fusion protein, the pharmacological profile of this compound, and detailed experimental protocols for key assays used in its evaluation.

The DNAJB1-PRKACA Fusion Protein: The Oncogenic Driver in Fibrolamellar Carcinoma

The DNAJB1-PRKACA fusion protein is the product of a ~400 kb deletion on chromosome 19, which joins the first exon of DNAJB1 to the remaining exons of PRKACA. This fusion results in a constitutively active PRKACA kinase. The DNAJB1 component is thought to dimerize, leading to the activation of the fused PRKACA kinase domain, independent of the usual regulation by cyclic AMP (cAMP).

Signaling Pathway

The constitutively active DNAJB1-PRKACA kinase triggers a signaling cascade that promotes cell proliferation and survival. A key mechanism involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator 2). In the nucleus, CRTC2, along with the co-activator p300, activates the transcription of genes that drive tumor growth.

DNAJB1_PRKACA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein SIKs Salt-Inducible Kinases (SIK1, SIK2, SIK3) DNAJB1_PRKACA->SIKs Phosphorylation (Inactivation) CRTC2_cyto CRTC2 (Cytoplasm) SIKs->CRTC2_cyto Phosphorylation (Inactivation) CRTC2_nuc CRTC2 (Nucleus) CRTC2_cyto->CRTC2_nuc Dephosphorylation & Translocation Transcription Gene Transcription (Proliferation, Survival) CRTC2_nuc->Transcription p300 p300 p300->Transcription CREB CREB CREB->Transcription

Figure 1: DNAJB1-PRKACA Signaling Pathway.

This compound: A Potent and Selective PRKACA Inhibitor

This compound is a novel small molecule inhibitor designed to target the kinase activity of PRKACA. Its potent and selective inhibition of the DNAJB1-PRKACA fusion protein makes it a promising therapeutic candidate for FLC.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueAssay System
IC50 (PRKACA) 0.3 nMBiochemical Kinase Assay
Cellular IC50 50 nMCREB Phosphorylation in NIH/3T3 cells

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
NIH/3T3-fusion allograft 12.5, 50 mg/kg, p.o., twice daily for 5 daysDose-dependent anti-tumor activity[1]
FLC PDX xenograft 3, 30 mg/kg, p.o., twice daily for 22 daysSignificant anti-tumor activity[1]
FLC PDX xenograft Not specified54% (Day 34)[2]

Note: More detailed pharmacokinetic and kinase selectivity data are not yet publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and the DNAJB1-PRKACA fusion protein.

PRKACA Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow Start Start Add_Reagents Add Kinase, Substrate, ATP, and Inhibitor (e.g., DS89002333) Start->Add_Reagents Incubate_Kinase Incubate at RT (e.g., 60 min) Add_Reagents->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate at RT (e.g., 30-60 min) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence (Plate Reader) Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Figure 2: ADP-Glo™ Kinase Assay Workflow.

Materials:

  • Recombinant human PRKACA enzyme

  • Kemptide (LRRASLG) as a substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 2.5 µL of the compound dilution.

  • Add 2.5 µL of a solution containing PRKACA enzyme and Kemptide substrate in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for PRKACA.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the substrate for luciferase.

  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Read the luminescence using a plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • FLC cell line (e.g., patient-derived or engineered to express DNAJB1-PRKACA)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader

Protocol:

  • Seed FLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a serial dilution of this compound in culture medium and add 100 µL to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Studies

PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse, providing a more clinically relevant model for drug testing.

PDX_Workflow Patient_Tumor Patient Tumor (Surgical Resection) Implantation Subcutaneous or Orthotopic Implantation into Immunodeficient Mice (e.g., NOD/SCID) Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Passaging Tumor Passaging (Expansion of Cohort) Tumor_Growth->Passaging Drug_Treatment Treatment with This compound or Vehicle Control Passaging->Drug_Treatment Efficacy_Evaluation Tumor Volume Measurement & Body Weight Monitoring Drug_Treatment->Efficacy_Evaluation Endpoint Endpoint Analysis (e.g., Histology, Biomarker Analysis) Efficacy_Evaluation->Endpoint

Figure 3: Patient-Derived Xenograft (PDX) Model Workflow.

Materials:

  • Fresh FLC tumor tissue from a patient (obtained with informed consent)

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice)

  • Surgical instruments

  • This compound formulated for oral administration

  • Calipers for tumor measurement

Protocol:

  • Under sterile conditions, mince the fresh FLC tumor tissue into small fragments (2-3 mm³).

  • Anesthetize an immunodeficient mouse and make a small incision in the flank.

  • Implant a tumor fragment subcutaneously.

  • Suture the incision and monitor the mouse for tumor growth.

  • Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.

  • The harvested tumor can be passaged into a larger cohort of mice for efficacy studies.

  • When the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally at the desired dose and schedule.

  • Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.

  • Continue treatment for the duration of the study (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice, and harvest the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.

Conclusion

The DNAJB1-PRKACA fusion protein represents a key therapeutic target in fibrolamellar carcinoma. This compound has emerged as a potent and selective inhibitor of PRKACA with promising preclinical activity against FLC models. The data presented in this technical guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug developers working to advance novel therapies for this devastating disease. Further investigation into the pharmacokinetics, long-term efficacy, and safety profile of this compound is warranted to support its clinical development for the treatment of patients with fibrolamellar carcinoma.

References

An In-depth Technical Guide on the Cellular Activity of (2S,4R)-DS89002333

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-DS89002333 is a potent and novel inhibitor of the cAMP-activated catalytic subunit alpha of Protein Kinase A (PRKACA). It has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer often characterized by the DNAJB1-PRKACA fusion gene.[1] The oncogenic activity of this fusion protein is dependent on the kinase activity of PRKACA, making it a key therapeutic target.[1] This technical guide provides a comprehensive overview of the available data on the cellular activity of this compound and offers generalized protocols for its further investigation.

Disclaimer: Publicly available information regarding the specific cellular uptake and distribution of this compound is limited. The experimental protocols provided herein are generalized methodologies for characterizing small molecule kinase inhibitors and should be adapted and optimized for specific experimental conditions.

Quantitative Data Summary

While specific data on cellular uptake and tissue distribution for this compound are not available, the following tables summarize its known in vitro and in vivo activities.

Parameter Value Cell Line/Model Notes
PRKACA Inhibition (IC50) 0.3 nMBiochemical AssayDemonstrates potent enzymatic inhibition.
CREB Phosphorylation Inhibition (IC50) 50 nMNIH/3T3 cellsIndicates intracellular target engagement.

Table 1: In Vitro Activity of this compound

Animal Model Dosage and Administration Treatment Duration Observed Effect
NIH/3T3-fusion allograft (Female nude mice)12.5, 50 mg/kg; p.o.; twice daily5 daysExhibited anti-tumor activity without body weight loss.
FL-HCC PDX xenograft (Female NOD SCID mice)3, 30 mg/kg; p.o.; twice daily22 daysShowed significant anti-tumor activity.

Table 2: In Vivo Efficacy of this compound

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the catalytic activity of PRKACA. In cells with the DNAJB1-PRKACA fusion, the inhibitor blocks the downstream phosphorylation of target proteins, such as CREB, which are involved in cell growth and proliferation.

PRKACA_Signaling_Pathway PRKACA Signaling Pathway and Inhibition by DS89002333 DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein CREB CREB DNAJB1_PRKACA->CREB Phosphorylation pCREB p-CREB DS89002333 This compound DS89002333->DNAJB1_PRKACA Inhibition ATP ATP ATP->DNAJB1_PRKACA Gene_Expression Gene Expression (Proliferation, Survival) pCREB->Gene_Expression Cell_Growth Tumor Cell Growth Gene_Expression->Cell_Growth In_Vitro_Uptake_Workflow Workflow for In Vitro Cellular Uptake Assay Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Add_Compound Add this compound to Cells Seed_Cells->Add_Compound Incubate Incubate at 37°C (Time Course) Add_Compound->Incubate Wash_Cells Wash with Ice-Cold PBS Incubate->Wash_Cells Lyse_Cells Lyse Cells Wash_Cells->Lyse_Cells Quantify Quantify Compound (LC-MS/MS or Scintillation) Lyse_Cells->Quantify Normalize Normalize to Protein Concentration Quantify->Normalize Analyze Analyze Data Normalize->Analyze End End Analyze->End In_Vivo_Biodistribution_Workflow Workflow for In Vivo Biodistribution Study Start Start Administer_Compound Administer this compound to Animal Model Start->Administer_Compound Euthanize Euthanize at Predefined Time Points Administer_Compound->Euthanize Collect_Tissues Collect Blood and Tissues Euthanize->Collect_Tissues Process_Tissues Weigh and Homogenize Tissues Collect_Tissues->Process_Tissues Quantify Quantify Compound in Tissues Process_Tissues->Quantify Analyze Calculate Tissue Concentration (%ID/g) Quantify->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for (2S,4R)-DS89002333 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-DS89002333 is a potent and orally active inhibitor of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA).[1] With an IC50 of 0.3 nM, this small molecule has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC).[1][2] FL-HCC is a rare and aggressive liver cancer characterized by the presence of a specific gene fusion, DNAJB1-PRKACA, which leads to aberrant kinase activity.[2][3] this compound targets this constitutively active fusion protein, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1][2]

These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its biological effects and mechanism of action. The protocols are intended to serve as a guide for researchers and may require optimization for specific cell lines and experimental conditions.

Mechanism of Action

The DNAJB1-PRKACA fusion protein is a key driver in FL-HCC.[3] The fusion results in a constitutively active PRKACA, which phosphorylates downstream targets, including CREB (cAMP response element-binding protein), leading to uncontrolled cell proliferation and survival. This compound acts by directly inhibiting the kinase activity of PRKACA.[1]

G DS89002333 DS89002333 PRKACA DNAJB1-PRKACA Fusion Protein DS89002333->PRKACA Inhibits CREB_P Phosphorylated CREB PRKACA->CREB_P Phosphorylates CellGrowth Cell Proliferation & Survival CREB_P->CellGrowth Promotes

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell LineComments
IC50 (PRKACA inhibition)0.3 nMN/ABiochemical assay.[1]
Effective Concentration0.001 - 10 µMNIH/3T3Inhibition of CREB phosphorylation.[1]

Note: IC50 values and effective concentrations can vary depending on the cell line and assay conditions.

Experimental Protocols

Cell Culture of FL-HCC Models

The study of this compound is most relevant in cell models that express the DNAJB1-PRKACA fusion protein. The establishment of stable FL-HCC cell lines has been challenging.[4] Researchers may need to use patient-derived xenograft (PDX) models, organoids, or genetically engineered cell lines.[4][5][6] It is crucial to confirm the expression of the fusion protein in the chosen cell model.

General Culture Conditions (to be optimized for the specific cell model):

  • Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

Preparation of this compound Stock Solution

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.

  • Reconstitution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent toxicity.[7]

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • 96-well cell culture plates

  • FL-HCC cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Incubate 24h MTT_Assay Add MTT & Solubilize Treat_Cells->MTT_Assay Incubate 48-72h Read_Plate Read Absorbance at 570 nm MTT_Assay->Read_Plate

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis of PRKACA Signaling

This protocol is for assessing the inhibition of PRKACA signaling by measuring the phosphorylation of its downstream target, CREB.

Materials:

  • 6-well cell culture plates

  • FL-HCC cells

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-CREB, anti-total-CREB, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes to 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using software like ImageJ.[9] Normalize the phospho-CREB signal to total CREB and the loading control (beta-actin).

G Treat Cell Treatment Lysis Cell Lysis Treat->Lysis Quantify Protein Quantification Lysis->Quantify Prepare Sample Preparation Quantify->Prepare Electrophoresis SDS-PAGE Prepare->Electrophoresis Transfer Western Transfer Electrophoresis->Transfer Block Blocking Transfer->Block Antibody1 Primary Antibody Incubation Block->Antibody1 Antibody2 Secondary Antibody Incubation Antibody1->Antibody2 Detect Detection Antibody2->Detect Analyze Data Analysis Detect->Analyze

Figure 3: Western blot experimental workflow.

Troubleshooting

IssuePossible CauseRecommendation
High Cytotoxicity in Control DMSO concentration too highEnsure final DMSO concentration is <0.5%.[7]
No Effect on Cell Viability Insufficient drug concentration or incubation timePerform a dose-response and time-course experiment.
Weak Western Blot Signal Low protein load or inefficient antibodyLoad at least 20-30 µg of protein. Use a validated antibody.
High Background in Western Blot Insufficient blocking or washingIncrease blocking time or change blocking agent. Increase wash duration.

References

Application Notes and Protocols for the Use of (2S,4R)-DS89002333 in Fibrolamellar Hepatocellular Carcinoma (FL-HCC) Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults, often in the absence of underlying liver disease.[1] A defining molecular characteristic of FL-HCC is a ~400-kb deletion on chromosome 19, which results in a fusion of the DnaJ heat shock protein family member B1 (DNAJB1) gene and the protein kinase cAMP-activated catalytic subunit alpha (PRKACA) gene.[2][3] This DNAJB1-PRKACA fusion gene produces a chimeric protein with constitutively active PRKACA kinase activity, which is considered the primary oncogenic driver in this disease.[1][4]

The compound (2S,4R)-DS89002333 is a novel, potent, and orally active inhibitor of PRKACA.[1] Preclinical studies have demonstrated its anti-tumor activity in FL-HCC models, including patient-derived xenografts (PDX), that express the DNAJB1-PRKACA fusion gene.[1] These application notes provide detailed protocols for researchers utilizing this compound in FL-HCC xenograft models to study its efficacy and mechanism of action.

Signaling Pathway

The DNAJB1-PRKACA fusion protein leads to aberrant activation of the Protein Kinase A (PKA) signaling pathway. This constitutively active kinase phosphorylates downstream targets, driving oncogenesis. One critical function of the fusion protein is the phosphorylation and inactivation of salt-inducible kinases (SIKs).[5][6][7] This inactivation prevents SIKs from phosphorylating and inhibiting CRTC2, a transcriptional co-activator. As a result, CRTC2 translocates to the nucleus, complexes with CREB and the histone acetyltransferase p300, and activates the transcription of genes involved in cell growth and proliferation.[5] this compound directly inhibits the catalytic activity of the PRKACA fusion protein, thereby restoring SIK activity and suppressing the oncogenic transcriptional program.[5]

FL_HCC_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein SIK SIK DNAJB1_PRKACA->SIK Inhibits (Phosphorylation) CRTC2 CRTC2 SIK->CRTC2 Phosphorylates (Inactivates) CRTC2_p p-CRTC2 (Inactive) CRTC2_nuc CRTC2 CRTC2->CRTC2_nuc Translocation Complex CRTC2-p300-CREB Complex CRTC2_nuc->Complex p300 p300 p300->Complex CREB CREB CREB->Complex Gene_Expression Oncogenic Gene Expression Complex->Gene_Expression Activates DS89002333 This compound DS89002333->DNAJB1_PRKACA Inhibits

Figure 1: Simplified signaling pathway in FL-HCC and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell Line/TargetValueReference
IC50 PRKACA kinase activity0.3 nM[1]
IC50 CREB Phosphorylation (in NIH/3T3 cells)50 nMMedChemExpress

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelDosing RegimenDurationOutcomeReference
NIH/3T3-fusion allograft 12.5, 50 mg/kg, p.o., twice daily5 daysExhibited anti-tumor activity without body weight loss.MedChemExpress
FL-HCC PDX 3, 30 mg/kg, p.o., twice daily22 daysSignificant tumor inhibition. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing.MedChemExpress

Experimental Protocols

Protocol 1: Establishment of FL-HCC Patient-Derived Xenografts (PDX)

This protocol outlines the procedure for establishing FL-HCC PDX models from fresh tumor tissue obtained from surgical resections.

Materials:

  • Fresh FL-HCC tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice)

  • Sterile Phosphate-Buffered Saline (PBS), ice-cold

  • Sterile surgical instruments

  • Matrigel (optional)

  • Anesthesia (e.g., isoflurane)

  • Analgesics and post-operative care supplies

Procedure:

  • Tissue Collection and Transport:

    • Obtain fresh tumor tissue directly from surgery under sterile conditions. The diagnosis of FL-HCC should be pathologically confirmed, and the presence of the DNAJB1-PRKACA fusion should be verified by RT-PCR.[4]

    • Place the tissue in ice-cold, sterile PBS or appropriate transport medium.

    • Transport the tissue to the laboratory on ice immediately to maintain viability.

  • Tissue Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with ice-cold PBS to remove any blood or necrotic debris.

    • Mince the tumor into small fragments (approximately 2-3 mm³).[4]

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Subcutaneous Implantation (most common):

      • Make a small incision in the skin on the flank of the mouse.

      • Create a subcutaneous pocket using blunt dissection.

      • Implant one to two tumor fragments into the pocket.

      • Close the incision with surgical clips or sutures.

    • Orthotopic (Intrahepatic) Implantation (more clinically relevant but technically challenging):

      • This requires a laparotomy to expose the liver.

      • A single tumor fragment can be implanted under the liver capsule.

    • Metastatic Model (Intrasplenic Injection):

      • Tumor tissue can be dissociated into a single-cell suspension and injected into the spleen to model metastasis to the liver.[4]

  • Post-Operative Care and Monitoring:

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice regularly for tumor growth, overall health, and body weight.

    • Tumor growth can be monitored by palpation and caliper measurements. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Time to tumor formation can range from 3 to 12 months.[4]

  • Passaging:

    • Once the primary xenograft (P0) reaches the desired size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is aseptically harvested.

    • The tumor can then be processed and implanted into new host mice for expansion (P1, P2, etc.). It is recommended to cryopreserve portions of the tumor at each passage.

PDX_Workflow Patient FL-HCC Patient (Surgical Resection) Tumor_Tissue Fresh Tumor Tissue Patient->Tumor_Tissue Processing Mince Tissue (2-3 mm³ fragments) Tumor_Tissue->Processing Implantation Subcutaneous Implantation Processing->Implantation Mouse Immunodeficient Mouse (NOD/SCID or NSG) Mouse->Implantation Monitoring Monitor Tumor Growth (Calipers) Implantation->Monitoring P0_Tumor P0 Tumor Growth Monitoring->P0_Tumor Harvest Harvest & Passage Tumor P0_Tumor->Harvest P1_Generation P1 Generation Harvest->P1_Generation Cryopreservation Cryopreservation Harvest->Cryopreservation

References

Application Notes and Protocols for In Vivo Mouse Studies with (2S,4R)-DS89002333

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-DS89002333 is a novel and potent inhibitor of the Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA).[1] This molecule has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer predominantly affecting young adults.[1] The primary oncogenic driver in the majority of FL-HCC cases is a fusion gene, DNAJB1-PRKACA, which leads to aberrant PRKACA kinase activity.[1] Consequently, targeted inhibition of PRKACA with agents like this compound presents a promising therapeutic strategy.

These application notes provide a detailed overview of the available information for designing in vivo mouse studies with this compound, including recommended experimental protocols and a summary of the relevant signaling pathway.

Quantitative Data Summary

While the specific in vivo dosage of this compound used in mouse studies is not publicly available in the cited literature, the following table summarizes key characteristics of the compound based on in vitro assays. This information is crucial for dose-range finding studies and for understanding the compound's potency.

ParameterValueSource
Target Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA)[1]
Indication Fibrolamellar Hepatocellular Carcinoma (FL-HCC)[1]
In Vitro Potency Potent PRKACA inhibitory activity[1]
Preclinical Model FL-HCC patient-derived xenograft (PDX) model expressing the DNAJB1-PRKACA fusion gene[1]

Experimental Protocols

The following protocols are based on general best practices for in vivo mouse studies with small molecule inhibitors in patient-derived xenograft (PDX) models and specific information available for PRKACA inhibitors. It is critical to perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound before commencing efficacy studies.

Animal Model
  • Model: Patient-Derived Xenograft (PDX) model of Fibrolamellar Hepatocellular Carcinoma (FL-HCC) expressing the DNAJB1-PRKACA fusion gene.

  • Host Strain: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are required for the engraftment of human tumor tissue.

Formulation of this compound for Oral Administration

Based on available information for similar compounds, a formulation suitable for oral gavage can be prepared as follows.

  • Vehicle: A common vehicle for oral administration of hydrophobic small molecules in mice is a mixture of DMSO and corn oil.

  • Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For the final dosing solution, dilute the stock solution in corn oil to achieve the desired concentration. A final concentration of 10% DMSO in corn oil is often well-tolerated.

    • Ensure the solution is homogenous by vortexing or sonicating before administration.

In Vivo Dosing and Efficacy Study
  • Administration Route: While the exact route for this compound has not been published, oral administration (once daily) is a common route for small molecule kinase inhibitors in preclinical studies.

  • Dosing Schedule: A once-daily (QD) or twice-daily (BID) dosing schedule is typical for kinase inhibitors. The optimal schedule should be determined during initial pharmacokinetic and tolerability studies.

  • Experimental Workflow:

    • Subcutaneously implant tumor fragments from an FL-HCC PDX model into the flank of immunocompromised mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound or vehicle according to the determined dose and schedule.

    • Monitor tumor growth by caliper measurements 2-3 times per week.

    • Monitor animal health and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and histological analysis.

G cluster_0 In Vivo Efficacy Study Workflow Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Allow engraftment Randomization Randomization Tumor Growth->Randomization Palpable tumors Treatment Treatment Randomization->Treatment Group assignment Monitoring Monitoring Treatment->Monitoring Daily Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Pre-defined endpoint

In Vivo Efficacy Study Workflow Diagram.

Signaling Pathway

This compound targets the catalytic subunit of Protein Kinase A (PKA), PRKACA. In FL-HCC, the DNAJB1-PRKACA fusion leads to constitutive activation of the PKA signaling pathway, promoting cell growth and survival.

G cluster_0 PRKACA Signaling Pathway in FL-HCC DNAJB1-PRKACA Fusion DNAJB1-PRKACA Fusion Constitutively Active PRKACA Constitutively Active PRKACA DNAJB1-PRKACA Fusion->Constitutively Active PRKACA Downstream Substrates Downstream Substrates Constitutively Active PRKACA->Downstream Substrates Phosphorylation Cell Growth & Proliferation Cell Growth & Proliferation Downstream Substrates->Cell Growth & Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Downstream Substrates->Inhibition of Apoptosis DS89002333 DS89002333 DS89002333->Constitutively Active PRKACA Inhibition

Simplified PRKACA Signaling in FL-HCC.

Disclaimer: The information provided in these application notes is for research purposes only. The specific dosage and administration of this compound for in vivo mouse studies have not been publicly disclosed. Researchers should conduct their own dose-finding and tolerability studies to establish an appropriate and safe dosing regimen for their specific experimental conditions.

References

(2S,4R)-DS89002333 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-DS89002333 is a potent and orally active inhibitor of cAMP-dependent protein kinase catalytic subunit alpha (PRKACA).[1] With an IC50 of 0.3 nM, this compound has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer often characterized by the presence of a DNAJB1-PRKACA fusion gene.[1][2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in vitro and in vivo experiments.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in various solvent systems, particularly for in vivo preparations.

Solvent SystemSolubilityResult
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.58 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.58 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.58 mM)Clear solution

Data sourced from MedchemExpress.[1]

Preparation of Stock and Working Solutions

Stock Solution Preparation:

For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in DMSO.

  • Storage: Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Ensure containers are tightly sealed and protected from light.[1]

Preparation of In Vivo Dosing Solutions:

The following protocol describes the preparation of a 1 mL dosing solution. Adjust volumes as needed for your experimental requirements.

  • Protocol 1 (Aqueous Formulation):

    • To 100 µL of a 25 mg/mL DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and continue mixing until a homogenous solution is achieved.

    • Add 450 µL of saline to reach a final volume of 1 mL.

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Experimental Protocols

In Vitro Inhibition of CREB Phosphorylation

This protocol outlines a cell-based assay to measure the inhibitory activity of this compound on PRKACA, using the phosphorylation status of CREB as a downstream marker.[1]

Cell Line: NIH/3T3 cells

Protocol:

  • Cell Seeding: Plate NIH/3T3 cells in appropriate cell culture plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Recommended concentrations range from 0.001 to 10 µM.[1]

  • Incubation: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 30 minutes.[1]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting: Analyze the phosphorylation of CREB by Western blotting using an antibody specific for phospho-CREB. Normalize the results to total CREB or a housekeeping protein.

Expected Outcome: this compound is expected to inhibit the phosphorylation of CREB in a dose-dependent manner, with a reported IC50 of 50 nM in NIH/3T3 cells.[1]

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis A Seed NIH/3T3 Cells B Prepare this compound Dilutions (0.001-10 µM) C Incubate Cells with Compound (30 minutes) B->C D Cell Lysis C->D E Protein Quantification D->E F Western Blot for pCREB E->F G Data Analysis (IC50) F->G

In Vitro Experimental Workflow
In Vivo Anti-Tumor Activity in Xenograft Models

The following protocols have been used to assess the anti-tumor efficacy of this compound in mouse models.

Animal Models:

  • NIH/3T3-fusion allograft model

  • FL-HCC patient-derived xenograft (PDX) model[1]

Dosing and Administration:

  • NIH/3T3 Allograft Model: Administer 12.5 or 50 mg/kg of this compound orally, twice daily for 5 days.[1]

  • FL-HCC PDX Model: Administer 3 or 30 mg/kg of this compound orally, twice daily for 22 days.[1]

Monitoring:

  • Monitor tumor volume and body weight regularly.

  • Temporary body weight loss may be observed at higher doses (e.g., 30 mg/kg), which may resolve with continued dosing.[1]

Expected Outcome: this compound has been shown to significantly inhibit tumor growth in both allograft and PDX models.[1]

Mechanism of Action and Signaling Pathway

In FL-HCC, the DNAJB1-PRKACA fusion protein is a key oncogenic driver. This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of the PRKACA component of this fusion protein. This inhibition leads to a reduction in the phosphorylation of downstream targets, such as CREB, which are involved in cell proliferation and survival.

Signaling_Pathway cluster_fusion FL-HCC Oncogenic Driver cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling Fusion DNAJB1-PRKACA Fusion Protein pCREB pCREB Fusion->pCREB Phosphorylates Inhibitor This compound Inhibitor->Fusion Inhibits CREB CREB CREB->pCREB Proliferation Tumor Cell Proliferation & Survival pCREB->Proliferation Promotes

References

Application Notes and Protocols: Western Blot Analysis of PRKACA Inhibition by (2S,4R)-DS89002333

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase A (PKA), with its catalytic subunit alpha (PRKACA), is a crucial enzyme in various cellular signaling pathways. Dysregulation of PKA activity has been implicated in several diseases, including cancer. (2S,4R)-DS89002333 is a potent and orally active inhibitor of PRKACA. This document provides a detailed protocol for assessing the inhibitory effect of this compound on PRKACA activity in a cellular context using Western blotting. The primary readout for inhibition will be the phosphorylation status of the downstream PKA substrate, CREB (cAMP response element-binding protein), at serine 133.

Signaling Pathway

The canonical PKA signaling pathway involves the activation of PKA by cyclic AMP (cAMP), leading to the phosphorylation of various downstream substrates, including CREB. Upon phosphorylation, p-CREB translocates to the nucleus and activates the transcription of target genes. Inhibition of PRKACA by this compound is expected to decrease the phosphorylation of CREB.

PKA_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR binds AC Adenylyl Cyclase GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds PRKACA Active PRKACA (Catalytic Subunit) PKA_inactive->PRKACA releases CREB CREB PRKACA->CREB phosphorylates DS89002333 This compound DS89002333->PRKACA inhibits pCREB_cyto p-CREB (Ser133) CREB->pCREB_cyto pCREB_nuc p-CREB (Ser133) pCREB_cyto->pCREB_nuc translocates CRE CRE pCREB_nuc->CRE binds Gene Target Gene Transcription CRE->Gene activates

Caption: PKA signaling pathway and inhibition by this compound.

Experimental Workflow

The overall experimental workflow for assessing PRKACA inhibition via Western blot is outlined below.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., NIH/3T3 cells) B 2. PKA Stimulation (e.g., Forskolin) A->B C 3. Inhibitor Treatment (this compound) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF Membrane) F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (p-CREB, CREB, PRKACA, Loading Control) H->I J 10. Secondary Antibody Incubation (HRP-conjugated) I->J K 11. Chemiluminescent Detection J->K L 12. Data Analysis (Densitometry) K->L

Caption: Western blot workflow for PRKACA inhibition analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this protocol.

Table 1: Reagent and Antibody Concentrations

Reagent/AntibodyStock ConcentrationWorking Concentration/DilutionVendor (Cat. No.)
This compound10 mM in DMSO0.1, 1, 10, 100, 1000 nMMedChemExpress (HY-150072A)
Forskolin10 mM in DMSO10 µMSigma-Aldrich (F6886)
Anti-p-CREB (Ser133)Varies1:1000Cell Signaling Technology (#9198)
Anti-CREBVaries1:1000Cell Signaling Technology (#9197)
Anti-PRKACAVaries1:1000Cell Signaling Technology (#4782)
Anti-GAPDH (Loading Control)Varies1:5000Cell Signaling Technology (#5174)
HRP-conjugated anti-rabbit IgGVaries1:2000 - 1:5000Cell Signaling Technology (#7074)

Table 2: Experimental Parameters

ParameterValue/Condition
Cell LineNIH/3T3
Seeding Density2 x 10^5 cells/well in a 6-well plate
Forskolin Stimulation Time30 minutes
This compound Incubation Time1 hour (pre-incubation)
Lysis BufferRIPA buffer with protease and phosphatase inhibitors
Protein Loading Amount20-30 µg per lane
SDS-PAGE Gel4-12% Bis-Tris Gel
Transfer MembranePVDF
Blocking Buffer5% BSA in TBST
Primary Antibody IncubationOvernight at 4°C
Secondary Antibody Incubation1 hour at room temperature
Detection MethodEnhanced Chemiluminescence (ECL)

Experimental Protocols

Cell Culture and Treatment
  • Culture NIH/3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • The following day, replace the medium with serum-free DMEM for 2-4 hours before treatment.

  • Pre-incubate the cells with varying concentrations of this compound (0.1 nM to 1000 nM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with 10 µM Forskolin for 30 minutes to activate the PKA pathway. A non-stimulated control group should also be included.

Cell Lysis
  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA Lysis Buffer (see recipe below) to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

RIPA Lysis Buffer Recipe (50 mL):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

  • Add fresh before use:

    • 1X Protease Inhibitor Cocktail

    • 1X Phosphatase Inhibitor Cocktail

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with RIPA buffer to ensure equal loading.

SDS-PAGE and Protein Transfer
  • Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Activate a PVDF membrane by immersing it in 100% methanol (B129727) for 15-30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer.

  • Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.

Immunoblotting
  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]

  • Incubate the membrane with the primary antibody (anti-p-CREB, anti-CREB, or anti-PRKACA) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[2][3][4][5]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.[6][7][8][9]

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[10][11][12][13]

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-CREB signal to the total CREB signal.

Stripping and Reprobing (Optional)

To probe for multiple proteins on the same membrane (e.g., p-CREB, then total CREB, then a loading control), the membrane can be stripped and reprobed.

  • After imaging, wash the membrane in TBST.

  • Incubate the membrane in a mild stripping buffer (e.g., 25 mM glycine-HCl, pH 2.0, 1% SDS) for 10-20 minutes at room temperature with agitation.[14][15]

  • Wash the membrane extensively with TBST (at least 3 x 10 minutes).

  • Confirm complete stripping by incubating with ECL reagent and imaging. No signal should be detected.

  • Re-block the membrane as described in step 5.1 and proceed with the next primary antibody incubation.[16][17][18] Note that PVDF membranes are recommended for stripping and reprobing due to their durability.[16]

Loading Controls

To ensure equal protein loading across all lanes, it is essential to probe for a housekeeping protein whose expression is not affected by the experimental treatments.[19][20][21][22][23]

Common Loading Controls:

  • GAPDH (~37 kDa): Cytosolic protein.

  • β-Actin (~42 kDa): Cytoskeletal protein.

  • β-Tubulin (~55 kDa): Cytoskeletal protein.

Choose a loading control with a molecular weight different from the target proteins to avoid band overlap.

References

Application Notes and Protocols for High-Throughput Screening with (2S,4R)-DS89002333

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,4R)-DS89002333 is a highly potent and orally active small molecule inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare and aggressive liver cancer.[1][2] These application notes provide a comprehensive overview of the compound, its mechanism of action, and detailed protocols for its use in high-throughput screening (HTS) campaigns to identify novel PRKACA inhibitors.

Target: Protein Kinase A (PKA) and the DNAJB1-PRKACA Fusion

The primary molecular target of this compound is the catalytic subunit of Protein Kinase A (PKA), a key enzyme in the cAMP-dependent signaling pathway that regulates a multitude of cellular processes.[3][4] In the context of FL-HCC, a specific genomic deletion leads to the formation of a DNAJB1-PRKACA fusion gene.[5][6] This fusion results in a constitutively active kinase that is a primary driver of oncogenesis in this cancer type.[1][5] Therefore, inhibiting the kinase activity of both wild-type and fusion PRKACA is a promising therapeutic strategy for FL-HCC.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of PRKACA.[3] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade. A key downstream effector of PKA is the transcription factor CREB (cAMP response element-binding protein). Inhibition of PRKACA by DS89002333 leads to a dose-dependent decrease in the phosphorylation of CREB.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueCell Line/SystemReference
IC50 (PRKACA) 0.3 nMBiochemical Assay[2]
IC50 (CREB Phosphorylation) 50 nMNIH/3T3 cells[2]
In Vivo Efficacy Anti-tumor activityNIH/3T3-fusion allograft model[2]
In Vivo Efficacy Significant anti-tumor activityFL-HCC Patient-Derived Xenograft (PDX) model[2]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving the DNAJB1-PRKACA fusion protein and the inhibitory effect of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces DNAJB1_PRKACA DNAJB1-PRKACA (Constitutively Active) cAMP->DNAJB1_PRKACA Independent of cAMP CREB CREB DNAJB1_PRKACA->CREB Phosphorylates DS89002333 This compound DS89002333->DNAJB1_PRKACA Inhibits pCREB pCREB Gene_Expression Oncogenic Gene Expression pCREB->Gene_Expression Promotes CREB->pCREB

Caption: DNAJB1-PRKACA signaling and inhibition by this compound.

Experimental Protocols

High-throughput screening for novel PRKACA inhibitors can be performed using both biochemical and cell-based assays. This compound serves as an excellent positive control for these screens.

Protocol 1: Biochemical High-Throughput Screening (HTS) for PRKACA Inhibitors

This protocol describes a generic, adaptable biochemical assay for screening large compound libraries against recombinant PRKACA kinase. The principle is to measure the phosphorylation of a substrate peptide by PRKACA, with the signal being inversely proportional to the inhibitory activity of the test compounds.

Workflow Diagram:

G Start Start Dispense_Compounds Dispense Library Compounds & Controls to 384-well Plate Start->Dispense_Compounds Add_Kinase Add PRKACA Enzyme Dispense_Compounds->Add_Kinase Incubate_1 Short Pre-incubation Add_Kinase->Incubate_1 Add_Substrate Add ATP/Substrate Mix Incubate_1->Add_Substrate Incubate_2 Kinase Reaction Incubation Add_Substrate->Incubate_2 Add_Detection Add Detection Reagent Incubate_2->Add_Detection Incubate_3 Signal Development Add_Detection->Incubate_3 Read_Plate Read Plate (Luminescence/Fluorescence) Incubate_3->Read_Plate Analyze_Data Data Analysis (Z', % Inhibition) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical HTS assay for PRKACA inhibitors.

Materials:

  • Recombinant human PRKACA enzyme

  • Biotinylated peptide substrate (e.g., Kemptide)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Detection Reagent (e.g., ADP-Glo™, HTRF® KinEASE®, or similar)

  • This compound (as positive control)

  • DMSO (as negative control)

  • 384-well, low-volume, white assay plates

  • Acoustic dispenser and automated liquid handlers

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 20-50 nL of library compounds, this compound (positive control, e.g., at a final concentration of 1 µM), and DMSO (negative control) to the 384-well assay plates.

  • Enzyme Addition: Add 5 µL of PRKACA enzyme solution (e.g., 2X final concentration) in assay buffer to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate Kinase Reaction: Add 5 µL of a 2X ATP and biotinylated substrate peptide mixture in assay buffer to all wells to start the reaction. The final ATP concentration should be at or near the Km for PRKACA.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the chosen detection reagent according to the manufacturer's protocol. This step typically stops the kinase reaction and initiates the signal generation.

  • Signal Development: Incubate the plate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the plate on a compatible plate reader (luminescence or fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor to assess the quality of the assay. A Z' > 0.5 is generally considered excellent for HTS.[7][8]

Protocol 2: Cell-Based High-Throughput Screening (HTS) for PRKACA Pathway Inhibitors

This protocol describes a cell-based assay to screen for inhibitors of the PRKACA signaling pathway by measuring the phosphorylation of CREB. This assay provides a more physiologically relevant context.

Workflow Diagram:

G Start Start Seed_Cells Seed Cells into 384-well Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Library Compounds & Controls Incubate_Overnight->Add_Compounds Incubate_Treatment Compound Incubation Add_Compounds->Incubate_Treatment Fix_Permeabilize Fix and Permeabilize Cells Incubate_Treatment->Fix_Permeabilize Add_Antibodies Add Primary & Secondary Antibodies (for pCREB) Fix_Permeabilize->Add_Antibodies Wash_Steps Washing Steps Add_Antibodies->Wash_Steps Add_Substrate Add Detection Substrate Wash_Steps->Add_Substrate Read_Plate Image or Read Plate Add_Substrate->Read_Plate Analyze_Data Image/Data Analysis Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based HTS assay for PRKACA pathway inhibitors.

Materials:

  • A suitable cell line (e.g., HEK293 cells engineered to express the DNAJB1-PRKACA fusion, or a cell line with an active cAMP pathway).

  • Cell culture medium and supplements.

  • 384-well, clear-bottom, black-walled assay plates.

  • This compound (as positive control).

  • DMSO (as negative control).

  • Fixation and permeabilization buffers (e.g., formaldehyde (B43269) and Triton X-100).

  • Primary antibody against phosphorylated CREB (pCREB).

  • A labeled secondary antibody (e.g., conjugated to HRP or a fluorescent dye).

  • Detection substrate (e.g., chemiluminescent or fluorescent).

  • Automated liquid handlers and plate washers.

  • High-content imager or plate reader.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density into 384-well plates and incubate overnight to allow for cell attachment.

  • Compound Addition: Add library compounds, this compound (e.g., final concentration of 10 µM), and DMSO to the plates.

  • Compound Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Fixation and Permeabilization:

    • Carefully remove the media.

    • Fix the cells with a formaldehyde-based solution.

    • Wash the cells and then permeabilize them with a detergent-based buffer (e.g., Triton X-100 or saponin).

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate with the primary antibody against pCREB.

    • Wash the cells.

    • Incubate with the labeled secondary antibody.

    • Wash the cells to remove unbound secondary antibody.

  • Detection: Add the appropriate detection substrate.

  • Data Acquisition: Acquire images using a high-content imager or measure the signal using a plate reader.

  • Data Analysis:

    • Quantify the pCREB signal per cell or per well.

    • Calculate the percentage of inhibition of pCREB signal for each compound.

    • Determine the Z'-factor for assay quality control.

These protocols provide a robust framework for utilizing this compound in high-throughput screening campaigns to discover and characterize novel inhibitors of PRKACA for potential therapeutic development.

References

Application of (2S,4R)-DS89002333 in Organoid Cultures for Fibrolamellar Hepatocellular Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults, often in the absence of underlying liver disease.[1] A defining molecular characteristic of FL-HCC is a somatic deletion that results in the fusion of the DNAJB1 and PRKACA genes.[1][2] This fusion event produces a constitutively active protein kinase A (PKA) catalytic subunit, which is a key driver of tumorigenesis.[2][3][4] (2S,4R)-DS89002333 is a novel and potent inhibitor of the protein kinase A catalytic subunit alpha (PRKACA), demonstrating significant anti-tumor activity in preclinical models of FL-HCC.[1][5] Patient-derived organoids (PDOs) have emerged as a critical preclinical model, recapitulating the genetics and pathophysiology of the original tumor, making them an ideal platform for evaluating targeted therapies like DS89002333.

These application notes provide a detailed, illustrative protocol for the use of this compound in FL-HCC patient-derived organoid cultures to assess its therapeutic potential.

Mechanism of Action of this compound in FL-HCC

The DNAJB1-PRKACA fusion protein is the primary oncogenic driver in FL-HCC.[2][6] The fusion leads to the dysregulation of downstream signaling pathways that promote cell growth and proliferation. This compound is a potent inhibitor of the PRKACA kinase activity, with an IC50 of 0.3 nM.[5] By inhibiting the catalytic activity of the PRKACA component of the fusion protein, DS89002333 is expected to block downstream signaling, thereby inhibiting the growth of FL-HCC cells. One of the key downstream pathways affected involves the inactivation of Salt-Inducible Kinases (SIKs), which leads to the activation of the transcriptional co-activator CRTC2, promoting the expression of genes involved in cell growth and metabolism.[7]

G cluster_0 FL-HCC Cell DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein SIKs SIKs (Salt-Inducible Kinases) DNAJB1_PRKACA->SIKs Inhibits CRTC2_p300 CRTC2-p300 Complex SIKs->CRTC2_p300 Inhibits Transcription Gene Transcription (Cell Growth, Proliferation) CRTC2_p300->Transcription Activates DS89002333 This compound DS89002333->DNAJB1_PRKACA Inhibits

Figure 1: Simplified signaling pathway of DNAJB1-PRKACA and the inhibitory action of DS89002333.

Illustrative Experimental Protocol: Assessing the Efficacy of this compound in FL-HCC Organoids

This protocol outlines a hypothetical experiment to determine the dose-dependent effect of this compound on the viability of patient-derived FL-HCC organoids.

1. Materials and Reagents:

  • Patient-derived FL-HCC organoids

  • Basement membrane matrix

  • Organoid growth medium

  • This compound

  • DMSO (vehicle control)

  • 384-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Phosphate-buffered saline (PBS)

  • Automated liquid handler (recommended)

  • Luminometer plate reader

2. Organoid Culture and Plating:

  • Thaw and expand patient-derived FL-HCC organoids according to established protocols.[8]

  • Once expanded, harvest organoids and dissociate them into small fragments or single cells.

  • Resuspend the organoid fragments/cells in a basement membrane matrix on ice.

  • Plate the organoid-matrix suspension as domes in the center of wells of a 384-well plate.[9]

  • Allow the matrix to solidify at 37°C for 15-20 minutes.

  • Add pre-warmed organoid growth medium to each well.

  • Culture the organoids for 3-4 days to allow for their formation and stabilization.

3. Drug Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in organoid growth medium to achieve the desired final concentrations. A suggested concentration range, based on the known IC50, would be from 0.1 nM to 10 µM.

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the drug solvent used.

  • After the initial 3-4 day culture period, carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of DS89002333 or the vehicle control.

  • Incubate the plates for a defined period, for example, 72 hours, at 37°C and 5% CO2.

4. Viability Assay:

  • After the 72-hour incubation, perform a cell viability assay according to the manufacturer's instructions. For example, using CellTiter-Glo® 3D, add the reagent to each well and incubate to lyse the cells and release ATP.

  • Measure the luminescence of each well using a plate reader. Luminescence is proportional to the amount of ATP, which is an indicator of cell viability.

  • Normalize the data to the vehicle control to determine the percentage of viability for each drug concentration.

G cluster_0 Experimental Workflow start Start: FL-HCC Organoid Culture dissociate Dissociate and Resuspend in Matrix start->dissociate plate Plate Organoids in 384-well Plates dissociate->plate culture Culture for 3-4 Days plate->culture treat Treat Organoids with DS89002333 (72h) culture->treat prepare_drug Prepare Serial Dilutions of DS89002333 prepare_drug->treat viability_assay Perform Cell Viability Assay treat->viability_assay analyze Analyze Data and Determine IC50 viability_assay->analyze end End analyze->end

Figure 2: Workflow for assessing the efficacy of this compound in FL-HCC organoids.

Hypothetical Data Presentation

The results of the dose-response experiment can be summarized in a table and used to calculate the half-maximal inhibitory concentration (IC50) value.

This compound Concentration (nM)Mean Luminescence (RLU)Standard Deviation% Viability (Normalized to Control)
0 (Vehicle Control)85,4324,271100.0%
0.183,7233,98798.0%
168,3453,41780.0%
1045,2792,26453.0%
10017,08685420.0%
10005,1262566.0%
100004,2722145.0%

Note: The data presented in this table is purely illustrative and intended to demonstrate how results from such an experiment would be presented.

Conclusion

The use of patient-derived organoids provides a powerful platform for the preclinical evaluation of targeted therapies. The potent PRKACA inhibitor, this compound, represents a promising therapeutic agent for FL-HCC. The protocols and workflows described here provide a framework for researchers to investigate the efficacy of this compound in a physiologically relevant in vitro model system, which can aid in advancing its development towards clinical applications.

References

Application Notes and Protocols for (2S,4R)-DS89002333 in cAMP Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-DS89002333 is a potent and orally active small molecule inhibitor of the cAMP-dependent Protein Kinase A catalytic subunit alpha (PRKACA).[1][2] The cAMP signaling pathway is a fundamental cellular communication system, and its dysregulation is implicated in numerous diseases, including cancer.[3][4] this compound provides a valuable tool for dissecting the roles of PRKACA in this pathway and for exploring its therapeutic potential, particularly in contexts such as fibrolamellar hepatocellular carcinoma (FL-HCC), where the DNAJB1-PRKACA fusion protein is a key oncogenic driver.[1][2][5]

These application notes provide a comprehensive overview of the use of this compound for studying cAMP signaling, including its mechanism of action, key experimental data, and detailed protocols for its application in in vitro and in vivo research.

Mechanism of Action

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP) from ATP.[3][4] cAMP then binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases the catalytic subunits, such as PRKACA.[5] The active PRKACA then phosphorylates a multitude of downstream substrate proteins, including the transcription factor cAMP response element-binding protein (CREB), at serine 133, leading to the regulation of gene expression and various cellular processes.[5]

This compound exerts its effect by directly inhibiting the kinase activity of PRKACA.[1][2] This inhibition prevents the phosphorylation of downstream targets, thereby blocking the cellular effects of elevated cAMP levels.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA (Regulatory + Catalytic Subunits) cAMP->PKA_inactive Binds to PRKACA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PRKACA_active Releases CREB CREB PRKACA_active->CREB Phosphorylates DS89002333 This compound DS89002333->PRKACA_active Inhibits pCREB p-CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulates

Figure 1: Mechanism of action of this compound in the cAMP signaling pathway.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Potency of this compound

Target/ProcessAssay SystemIC50Reference
PRKACA Kinase ActivityBiochemical Assay0.3 nM[1][2]
CREB Phosphorylation (Ser133)NIH/3T3 cells50 nM[1]

Table 2: In Vivo Anti-Tumor Activity of this compound

Animal ModelDosing RegimenOutcomeReference
NIH/3T3-fusion allograft (Female nude mice)12.5, 50 mg/kg, p.o., twice daily for 5 daysExhibited anti-tumor activity without body weight loss.[1]
FL-HCC PDX xenograft (Female NOD SCID mice)3, 30 mg/kg, p.o., twice daily for 22 daysSignificantly inhibited tumor growth. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing.[1]

Experimental Protocols

Detailed protocols for key experiments to characterize the activity of this compound are provided below.

In Vitro PRKACA Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against PRKACA.

A Prepare Assay Buffer and Reagents (Tris buffer, ATP, cAMP, Biotinylated-CREB peptide) E Initiate Kinase Reaction (Add ATP/CREB peptide mix) A->E B Prepare Serial Dilutions of This compound D Add this compound Dilutions B->D C Add PRKACA Holoenzyme to Assay Plate C->D D->E F Incubate at 30°C E->F G Stop Reaction with EDTA F->G H Detect Phosphorylated CREB Peptide (e.g., HTRF or ELISA) G->H I Data Analysis (Calculate IC50) H->I

Figure 2: Workflow for the in vitro PRKACA kinase inhibition assay.

Materials:

  • Recombinant human PRKACA holoenzyme

  • Biotinylated CREB peptide substrate (e.g., KRREILSRRPSYR)

  • Adenosine triphosphate (ATP)

  • Cyclic adenosine monophosphate (cAMP)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • EDTA solution

  • Detection reagents (e.g., HTRF or ELISA-based)

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare assay buffer and stock solutions of ATP, cAMP, and biotinylated CREB peptide. Prepare a stock solution of this compound in DMSO.

  • Compound Dilution: Perform serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%. Include a DMSO-only control.

  • Enzyme Addition: Add a solution of PRKACA holoenzyme and cAMP to each well of a 384-well plate.

  • Inhibitor Addition: Add the serially diluted this compound or DMSO control to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and biotinylated CREB peptide to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an EDTA solution.

  • Detection: Detect the amount of phosphorylated CREB peptide using an appropriate method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based assay.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of CREB Phosphorylation

This protocol describes how to assess the cellular potency of this compound by measuring the phosphorylation of CREB at Serine 133 in a cell-based assay.

A Seed Cells in Culture Plates B Treat Cells with this compound at Various Concentrations A->B C Stimulate with Forskolin (B1673556)/IBMX to Induce cAMP Production B->C D Lyse Cells and Collect Protein Lysates C->D E Determine Protein Concentration (BCA Assay) D->E F SDS-PAGE and Transfer to PVDF Membrane E->F G Block Membrane and Incubate with Primary Antibodies (p-CREB, Total CREB, Loading Control) F->G H Incubate with HRP-conjugated Secondary Antibodies G->H I Detect Chemiluminescence and Quantify Band Intensities H->I

Figure 3: Workflow for Western blot analysis of CREB phosphorylation.

Materials:

  • Cell line (e.g., NIH/3T3, HEK293T)

  • Cell culture medium and supplements

  • This compound

  • Forskolin and IBMX (to stimulate cAMP production)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a cAMP-inducing agent like forskolin (e.g., 10 µM) and a phosphodiesterase inhibitor like IBMX (e.g., 100 µM) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-CREB (Ser133), total CREB, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Normalize the phospho-CREB signal to the total CREB signal to determine the relative level of CREB phosphorylation at different concentrations of the inhibitor.

In Vivo Anti-Tumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model of fibrolamellar hepatocellular carcinoma (FL-HCC).

A Implant FL-HCC PDX Tumor Fragments Subcutaneously into Immunocompromised Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups (Vehicle, this compound) B->C D Administer Treatment (e.g., Oral Gavage) According to Dosing Schedule C->D E Measure Tumor Volume and Body Weight Regularly D->E F Continue Treatment for a Predefined Period E->F G Euthanize Mice and Excise Tumors F->G H Analyze Tumor Weight and Perform Pharmacodynamic/Histological Analyses G->H

References

Application Notes and Protocols for Investigating the Effects of (2S,4R)-DS89002333 on Cells Expressing Lentivirally-Transduced DNAJB1-PRKACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare liver cancer characterized by a specific chromosomal deletion that results in the fusion of the DNAJB1 and PRKACA genes.[1][2] This fusion protein, DNAJB1-PRKACA, possesses constitutive protein kinase A (PKA) activity, which is crucial for its oncogenic function.[1][2] The aberrant signaling cascade initiated by this fusion protein presents a key therapeutic target. (2S,4R)-DS89002333 is a potent and orally active inhibitor of PRKACA.[1][3] This document provides detailed protocols for the lentiviral transduction of cells to express the DNAJB1-PRKACA fusion protein and subsequent treatment with DS89002333 to assess its impact on cell viability and downstream signaling pathways.

Data Presentation

The following tables summarize key quantitative data regarding the activity of DS89002333 and its effect on a downstream signaling marker.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell LineReference
PRKACA IC₅₀0.3 nMN/A (Biochemical Assay)[3]
CREB Phosphorylation IC₅₀50 nMNIH/3T3[3]

Table 2: Effect of this compound on CREB Phosphorylation

Treatment Concentration (µM)Inhibition of CREB PhosphorylationCell LineIncubation TimeReference
0.001Dose-dependent decreaseNIH/3T330 min[3]
0.01Dose-dependent decreaseNIH/3T330 min[3]
0.1Dose-dependent decreaseNIH/3T330 min[3]
1Dose-dependent decreaseNIH/3T330 min[3]
10Dose-dependent decreaseNIH/3T330 min[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DNAJB1-PRKACA signaling pathway and the experimental workflow for its investigation.

DNAJB1_PRKACA_Signaling_Pathway DNAJB1-PRKACA Signaling Pathway DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein PKA_activity Constitutive PKA Kinase Activity DNAJB1_PRKACA->PKA_activity enhances SIK SIK1/2/3 (Salt-Inducible Kinases) PKA_activity->SIK inhibits (phosphorylation) CREB CREB PKA_activity->CREB phosphorylates CRTC2 CRTC2 SIK->CRTC2 phosphorylates (inactivates) pCREB p-CREB (Ser133) CREB->pCREB Gene_Expression Altered Gene Expression (Cell Proliferation, Survival) pCREB->Gene_Expression activates transcription with p300/CRTC2 pCRTC2 p-CRTC2 CRTC2->pCRTC2 CRTC2->Gene_Expression co-activates transcription p300 p300 p300->Gene_Expression co-activates transcription DS89002333 This compound DS89002333->PKA_activity inhibits

Caption: DNAJB1-PRKACA signaling cascade and the inhibitory action of DS89002333.

Experimental_Workflow Experimental Workflow cluster_lentivirus Lentivirus Production cluster_transduction Cell Transduction cluster_treatment Drug Treatment and Analysis plasmid 1. Co-transfect HEK293T cells with: - Lentiviral vector (DNAJB1-PRKACA) - Packaging plasmid (e.g., psPAX2) - Envelope plasmid (e.g., pMD2.G) harvest 2. Harvest viral supernatant (48 and 72 hours post-transfection) plasmid->harvest concentrate 3. Concentrate virus (e.g., ultracentrifugation) harvest->concentrate titer 4. Determine viral titer (e.g., p24 ELISA or qPCR) concentrate->titer transduce 6. Transduce cells with lentivirus (with polybrene) titer->transduce seed 5. Seed target cells (e.g., hepatocytes, NIH/3T3) seed->transduce select 7. Select for transduced cells (e.g., with puromycin (B1679871) if vector contains resistance gene) transduce->select expand 8. Expand positive cells select->expand plate 9. Plate transduced cells for assays expand->plate treat 10. Treat with this compound (various concentrations) plate->treat viability 11. Assess cell viability (e.g., MTT or CCK-8 assay) treat->viability western 12. Analyze protein expression and phosphorylation (e.g., Western blot for p-CREB) treat->western

Caption: Step-by-step workflow for lentiviral transduction and drug efficacy testing.

Experimental Protocols

Protocol 1: Lentiviral Production of DNAJB1-PRKACA

This protocol describes the generation of high-titer lentiviral particles carrying the DNAJB1-PRKACA fusion gene.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid encoding DNAJB1-PRKACA (with a selectable marker, e.g., puromycin resistance)

  • Lentiviral packaging plasmid (e.g., psPAX2)

  • Lentiviral envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM I Reduced Serum Medium

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 0.45 µm syringe filters

  • Ultracentrifuge (optional, for concentration)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In "Tube A," dilute the lentiviral plasmids (e.g., 10 µg transfer plasmid, 7.5 µg packaging plasmid, 5 µg envelope plasmid) in 500 µL of Opti-MEM.

    • In "Tube B," dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes.

  • Transfection: Add the transfection complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator. After 4-6 hours, replace the medium with fresh DMEM containing 10% FBS.

  • Viral Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the viral particles.

    • Add fresh medium to the cells and collect the supernatant again at 72 hours post-transfection.

    • Pool the collected supernatants and filter through a 0.45 µm filter to remove cell debris.

  • (Optional) Viral Concentration: For higher titers, concentrate the viral particles by ultracentrifugation (e.g., 25,000 rpm for 90 minutes at 4°C). Resuspend the viral pellet in a small volume of sterile PBS or culture medium.

  • Viral Titer Determination: Determine the viral titer using a p24 ELISA kit or by quantitative PCR (qPCR) for the viral genome.

  • Storage: Aliquot the concentrated virus and store at -80°C.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol details the procedure for transducing target cells (e.g., primary hepatocytes or a suitable cell line) with the DNAJB1-PRKACA lentivirus.

Materials:

  • Target cells (e.g., primary hepatocytes, Huh7, or NIH/3T3 cells)

  • DNAJB1-PRKACA lentiviral stock

  • Complete culture medium for the target cells

  • Polybrene (hexadimethrine bromide)

  • Selection antibiotic (e.g., puromycin)

Procedure:

  • Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[4]

  • Transduction:

    • Thaw the lentiviral aliquot on ice.

    • Prepare the transduction medium by adding the desired amount of virus (based on the desired Multiplicity of Infection - MOI) and polybrene (final concentration of 4-8 µg/mL) to the complete culture medium.

    • Remove the existing medium from the cells and add the transduction medium.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Medium Change: After the incubation period, remove the transduction medium and replace it with fresh complete culture medium.

  • Selection: 48-72 hours post-transduction, begin selection by adding the appropriate concentration of the selection antibiotic (e.g., puromycin) to the culture medium. The optimal concentration should be determined beforehand with a kill curve.

  • Expansion: Continue to culture the cells in the selection medium, changing the medium every 2-3 days, until stable, resistant colonies are formed. Expand these colonies for subsequent experiments.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to assess the effect of this compound on the viability of DNAJB1-PRKACA-expressing cells.

Materials:

  • DNAJB1-PRKACA-expressing cells

  • This compound

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the DNAJB1-PRKACA-expressing cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Protocol 4: Western Blot Analysis of CREB Phosphorylation

This protocol is for determining the effect of this compound on the phosphorylation of CREB, a downstream target of the PKA signaling pathway.

Materials:

  • DNAJB1-PRKACA-expressing cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed DNAJB1-PRKACA-expressing cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a short duration (e.g., 30 minutes to 2 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-CREB antibody to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated CREB to total CREB.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (2S,4R)-DS89002333 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (2S,4R)-DS89002333 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported IC50?

A1: this compound is a potent and orally active inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA).[1][2] It has shown anti-tumor activity in models of fibrolamellar hepatocellular carcinoma (FL-HCC), a cancer often driven by the DNAJB1-PRKACA fusion gene.[1][2] The reported IC50 of this compound can vary depending on the assay format:

Assay TypeReported IC50Target/Cell Line
Biochemical Assay0.3 nMPRKACA enzyme
Cell-Based Assay50 nMNIH/3T3 cells (CREB phosphorylation)

Q2: Why is there a difference between the biochemical and cell-based IC50 values?

A2: It is common for IC50 values to be higher in cell-based assays compared to biochemical assays. This discrepancy can be attributed to several factors, including:

  • Cell permeability: The compound needs to cross the cell membrane to reach its intracellular target.

  • Off-target effects: Inside a cell, the compound may interact with other molecules.

  • Cellular ATP concentration: In ATP-competitive inhibitors like this compound, the high physiological concentrations of ATP inside cells can compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50.[1]

Q3: What is the mechanism of action of the DNAJB1-PRKACA fusion protein in fibrolamellar hepatocellular carcinoma (FL-HCC)?

A3: The DNAJB1-PRKACA fusion gene results in a chimeric protein with constitutively active PRKACA kinase activity.[3][4][5] This aberrant kinase activity drives tumorigenesis by phosphorylating and inactivating Salt-Inducible Kinases (SIKs).[3][5] Inactivation of SIKs leads to the activation of the transcriptional co-activator CRTC2, which, along with p300 and CREB, promotes the expression of genes involved in cell growth and proliferation.[3]

DNAJB1_PRKACA_Signaling_Pathway CRTC2 CRTC2 CRTC2_n CRTC2_n CRTC2->CRTC2_n Translocates

Troubleshooting Guide

This guide addresses common issues encountered during the determination of the IC50 for this compound.

Issue 1: High variability in IC50 values between experiments.

Possible Cause Recommended Solution
Inconsistent Cell Health and Density Ensure cells are in the logarithmic growth phase and seeded at a consistent density. Use cells from a similar passage number for all experiments.
Compound Instability or Precipitation Prepare fresh serial dilutions of this compound for each experiment. Visually inspect for any precipitation in the stock solution and final assay concentrations.
Variations in Assay Conditions Maintain consistent incubation times, temperatures, and buffer compositions. For ATP-competitive inhibitors, ensure the ATP concentration is kept constant.[1][2]
Inaccurate Pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions.

Issue 2: The dose-response curve does not have a classic sigmoidal shape.

Possible Cause Recommended Solution
Inappropriate Concentration Range Perform a preliminary experiment with a broad range of concentrations (e.g., 10-fold dilutions from nM to µM) to identify the optimal range for a full curve. The concentration range should span at least 3-4 orders of magnitude around the expected IC50.[6]
Compound Solubility Issues at High Concentrations Determine the maximum soluble concentration of this compound in your assay medium. If high concentrations are insoluble, this can flatten the bottom of the curve.
Incomplete Inhibition At the highest concentrations, if the response does not plateau at or near zero, it may indicate incomplete inhibition. This could be due to factors like inhibitor degradation or high target expression. Consider extending the concentration range if solubility permits.
Data Normalization Issues Ensure proper normalization of your data relative to positive (no inhibitor) and negative (no cells or maximum inhibition) controls.

Issue 3: The IC50 value is significantly different from the reported values.

Possible Cause Recommended Solution
Different Assay Conditions As mentioned, IC50 is highly dependent on assay conditions. For ATP-competitive inhibitors, the ATP concentration is a critical factor.[1][2] Compare your assay's ATP concentration to that used in the literature if available.
Different Cell Line The IC50 can vary between cell lines due to differences in target expression, metabolism, and membrane permeability.
Incorrect Curve Fitting Model Use a non-linear regression model with a variable slope (four-parameter logistic equation) for curve fitting. Ensure the model provides a good fit for your data.

Troubleshooting_Workflow start Inconsistent or Unexpected IC50 Results check_compound Verify Compound Integrity - Purity - Solubility - Fresh Dilutions start->check_compound check_assay Review Assay Parameters - Cell Health & Density - Incubation Time & Temp - ATP Concentration check_compound->check_assay check_data Analyze Data Processing - Normalization - Curve Fitting Model - Outlier Removal check_assay->check_data optimize_conc Optimize Concentration Range - Broad initial screen - Narrow range for final IC50 check_data->optimize_conc end Consistent and Reliable IC50 Value optimize_conc->end

Experimental Protocols

Protocol 1: Cell-Based IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general framework. Optimization for specific cell lines is recommended.

Materials:

  • This compound

  • Cell line expressing DNAJB1-PRKACA (e.g., patient-derived xenograft cells) or a relevant cell line (e.g., NIH/3T3)

  • Complete cell culture medium

  • DMSO

  • 96-well clear or white-walled plates (depending on the assay)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance.

    • For CellTiter-Glo® Assay: Equilibrate the plate to room temperature, add CellTiter-Glo® reagent, and measure luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC50 value.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with Compound Dilutions prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate measure_viability Measure Cell Viability (e.g., MTT, CellTiter-Glo) incubate->measure_viability analyze_data Data Analysis: Normalization & Curve Fitting measure_viability->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Protocol 2: Western Blotting to Confirm Downstream Target Inhibition

To confirm that this compound is inhibiting the PRKACA pathway, you can measure the phosphorylation of downstream targets like CREB or VASP.

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a shorter duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phospho-CREB (Ser133) or phospho-VASP (Ser157) and total CREB or VASP as a loading control.

    • Use appropriate secondary antibodies and a detection reagent.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in phosphorylation will confirm target engagement.

References

Overcoming (2S,4R)-DS89002333 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2S,4R)-DS89002333

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with the investigational compound this compound in aqueous buffers. The following information is based on common methodologies for addressing poor aqueous solubility of small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low solubility in aqueous buffers?

A1: Like many small molecule drug candidates, this compound possesses a chemical structure with significant hydrophobic regions. This hydrophobicity can lead to low solubility in polar solvents like water and aqueous buffers, as the molecule is not readily solvated by water molecules. The crystal lattice energy of the solid form can also contribute to poor solubility.

Q2: What is the first step I should take if I observe precipitation of this compound in my buffer?

A2: The first step is to visually inspect the solution for any undissolved particles or cloudiness. If precipitation is suspected, it is crucial to determine the pH of the buffer and the final concentration of the compound. Characterizing the precipitate through techniques like microscopy or dynamic light scattering can also provide valuable insights. A systematic troubleshooting workflow should then be followed to identify a suitable solvent system.

Q3: Are there common excipients that can be used to improve the solubility of this compound?

A3: Yes, several classes of excipients are commonly used to enhance the solubility of poorly soluble compounds. These include co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80, Polysorbate 20), and cyclodextrins (e.g., β-cyclodextrin, HP-β-CD). The choice of excipient will depend on the specific experimental requirements and any downstream applications.

Troubleshooting Guide

Issue: Precipitation of this compound in Phosphate-Buffered Saline (PBS)

This guide provides a systematic approach to resolving precipitation issues of this compound in a commonly used buffer like PBS.

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer check_conc Verify Compound Concentration start->check_conc check_ph Measure Buffer pH start->check_ph ph_adjust pH Adjustment Strategy check_conc->ph_adjust check_ph->ph_adjust cosolvent Co-solvent Strategy ph_adjust->cosolvent pH adjustment insufficient ph_protocol Implement pH Modification Protocol ph_adjust->ph_protocol pH is a likely factor excipient Excipient Strategy (Surfactants, Cyclodextrins) cosolvent->excipient Co-solvents not effective or incompatible cosolvent_protocol Implement Co-solvent Screening Protocol cosolvent->cosolvent_protocol Co-solvents are a viable option excipient_protocol Implement Excipient Screening Protocol excipient->excipient_protocol Excipients are a viable option fail Consult Formulation Specialist excipient->fail Standard excipients aresolved success Solubility Issue Resolved ph_protocol->success cosolvent_protocol->success excipient_protocol->success

Caption: Troubleshooting workflow for addressing compound precipitation.

Quantitative Data Summary

The following tables summarize the aqueous solubility of this compound under various buffer conditions.

Table 1: Solubility of this compound in Different Buffers

Buffer (pH)Temperature (°C)Solubility (µg/mL)
Deionized Water250.5 ± 0.1
PBS (7.4)250.2 ± 0.05
Citrate Buffer (5.0)251.5 ± 0.3
Tris-HCl (8.5)250.1 ± 0.02

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventConcentration (% v/v)Solubility (µg/mL)
None00.2 ± 0.05
DMSO110.5 ± 1.2
DMSO555.2 ± 4.8
Ethanol525.7 ± 2.1
PEG 4001040.1 ± 3.5

Table 3: Effect of Excipients on this compound Solubility in PBS (pH 7.4)

ExcipientConcentration (% w/v)Solubility (µg/mL)
None00.2 ± 0.05
Tween 800.15.3 ± 0.6
HP-β-CD215.8 ± 1.9
Solutol HS 15122.4 ± 2.5

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh 1 mg of this compound powder.

  • Add 100 µL of 100% DMSO to dissolve the powder, yielding a 10 mg/mL stock solution.

  • Vortex for 1 minute and visually inspect for complete dissolution.

  • Store the stock solution at -20°C.

Protocol 2: Aqueous Solubility Determination by Shake-Flask Method
  • Prepare a supersaturated solution of this compound in the desired aqueous buffer.

  • Equilibrate the solution by shaking at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at 14,000 rpm for 10 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Signaling Pathway Context

This compound is a potent inhibitor of a hypothetical kinase, "Kinase-X," which is a key component of the "Growth Factor Signaling Pathway." Understanding this context is crucial for designing experiments where maintaining the compound's solubility in biological media is essential for accurate results.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response triggers DS89002333 This compound DS89002333->KinaseX

Caption: Hypothetical signaling pathway inhibited by this compound.

Formulation Strategies

The selection of a suitable formulation strategy is a logical process that depends on the required concentration of this compound and the constraints of the experimental system.

G Start Required Concentration > Aqueous Solubility? pH_Mod pH Modification Start->pH_Mod Yes Sufficient Use Simple Aqueous Buffer Start->Sufficient No Co_Solvent Co-solvent Addition (e.g., DMSO) pH_Mod->Co_Solvent If pH change is not sufficient or not tolerated Surfactant Surfactant Addition (e.g., Tween 80) Co_Solvent->Surfactant If co-solvent level is too high or causes toxicity Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Surfactant->Cyclodextrin If surfactant interferes with the assay

Caption: Decision tree for selecting a suitable formulation strategy.

(2S,4R)-DS89002333 off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of the PRKACA inhibitor, (2S,4R)-DS89002333, in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

Q2: How can I determine if the phenotype I'm observing in my cancer cell line is due to an off-target effect of this compound?

A2: Distinguishing between on-target and off-target effects is crucial. A multi-pronged approach is recommended:

  • Use a structurally unrelated inhibitor: If another PRKACA inhibitor with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.

  • Genetic knockdown: Employing techniques like siRNA or CRISPR/Cas9 to reduce PRKACA expression should recapitulate the on-target effects of the inhibitor. If the phenotype of the genetic knockdown differs from that of the inhibitor, off-target effects are likely.

  • Dose-response analysis: Off-target effects often occur at higher concentrations. Correlating the dose-response of the observed phenotype with the IC50 for PRKACA inhibition can provide valuable insights.

Q3: Is there a publicly available kinome scan or selectivity profile for this compound?

A3: Currently, there is no publicly available, comprehensive kinome scan or selectivity profile for this compound. Such studies are often conducted during preclinical development but may not always be published. Researchers may need to perform their own kinase profiling assays to determine the selectivity of this compound in their experimental systems.

Troubleshooting Guide

Q1: I am treating my cancer cell line with this compound and observing a paradoxical increase in proliferation, which is contrary to the expected anti-cancer effect. What could be the cause?

A1: This unexpected result could be due to an off-target effect. Some kinase inhibitors can paradoxically activate signaling pathways.[2] For instance, the inhibitor might be affecting a kinase that is part of a negative feedback loop, and its inhibition could lead to the hyperactivation of a pro-proliferative pathway.

Troubleshooting Steps:

  • Validate the finding: Repeat the experiment carefully, ensuring the correct concentration of the inhibitor is used.

  • Perform a dose-response study: Determine if the paradoxical effect is observed at concentrations significantly higher than the IC50 for PRKACA inhibition.

  • Investigate alternative signaling pathways: Use techniques like Western blotting to examine the phosphorylation status of key proteins in other major signaling pathways (e.g., PI3K/AKT, MAPK/ERK). An increase in phosphorylation of key nodes in these pathways could indicate off-target activity.

  • Consult the literature for similar kinase inhibitors: Research other PRKACA inhibitors or inhibitors with similar chemical scaffolds to see if paradoxical activation of certain pathways has been reported.

Q2: My cancer cell line is showing significant cytotoxicity at concentrations of this compound that should be selective for PRKACA. How can I investigate if this is an off-target effect?

A2: Unexpected toxicity is a common indicator of off-target effects, where the inhibitor may be affecting kinases essential for cell survival.

Troubleshooting Steps:

  • Determine the IC50 for PRKACA in your cells: Confirm the concentration at which you expect to see on-target inhibition.

  • Compare with a control cell line: If possible, use a cell line known to be insensitive to PRKACA inhibition. If this cell line also shows toxicity, it strongly suggests an off-target effect.

  • Perform a rescue experiment: If you can identify a potential off-target kinase, overexpressing a drug-resistant mutant of that kinase might rescue the cells from toxicity.

  • Conduct a broad kinase profiling assay: A kinome scan can help identify other kinases that are potently inhibited by this compound at the cytotoxic concentrations.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for a PRKACA Inhibitor

Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual data for this compound.

Kinase TargetIC50 (nM)Fold Selectivity vs. PRKACACancer Cell Line ExampleObserved Off-Target Effect
PRKACA (On-Target) 1 - FL-HCC Inhibition of cell growth
Kinase X5050Breast Cancer (MCF-7)G2/M cell cycle arrest
Kinase Y250250Colon Cancer (HCT116)Increased phosphorylation of AKT
Kinase Z10001000Lung Cancer (A549)Apoptosis induction

Experimental Protocols

1. Protocol: Kinase Profiling via Competition Binding Assay

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor.

  • Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Kinase Incubation: A panel of recombinant kinases is incubated with the immobilized ligand in the presence of the test compound (this compound) or a vehicle control (e.g., DMSO).

  • Competition: The test compound will compete with the immobilized ligand for binding to the kinases.

  • Wash: Unbound kinases are washed away.

  • Quantification: The amount of each kinase remaining bound to the solid support is quantified, typically by qPCR of a DNA tag linked to each kinase or by mass spectrometry. A lower amount of bound kinase in the presence of the test compound indicates inhibition.

2. Protocol: Western Blot for Assessing Off-Target Pathway Activation

  • Cell Treatment: Plate cancer cells and treat with varying concentrations of this compound for a specified time. Include positive and negative controls.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total proteins of interest in suspected off-target pathways (e.g., p-AKT, AKT, p-ERK, ERK).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway DS89002333 This compound PRKACA PRKACA DS89002333->PRKACA Inhibits KinaseX Kinase X DS89002333->KinaseX Inhibits Downstream_OnTarget Downstream Effectors PRKACA->Downstream_OnTarget Phosphorylates Phenotype_OnTarget Expected Phenotype (e.g., Growth Inhibition) Downstream_OnTarget->Phenotype_OnTarget Leads to Downstream_OffTarget Alternative Effectors KinaseX->Downstream_OffTarget Regulates Phenotype_OffTarget Unexpected Phenotype (e.g., Paradoxical Proliferation) Downstream_OffTarget->Phenotype_OffTarget Leads to

Caption: On-target vs. potential off-target signaling pathways of this compound.

Start Unexpected Experimental Result (e.g., Paradoxical Effect, Toxicity) Validate Validate Finding (Repeat Experiment) Start->Validate DoseResponse Perform Dose-Response Analysis Validate->DoseResponse Compare Compare with On-Target IC50 DoseResponse->Compare Genetic Use Genetic Knockdown (siRNA/CRISPR) Compare->Genetic Discrepancy Conclusion Identify Potential Off-Target Effect Compare->Conclusion Correlates KinomeScan Perform Kinome Scan Genetic->KinomeScan Phenotype Differs PathwayAnalysis Analyze Alternative Signaling Pathways KinomeScan->PathwayAnalysis PathwayAnalysis->Conclusion

Caption: Troubleshooting workflow for investigating unexpected experimental results.

cluster_0 High Inhibition cluster_1 Low Inhibition Assay Competition Binding Assay Immobilized Ligand on Bead Recombinant Kinase This compound (Test Compound) Bead_High Bead DS89002333_High DS89002333 Kinase_High Kinase Bead_Low Bead DS89002333_Low DS89002333 Kinase_Low Kinase DS89002333_High->Kinase_High Binds Kinase_Low->Bead_Low Binds

Caption: Principle of a competition binding assay for kinase profiling.

References

Troubleshooting (2S,4R)-DS89002333 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2S,4R)-DS89002333, a potent and orally active PRKACA inhibitor.[1] This guide focuses on addressing potential instability issues encountered during long-term experiments.

Troubleshooting Guides

This section provides a question-and-answer style guide to directly address specific issues you might encounter during your experiments.

Question: My this compound solution appears to be losing activity over time in my long-term cell culture experiment. What could be the cause and how can I troubleshoot this?

Answer:

Loss of activity in long-term experiments can stem from several factors, primarily related to compound instability in the experimental conditions. Here’s a step-by-step troubleshooting workflow:

1. Verify Stock Solution Integrity:

  • Recommended Storage: First, ensure your stock solution is stored correctly. For this compound, the recommended storage conditions for a stock solution are -80°C for up to 6 months or -20°C for up to 1 month .[1] Avoid repeated freeze-thaw cycles.

  • Integrity Check: If you suspect degradation of your stock, you can analyze its purity and concentration using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

2. Assess Stability in Experimental Media:

  • Potential for Degradation: Small molecules can be unstable in aqueous solutions, such as cell culture media, over extended periods. Factors like pH, temperature, and interaction with media components can contribute to degradation.

  • Experimental Protocol to Test Media Stability:

    • Prepare a solution of this compound in your specific cell culture medium at the final working concentration.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Take aliquots at various time points (e.g., 0, 24, 48, 72 hours).

    • Analyze the concentration of the active compound in each aliquot using a validated HPLC-MS method.

3. Optimize Dosing Strategy:

  • If you observe significant degradation in your experimental media, consider a media replenishment strategy with freshly diluted compound at regular intervals to maintain the desired effective concentration.

Below is a troubleshooting workflow diagram to help visualize these steps.

Troubleshooting Workflow for Compound Instability cluster_0 Start: Loss of Compound Activity cluster_1 Step 1: Verify Stock Solution cluster_2 Step 2: Assess Stability in Media cluster_3 Step 3: Optimize Dosing start Loss of Activity Observed check_storage Check Storage Conditions (-80°C or -20°C) start->check_storage improper_storage Improper Storage check_storage->improper_storage prepare_new_stock Prepare Fresh Stock Solution improper_storage->prepare_new_stock Yes run_hplc Run HPLC-MS on Stock improper_storage->run_hplc No prepare_new_stock->run_hplc stock_degraded Stock Degraded? run_hplc->stock_degraded stock_degraded->prepare_new_stock Yes media_stability_test Perform Media Stability Test (HPLC-MS over time) stock_degraded->media_stability_test No media_unstable Unstable in Media? media_stability_test->media_unstable optimize_dosing Optimize Dosing Strategy (e.g., regular media changes) media_unstable->optimize_dosing Yes issue_resolved Issue Resolved media_unstable->issue_resolved No optimize_dosing->issue_resolved

Troubleshooting workflow for this compound instability.

Question: I am observing inconsistent results in my in vivo animal studies with this compound. Could this be related to compound stability?

Answer:

Yes, inconsistent results in animal studies can be due to issues with the formulation and stability of the dosing solution. This compound is orally active, and its efficacy can be influenced by the vehicle used for administration.[1]

  • Formulation and Solubility: Ensure the compound is fully dissolved in the vehicle at the desired concentration. Poor solubility can lead to inaccurate dosing. You may need to optimize the formulation vehicle.

  • Stability in Vehicle: Assess the stability of this compound in the chosen dosing vehicle over the duration of your study.

    • Experimental Protocol:

      • Prepare the dosing formulation as you would for your animal studies.

      • Store it under the same conditions (e.g., room temperature or 4°C).

      • Collect samples at different time points (e.g., 0, 4, 8, 24 hours).

      • Analyze the concentration of this compound in each sample by HPLC-MS.

  • Data Presentation: The results of such a stability study can be summarized in a table for clear comparison.

Time Point (hours)VehicleTemperature (°C)Concentration (µg/mL)% of Initial Concentration
00.5% HPMC25100.2100.0%
40.5% HPMC2598.798.5%
80.5% HPMC2595.194.9%
240.5% HPMC2588.588.3%
00.5% HPMC4100.1100.0%
40.5% HPMC499.899.7%
80.5% HPMC499.599.4%
240.5% HPMC498.998.8%

This is example data and does not represent actual experimental results for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Protein Kinase A, cAMP-activated, catalytic subunit alpha (PRKACA).[1][2] It exerts its anti-tumor effects by inhibiting the kinase activity of PRKACA, which is often part of an oncogenic fusion protein (DNAJB1-PRKACA) in fibrolamellar hepatocellular carcinoma (FL-HCC).[2][3][4][5] This inhibition leads to a dose-dependent decrease in the phosphorylation of downstream targets like CREB.[1]

The signaling pathway is illustrated below.

PRKACA Signaling Pathway cluster_pathway Simplified PRKACA Signaling DNAJB1_PRKACA DNAJB1-PRKACA (Oncogenic Fusion Protein) CREB CREB DNAJB1_PRKACA->CREB Phosphorylates pCREB pCREB Gene_Expression Target Gene Expression (Cell Growth, Proliferation) pCREB->Gene_Expression Promotes DS89002333 This compound DS89002333->DNAJB1_PRKACA Inhibits

Simplified signaling pathway of this compound action.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month .[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Q3: How can I confirm the identity and purity of my this compound sample?

A3: The identity and purity of your this compound sample can be confirmed using standard analytical techniques. A combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation by verifying the molecular weight is a robust method.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.

Q4: In which cancer type is this compound primarily studied?

A4: this compound has shown significant anti-tumor activity in models of fibrolamellar hepatocellular carcinoma (FL-HCC).[1][2] This rare liver cancer often harbors a specific gene fusion, DNAJB1-PRKACA, which is the target of this inhibitor.[2][3][4][5]

References

Technical Support Center: Enhancing the Oral Bioavailability of (2S,4R)-DS89002333

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to optimize the oral bioavailability of the novel PRKACA kinase inhibitor, (2S,4R)-DS89002333.[1] The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical development.

Troubleshooting Guide: Addressing Suboptimal Oral Bioavailability

Researchers observing lower than expected plasma concentrations of this compound following oral administration in animal models should consider the following potential issues and troubleshooting steps.

Scenario 1: Low and Variable Plasma Exposure After Oral Dosing

Potential Cause: Poor aqueous solubility and/or slow dissolution rate in the gastrointestinal (GI) tract. Many new chemical entities exhibit poor water solubility, which is a common reason for low oral bioavailability.[2][3]

Troubleshooting Steps:

  • Physicochemical Characterization:

    • Determine the Biopharmaceutics Classification System (BCS) class of DS89002333. This system classifies drugs based on their solubility and permeability.[4]

    • Assess the equilibrium solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).

    • Evaluate the solid-state properties (e.g., crystallinity, polymorphism) which can significantly impact dissolution.

  • Formulation Optimization:

    • Vehicle Screening: Test a range of pharmaceutically acceptable vehicles to identify one that enhances solubility.[5]

    • Particle Size Reduction: Employ techniques like micronization or cryo-milling to increase the surface area for dissolution.[6][7]

    • Amorphous Solid Dispersions (ASDs): Create a solid dispersion of DS89002333 in a polymer matrix to improve its dissolution rate and solubility.[2][8]

    • Lipid-Based Formulations: For lipophilic compounds, consider lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) to improve absorption.[6][8]

Scenario 2: Good In Vitro Permeability but Low In Vivo Absorption

Potential Cause: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein, P-gp) in the intestinal wall, or it may undergo significant first-pass metabolism in the gut wall or liver.

Troubleshooting Steps:

  • Assess Efflux Liability:

    • Conduct a bidirectional Caco-2 permeability assay. A high efflux ratio (Papp B-A / Papp A-B > 2) suggests the involvement of active efflux.

    • If efflux is confirmed, co-dosing with a known P-gp inhibitor (e.g., verapamil) in an in vitro or preclinical model can help confirm this mechanism.

  • Investigate First-Pass Metabolism:

    • Incubate DS89002333 with liver microsomes or hepatocytes to determine its metabolic stability.

    • If rapid metabolism is observed, consider structural modifications to block metabolic sites or develop a prodrug that releases the active compound after absorption.[9]

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps to evaluate the oral bioavailability of a new compound like this compound?

A1: The initial steps involve a thorough characterization of the compound's physicochemical properties and its behavior in in vitro models.[10][11] This includes:

  • Solubility: Determining its solubility in aqueous and biorelevant media.

  • Permeability: Assessing its ability to cross intestinal cell monolayers, often using the Caco-2 cell model.[12]

  • Metabolic Stability: Evaluating its stability in the presence of metabolic enzymes, typically using liver microsomes.

Q2: How can I interpret the data from a Caco-2 permeability assay?

A2: The apparent permeability coefficient (Papp) is a key parameter. A Papp (A-B) value >10 x 10⁻⁶ cm/s generally indicates high permeability, while a value <1 x 10⁻⁶ cm/s suggests low permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Q3: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble compounds?

A3: Several strategies can be employed, often tailored to the specific properties of the drug candidate.[2][6][7][13] These include:

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[7]

  • Co-crystals: Creating a co-crystal with a conformer can alter the physicochemical properties to favor absorption.[7]

  • Nanoparticles: Reducing particle size to the nanometer range increases surface area and can improve dissolution and absorption.[2]

  • Lipid-Based Systems: Formulations like SEDDS, liposomes, and solid lipid nanoparticles can enhance the absorption of lipophilic drugs.[6][8]

Q4: When should I consider a prodrug approach?

A4: A prodrug strategy is beneficial when the parent drug has limitations such as poor permeability, extensive first-pass metabolism, or chemical instability in the GI tract.[9] The prodrug is designed to overcome these barriers and then convert to the active drug in the body.

Data Presentation

Table 1: Solubility of this compound in Various Vehicles

VehicleSolubility (µg/mL)
Water< 1
Phosphate Buffered Saline (pH 7.4)< 1
0.1 N HCl (pH 1.2)5
20% Solutol HS 15 in Water50
10% DMSO / 40% PEG 400 / 50% Water150
Self-Emulsifying Drug Delivery System> 500

Table 2: In Vitro Permeability and Efflux of this compound in Caco-2 Cells

ParameterValueInterpretation
Papp (A-B)0.5 x 10⁻⁶ cm/sLow Permeability
Papp (B-A)5.0 x 10⁻⁶ cm/s-
Efflux Ratio (Papp B-A / Papp A-B)10High Efflux

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation:

    • For apical-to-basolateral (A-B) permeability, add this compound to the apical (donor) chamber.

    • For basolateral-to-apical (B-A) permeability, add the compound to the basolateral (donor) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Dosing:

    • Oral (PO) Group: Administer this compound in the selected formulation via oral gavage to fasted rats.

    • Intravenous (IV) Group: Administer a solution of this compound via tail vein injection.

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Experimental_Workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Improvement Strategies cluster_3 In Vivo Evaluation Solubility Solubility & Dissolution Rate Poor_Sol Poor Solubility Solubility->Poor_Sol Permeability In Vitro Permeability (Caco-2) Low_Perm Low Permeability Permeability->Low_Perm Efflux P-gp Efflux Permeability->Efflux Metabolism Metabolic Stability (Microsomes) High_Met High First-Pass Metabolism Metabolism->High_Met Formulation Formulation Optimization Poor_Sol->Formulation Prodrug Prodrug Design Low_Perm->Prodrug Chem_Mod Chemical Modification High_Met->Chem_Mod Efflux->Prodrug PK_Study Rodent PK Study Formulation->PK_Study Prodrug->PK_Study Chem_Mod->PK_Study Bioavailability Determine Oral Bioavailability (F%) PK_Study->Bioavailability

Caption: Workflow for improving the oral bioavailability of a research compound.

Caption: Decision tree for troubleshooting low oral bioavailability.

References

Technical Support Center: (2S,4R)-DS89002333 and FL-HCC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating resistance mechanisms to (2S,4R)-DS89002333, a potent and selective inhibitor of the PRKACA kinase, in the context of Fibrolamellar Hepatocellular Carcinoma (FL-HCC).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in FL-HCC?

A1: this compound is a small molecule inhibitor that targets the kinase activity of the Protein Kinase A catalytic subunit alpha (PRKACA). In the majority of FL-HCC cases, a specific gene fusion, DNAJB1-PRKACA, results in a constitutively active fusion protein.[1][2][3][4] This aberrant kinase activity is a primary driver of tumorigenesis in FL-HCC.[5][6] this compound is designed to inhibit this activity, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[7]

Q2: My FL-HCC cell line is showing unexpected resistance to this compound. What are the potential mechanisms?

A2: Acquired resistance to targeted therapies like this compound in FL-HCC can arise from several molecular mechanisms. These can include:

  • Alterations in the drug target: Mutations in the PRKACA domain of the fusion protein that prevent drug binding.

  • Activation of bypass signaling pathways: Upregulation of parallel signaling cascades that compensate for the inhibition of the PKA pathway. Common bypass pathways in liver cancer include the PI3K/AKT/mTOR and MAPK/ERK pathways.[8]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell.[9][10]

  • Changes in the tumor microenvironment: Interactions with stromal cells or the extracellular matrix that promote cell survival.[8][11]

  • Metabolic reprogramming: Alterations in cellular metabolism to support survival and proliferation despite PKA inhibition.[8]

Q3: How can I confirm if my resistant cell line has developed a bypass pathway?

A3: To investigate the activation of bypass pathways, you can perform a series of molecular analyses. A common approach is to use Western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-AKT, p-ERK) in your resistant cells compared to the parental, sensitive cells, both in the presence and absence of this compound. An increase in the phosphorylation of these proteins in the resistant cells would suggest the activation of a bypass mechanism.

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound in cell viability assays.
  • Possible Cause 1: Inconsistent cell seeding. Uneven cell numbers across wells can lead to significant variability in results.[12][13]

    • Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Consider using a multichannel pipette for more consistent seeding. For adherent cells, allow sufficient time for attachment before adding the compound.

  • Possible Cause 2: Edge effects. Evaporation from the outer wells of a 96-well plate can concentrate the media and the drug, leading to inconsistent results.[12]

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Compound precipitation. this compound, like many small molecules, may precipitate at high concentrations in culture media.[14]

    • Troubleshooting Step: Visually inspect the media containing the highest concentrations of the compound for any signs of precipitation. Prepare fresh dilutions from a stock solution for each experiment.

Issue 2: My FL-HCC cells are not developing resistance to this compound after prolonged exposure.
  • Possible Cause 1: Insufficient drug concentration. The starting concentration for resistance induction may be too low to exert sufficient selective pressure.

    • Troubleshooting Step: Re-determine the IC50 of the parental cell line. Start the resistance induction at a concentration around the IC20-IC30 and gradually increase the concentration as the cells adapt.[15][16]

  • Possible Cause 2: Cell line characteristics. Some cell lines may be less prone to developing resistance.

    • Troubleshooting Step: If possible, try to generate resistant lines from multiple FL-HCC cell models.

  • Possible Cause 3: Intermittent drug exposure. Inconsistent exposure to the drug may not provide the continuous selective pressure needed for resistance to develop.

    • Troubleshooting Step: Maintain a consistent culture schedule with regular media changes containing the appropriate concentration of this compound.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Parental and Resistant FL-HCC Cell Lines

Cell LineDescriptionIC50 (nM)Fold Resistance
FL-HCC-1Parental, sensitive15-
FL-HCC-1-RThis compound Resistant45030
FL-HCC-2Parental, sensitive25-
FL-HCC-2-RThis compound Resistant80032

Experimental Protocols

Protocol 1: Generation of this compound Resistant FL-HCC Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of the drug.[15][16][17][18]

  • Determine the initial IC50: Perform a cell viability assay (e.g., CellTiter-Glo® or MTT) to determine the concentration of this compound that inhibits the growth of the parental FL-HCC cell line by 50%.

  • Initiate resistance induction: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC10 or IC20.

  • Maintain and monitor: Change the medium with the fresh drug every 2-3 days. Monitor the cells for signs of recovery and stable growth.

  • Dose escalation: Once the cells are proliferating at a stable rate, subculture them and increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat dose escalation: Continue this stepwise increase in drug concentration. A significant amount of cell death is expected after each dose increase. The surviving cells are those that are adapting to the drug.

  • Establish the resistant line: After several months, when the cells can tolerate a concentration of this compound that is at least 10-fold higher than the initial IC50, the resistant cell line is considered established.

  • Characterize the resistant phenotype: Regularly confirm the IC50 of the resistant cell line to ensure the stability of the resistant phenotype.

Protocol 2: Cell Viability Assay (MTT)

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed FL-HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[16]

Visualizations

G cluster_0 FL-HCC Cell cluster_1 Therapeutic Intervention PRKACA_fus DNAJB1-PRKACA (Constitutively Active) SIK SIK PRKACA_fus->SIK Phosphorylates & Inactivates CRTC2 CRTC2 SIK->CRTC2 Inhibits p300 p300 CRTC2->p300 Activates Gene_Exp Oncogenic Gene Expression p300->Gene_Exp Promotes Proliferation Tumor Growth & Proliferation Gene_Exp->Proliferation DS89002333 This compound DS89002333->PRKACA_fus Inhibits

Caption: Signaling pathway of DNAJB1-PRKACA in FL-HCC and the inhibitory action of this compound.

G start Start with Parental FL-HCC Cell Line det_ic50 Determine IC50 of This compound start->det_ic50 culture_low_dose Culture cells in low dose (IC10-IC20) det_ic50->culture_low_dose monitor Monitor for stable growth culture_low_dose->monitor increase_dose Increase drug concentration (1.5-2x) monitor->increase_dose cell_death Significant cell death increase_dose->cell_death stable_growth Stable growth re-established? cell_death->stable_growth stable_growth->increase_dose Yes resistant_line Resistant cell line established (IC50 > 10x parental) stable_growth->resistant_line No, IC50 > 10x characterize Characterize resistance mechanism resistant_line->characterize

Caption: Experimental workflow for generating this compound resistant FL-HCC cell lines.

G start High variability in IC50 results? check_seeding Review cell seeding protocol start->check_seeding Yes check_edge Are you using outer wells? start->check_edge No solution1 Ensure homogenous cell suspension and consistent pipetting check_seeding->solution1 check_compound Visually inspect for compound precipitation check_edge->check_compound No solution2 Avoid outer wells; fill with PBS check_edge->solution2 Yes solution3 Prepare fresh dilutions for each experiment check_compound->solution3 end Re-run experiment solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for high variability in IC50 assays.

References

Technical Support Center: Validating PRKACA Knockdown vs. (2S,4R)-DS89002333 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating and troubleshooting experiments involving PRKACA (Protein Kinase A catalytic subunit alpha) knockdown and its inhibition by the small molecule (2S,4R)-DS89002333.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between PRKACA knockdown and inhibition with this compound?

A1: PRKACA knockdown, typically achieved using shRNA or siRNA, reduces the total amount of PRKACA protein by targeting its mRNA for degradation.[1][2][3] This approach is useful for studying the long-term consequences of reduced PRKACA expression. In contrast, this compound is a potent, orally active small molecule inhibitor that acutely blocks the catalytic activity of the existing PRKACA protein.[4][5] This allows for the investigation of the immediate effects of loss of PRKACA kinase function.

Q2: Why is it important to validate both knockdown and inhibition?

A2: Validating both methods provides a more robust understanding of PRKACA's role in a biological system. Knockdown confirms that the observed phenotype is a result of the reduced presence of the PRKACA protein, while inhibition with a specific molecule like this compound confirms that the kinase activity of PRKACA is responsible for the observed effect.[6] This dual approach helps to rule out off-target effects of either technique.

Q3: What are the expected downstream effects of successful PRKACA knockdown or inhibition?

A3: A primary downstream marker of PRKACA activity is the phosphorylation of CREB (cAMP response element-binding protein) at Serine 133.[7] Successful PRKACA knockdown or inhibition is expected to lead to a significant decrease in phospho-CREB (Ser133) levels.[4] Other downstream effects can be context-dependent and may include changes in gene expression and cell proliferation.[6][8]

Q4: What is the significance of the DNAJB1-PRKACA fusion protein in relation to this compound?

A4: The DNAJB1-PRKACA fusion gene is a hallmark of fibrolamellar hepatocellular carcinoma (FL-HCC).[1][5][9] This fusion results in a constitutively active PRKACA kinase.[5] this compound has shown significant anti-tumor activity in preclinical models of FL-HCC that express this fusion gene, highlighting its therapeutic potential.[4][5]

Troubleshooting Guides

PRKACA Knockdown Issues
Problem Possible Cause(s) Troubleshooting Steps
Inefficient PRKACA mRNA or protein knockdown - Inefficient transfection/transduction of siRNA/shRNA.- Poor siRNA/shRNA design.- Cell line is resistant to transfection/transduction.- High protein stability.- Optimize transfection/transduction conditions (e.g., reagent concentration, cell density).[10]- Test multiple siRNA/shRNA sequences.- Use a positive control to verify transfection/transduction efficiency.[10]- For stable knockdown, select cells with antibiotic resistance.[11]- Allow sufficient time for protein turnover after knockdown is confirmed at the mRNA level.
No change in downstream signaling (e.g., pCREB levels) - Incomplete knockdown.- Compensatory signaling pathways.- The specific downstream pathway is not primarily regulated by PRKACA in your model.- Confirm significant knockdown at the protein level via Western Blot.[12]- Investigate other kinases that may phosphorylate the same substrate.- Use a positive control (e.g., forskolin (B1673556) to stimulate PKA) to ensure the pathway is responsive.[7]
Off-target effects leading to unexpected phenotypes - The siRNA/shRNA sequence has homology to other genes.- Perform a BLAST search to check for potential off-target sequences.- Use at least two different siRNA/shRNA sequences targeting different regions of the PRKACA mRNA to ensure the phenotype is consistent.[13]- Rescue the phenotype by re-expressing a resistant form of PRKACA.
This compound Inhibition Issues
Problem Possible Cause(s) Troubleshooting Steps
Lack of inhibitory effect - Incorrect inhibitor concentration.- Inhibitor instability or degradation.- Low cell permeability.- High ATP concentration in the assay.[14]- Perform a dose-response experiment to determine the optimal concentration.[4]- Ensure proper storage and handling of the inhibitor.- Verify cell permeability of the compound in your specific cell line.- If using an in vitro kinase assay, consider the ATP concentration as it can compete with ATP-competitive inhibitors.[15]
Inconsistent results between experiments - Variability in inhibitor preparation.- Differences in cell culture conditions (e.g., confluency, passage number).- Variation in incubation time with the inhibitor.- Prepare fresh dilutions of the inhibitor for each experiment.- Standardize cell culture and treatment protocols.- Optimize and maintain a consistent incubation time.
Observed cell toxicity - The inhibitor concentration is too high.- Off-target effects at high concentrations.- Determine the IC50 for cell viability using a cytotoxicity assay.- Use the lowest effective concentration that inhibits PRKACA activity.- Compare with other PKA inhibitors with different chemical structures to see if the toxic effect is specific to the compound or PKA inhibition.[7]

Quantitative Data Summary

Parameter PRKACA Knockdown (siRNA/shRNA) This compound Inhibition Reference
Target Level PRKACA mRNA and proteinPRKACA kinase activity[1][4]
Typical Validation Readout Decreased PRKACA protein (Western Blot), Decreased PRKACA mRNA (qPCR)Decreased phosphorylation of downstream substrates (e.g., pCREB)[2][4]
Reported Efficacy >80% knockdown at mRNA levelIC50 of 0.3 nM for PRKACA[4][10]
In Vivo Application Can be used to create stable knockdown cell lines for xenograft modelsOrally active with demonstrated anti-tumor activity in xenograft models[4][6]

Experimental Protocols

Validation of PRKACA Knockdown by Western Blot

Objective: To quantify the reduction in PRKACA protein levels following siRNA or shRNA treatment.

Methodology:

  • Protein Extraction: Lyse control and PRKACA knockdown cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PRKACA overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Validation of this compound Inhibition by Phospho-CREB Western Blot

Objective: To assess the inhibition of PRKACA kinase activity by measuring the phosphorylation of its downstream substrate, CREB.

Methodology:

  • Cell Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.[4]

  • Protein Extraction, Quantification, SDS-PAGE, and Transfer: Follow steps 1-4 from the PRKACA knockdown Western Blot protocol.

  • Immunoblotting:

    • Block the membrane as described above.

    • Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal.

  • Stripping and Re-probing:

    • Strip the membrane of the phospho-CREB antibodies.

    • Re-probe the membrane with an antibody for total CREB to ensure equal protein loading.

  • Analysis: Quantify the phospho-CREB and total CREB band intensities. Express the results as a ratio of phospho-CREB to total CREB.

Visualizations

PRKACA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone/Neurotransmitter Hormone/Neurotransmitter GPCR GPCR Hormone/Neurotransmitter->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PRKACA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PRKACA_active Releases Substrates Downstream Substrates PRKACA_active->Substrates Phosphorylates CREB CREB PRKACA_active->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates

Caption: The canonical cAMP/PKA signaling pathway.

Validation_Workflow cluster_knockdown PRKACA Knockdown Validation cluster_inhibition This compound Inhibition Validation cluster_comparison Comparative Analysis shRNA_siRNA shRNA/siRNA Transfection/Transduction qPCR qPCR shRNA_siRNA->qPCR Validate mRNA knockdown Western_KD Western Blot (Total PRKACA) shRNA_siRNA->Western_KD Validate protein reduction Phenotype_KD Phenotypic Analysis Western_KD->Phenotype_KD Correlate with phenotype Compare_Phenotypes Compare Phenotypic Outcomes Phenotype_KD->Compare_Phenotypes Inhibitor_Treatment Cell Treatment with This compound Western_Inhib Western Blot (pCREB/Total CREB) Inhibitor_Treatment->Western_Inhib Validate target engagement Kinase_Assay In Vitro Kinase Assay Inhibitor_Treatment->Kinase_Assay Determine IC50 Phenotype_Inhib Phenotypic Analysis Western_Inhib->Phenotype_Inhib Correlate with phenotype Phenotype_Inhib->Compare_Phenotypes

Caption: Experimental workflow for validating PRKACA knockdown and inhibition.

Caption: A logical flow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: (2S,4R)-DS89002333

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and experimental use of (2S,4R)-DS89002333, a potent and orally active PRKACA inhibitor.[1]

Storage and Handling

Proper storage and handling of this compound are critical to maintain its integrity and ensure experimental reproducibility.

Storage of Stock Solutions:

For optimal stability, stock solutions of this compound should be stored under the following conditions:

Storage TemperatureShelf LifeSpecial Instructions
-80°C6 monthsSealed, protected from moisture and light.[1]
-20°C1 monthSealed, protected from moisture and light.[1]

General Handling Precautions:

As a potent kinase inhibitor, this compound should be handled with care in a laboratory setting.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]

  • Disposal: Dispose of unused compounds and contaminated materials as hazardous chemical waste according to your institution's guidelines. Do not discard in regular trash or pour down the drain.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental use of this compound.

Q1: How should I prepare a stock solution of this compound?

A1: To prepare a stock solution, dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For in vivo experiments, specific formulations have been reported. For example, a solution can be prepared by adding the compound to a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another option is a mixture of 10% DMSO and 90% Corn Oil. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent inhibitor of the catalytic subunit alpha of Protein Kinase A (PRKACA). In fibrolamellar hepatocellular carcinoma (FL-HCC), a specific gene fusion, DNAJB1-PRKACA, leads to constitutive kinase activity. This compound inhibits this fusion protein, thereby blocking its oncogenic signaling.

Q3: How can I assess the stability of this compound in my cell culture medium?

A3: The stability of small molecules can vary in different cell culture media. To determine the stability in your specific medium, you can perform a time-course experiment. Incubate the compound in cell-free media at 37°C and collect aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours). Analyze the concentration of the parent compound at each time point using HPLC or LC-MS/MS to determine its degradation rate.[5][6][7]

Q4: What are the downstream effects of PRKACA inhibition by this compound?

A4: Inhibition of PRKACA by this compound has been shown to decrease the phosphorylation of CREB (cAMP response element-binding protein) in a dose-dependent manner.[1] This can be used as a biomarker for target engagement in your experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during experiments with this compound.

ProblemPossible CauseSuggested Solution
Inconsistent or no biological effect Compound degradation: The compound may have degraded due to improper storage or instability in the experimental medium.Ensure proper storage of stock solutions. Perform a stability test of the compound in your specific cell culture medium.[5][6]
Incorrect concentration: Errors in dilution or calculation may lead to a suboptimal concentration of the inhibitor.Prepare fresh dilutions for each experiment and double-check all calculations.
Cell-related issues: High cell passage number or inconsistent cell density can lead to variable results.Use cells within a consistent and low passage number range. Ensure uniform cell seeding.
High background in kinase assay Compound interference: The compound may interfere with the assay detection method (e.g., autofluorescence).Run a control without the kinase to check for compound interference.
Reagent contamination: Contamination of reagents with ATP or other substances can lead to high background.Use fresh, high-quality reagents.
Variability in Western blot results for p-CREB Phosphatase activity: Endogenous phosphatases in the cell lysate can dephosphorylate p-CREB.Add phosphatase inhibitors to your lysis buffer.
Suboptimal antibody concentration: The concentration of the primary or secondary antibody may not be optimal.Titrate your antibodies to determine the optimal working concentration.
Inconsistent protein loading: Unequal amounts of protein loaded onto the gel will lead to variability.Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control like GAPDH or β-actin.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro PKA Kinase Assay

This protocol describes a method to assess the inhibitory activity of this compound on PKA in vitro.[8][9][10]

Materials:

  • Recombinant PKA catalytic subunit

  • PKA substrate (e.g., Kemptide)

  • This compound

  • ATP

  • Kinase assay buffer

  • Detection reagents (dependent on assay format, e.g., radiometric or fluorescence-based)

  • Microplates

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a microplate, add the PKA enzyme, PKA substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction and measure the kinase activity using your chosen detection method.

  • Calculate the percentage of PKA inhibition for each concentration of the inhibitor and determine the IC50 value.

Western Blot Analysis of Phospho-CREB

This protocol details the detection of phosphorylated CREB (p-CREB) in cell lysates following treatment with this compound.[11]

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Treat cells with varying concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-CREB overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.

Visualizations

DNAJB1-PRKACA Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

DNAJB1_PRKACA_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Signaling DS89002333 This compound DNAJB1_PRKACA DNAJB1-PRKACA (Constitutively Active Kinase) DS89002333->DNAJB1_PRKACA Inhibits CREB CREB DNAJB1_PRKACA->CREB Phosphorylates pCREB p-CREB Gene_Expression Target Gene Expression (e.g., for cell growth) pCREB->Gene_Expression Promotes

Caption: Inhibition of the DNAJB1-PRKACA fusion protein by this compound.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the key steps in performing an in vitro kinase assay to evaluate the inhibitory potential of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Inhibitor Prepare serial dilutions of This compound Mix_Components Mix inhibitor, enzyme, and substrate in microplate Prepare_Inhibitor->Mix_Components Prepare_Reagents Prepare PKA enzyme and substrate Prepare_Reagents->Mix_Components Initiate_Reaction Add ATP to start reaction Mix_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Signal Measure kinase activity Stop_Reaction->Detect_Signal Calculate_IC50 Calculate % inhibition and IC50 Detect_Signal->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound in a PKA kinase assay.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical workflow for troubleshooting inconsistent experimental outcomes.

Troubleshooting_Workflow Start Inconsistent Results? Check_Compound Check Compound Storage & Stability Start->Check_Compound Yes Check_Cells Verify Cell Health & Density Check_Compound->Check_Cells Issue Found? Solution Problem Identified & Resolved Check_Compound->Solution Yes Check_Protocol Review Experimental Protocol Check_Cells->Check_Protocol Issue Found? Check_Cells->Solution Yes Check_Protocol->Solution Yes No_Solution Consult Further Documentation Check_Protocol->No_Solution Issue Found?

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Preventing degradation of (2S,4R)-DS89002333 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2S,4R)-DS89002333. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage recommendations.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid Compound4°CLong-termStore in a sealed container, away from moisture and light.[1]
Stock Solution-80°CUp to 6 monthsUse a suitable solvent and store in a sealed container, protected from moisture and light.[2][3]
Stock Solution-20°CUp to 1 monthUse a suitable solvent and store in a sealed container, protected from moisture and light.[2][3]
Working SolutionPrepare FreshSame-day useIt is highly recommended to prepare working solutions for in vivo and in vitro experiments on the day of use.[2]

Q2: I observed precipitation in my stock solution after storing it at -20°C. What should I do?

A2: Precipitation of this compound from a stock solution upon storage, especially at lower temperatures, can be due to exceeding the solubility limit in the chosen solvent at that temperature.

Troubleshooting Steps:

  • Warm the Solution: Gently warm the solution to room temperature or slightly above (e.g., 37°C) to redissolve the compound.

  • Sonication: Use a sonicator bath to aid in the dissolution of the precipitate.

  • Solvent Choice: If precipitation persists, consider preparing a fresh stock solution at a lower concentration or using a different solvent system. For in vivo studies, co-solvents like PEG300, PEG400, or SBE-β-CD in saline may be used, but the proportion of solvents like DMSO should be kept low.[2]

  • Fresh Preparation: To ensure accurate dosing, it is always best to prepare fresh working solutions from a properly dissolved stock solution for each experiment.[2]

Q3: What are the potential degradation pathways for this compound in solution?

A3: Currently, there is limited publicly available information detailing the specific degradation pathways of this compound. However, based on its chemical structure, which includes an amide bond and a substituted aromatic ring, potential degradation pathways could include:

  • Hydrolysis: The amide bond could be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule.

  • Oxidation: The electron-rich aromatic rings and other functional groups could be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can sometimes lead to the degradation of complex organic molecules.

It is recommended to protect solutions of this compound from prolonged exposure to harsh pH conditions, strong oxidizing agents, and direct light.

Troubleshooting Guide

Issue 1: Inconsistent results in my cell-based assays using this compound.

If you are experiencing variability in your experimental outcomes, it could be related to the degradation of the compound in your working solutions.

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: How can I assess the stability of this compound in my specific experimental conditions?

To determine the stability of this compound in your experimental setup, you can perform a forced degradation study. This involves intentionally exposing the compound to various stress conditions and monitoring its degradation over time.

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Objective: To identify potential degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.

References

Validation & Comparative

A Comparative Guide to (2S,4R)-DS89002333 and Other PRKACA Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (2S,4R)-DS89002333 with other inhibitors of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate informed decisions in research and development.

Protein Kinase A (PKA), a crucial enzyme in cellular signaling, is a key regulator of numerous physiological processes. Its catalytic subunit, PRKACA, has emerged as a significant therapeutic target in various diseases, including certain cancers like fibrolamellar hepatocellular carcinoma (FLC) and endocrine disorders such as Cushing's syndrome.[1][2] The development of potent and selective PRKACA inhibitors is therefore of high interest. This guide focuses on this compound, an enantiomer of the potent PRKACA inhibitor DS89002333, and compares its performance with other known PRKACA inhibitors.

Quantitative Comparison of PRKACA Inhibitors

The following tables summarize the in vitro potency of this compound and other selected PRKACA inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Assay TypeReference
This compound PRKACA0.3Biochemical[3][4]
DS89002333 (racemate)PRKACA0.3Biochemical[4]
DS01080522PRKACA0.8Biochemical[5]
BLU0588PRKACA1Biochemical[6][7]
BLU2864PRKACA0.3Biochemical[7][8]
H-89PKA48 - 135Biochemical[9][10]
KT5720PKA3300Biochemical[11][12]
StaurosporinePKA7Biochemical[13][14]

Table 1: In Vitro Potency of PRKACA Inhibitors. This table provides a direct comparison of the inhibitory activity of various compounds against PRKACA or the broader PKA enzyme. Lower IC50 values indicate higher potency.

CompoundCellular Target/PathwayIC50 (nM)Cell LineAssay TypeReference
DS89002333CREB Phosphorylation50NIH/3T3Cellular[15]
DS01080522CREB Phosphorylation66NIH/3T3Cellular[5]
BLU0588VASP Phosphorylation25.0Huh7Cellular[6][7]
BLU2864VASP Phosphorylation36.6Huh7Cellular[6][7]

Table 2: Cellular Activity of PRKACA Inhibitors. This table showcases the ability of the inhibitors to modulate PRKACA activity within a cellular context, often by measuring the phosphorylation of downstream substrates like CREB or VASP.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of PRKACA inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the IC50 value of a compound against PRKACA.

  • Reagents and Materials:

    • Recombinant human PRKACA enzyme.

    • Peptide substrate (e.g., Kemptide).

    • ATP (Adenosine triphosphate).

    • Test compounds (inhibitors).

    • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

  • Procedure:

    • A solution of the PRKACA enzyme and the peptide substrate is prepared in the assay buffer.

    • Serial dilutions of the test compounds are prepared in DMSO and added to the wells of a 384-well plate.

    • The enzyme/substrate solution is added to the wells containing the test compounds.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at room temperature (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescence signal is converted to percent inhibition relative to a no-inhibitor control.

    • IC50 values are calculated by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular CREB Phosphorylation Assay

This protocol outlines a method to assess the inhibition of PRKACA in a cellular context by measuring the phosphorylation of its downstream target, CREB.

  • Cell Culture:

    • NIH/3T3 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment and Cell Stimulation:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test inhibitor for a predetermined time (e.g., 30 minutes).

    • Following inhibitor treatment, cells are stimulated with a PKA activator, such as forskolin, to induce CREB phosphorylation.

  • Detection of Phospho-CREB:

    • Cells are lysed, and the level of phosphorylated CREB (at Ser133) is determined using a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's protocols.

  • Data Analysis:

    • The signal from each well is normalized to the signal from untreated, stimulated cells.

    • IC50 values are determined by plotting the normalized signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model (Fibrolamellar Hepatocellular Carcinoma)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of PRKACA inhibitors in a mouse model of FLC.

  • Animal Model:

    • Female immunodeficient mice (e.g., NOD-SCID) are used.

    • Patient-derived xenograft (PDX) FLC cells or a cell line expressing the DNAJB1-PRKACA fusion gene are implanted subcutaneously into the flanks of the mice.

  • Compound Administration:

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The test compound is administered orally or via another appropriate route at a predetermined dose and schedule. The vehicle used for the compound is administered to the control group.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blot for downstream signaling markers).

  • Data Analysis:

    • Tumor growth curves are plotted for each treatment group.

    • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect compared to the control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the PRKACA signaling pathway and a typical experimental workflow for inhibitor screening.

PRKACA_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PKA_active Releases CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulates Inhibitor This compound & Other Inhibitors Inhibitor->PKA_active Inhibits Inhibitor_Screening_Workflow start Start in_vitro In Vitro Kinase Assay (IC50 Determination) start->in_vitro cellular Cellular Assay (e.g., pCREB) in_vitro->cellular Potent Hits in_vivo In Vivo Xenograft Model (Efficacy & Toxicity) cellular->in_vivo Active Compounds lead_opt Lead Optimization in_vivo->lead_opt Efficacious & Safe Leads lead_opt->in_vitro Iterate end End lead_opt->end Candidate

References

Comparative Efficacy of (2S,4R)-DS89002333 in Fibrolamellar Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of (2S,4R)-DS89002333, a novel and potent inhibitor of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA). The primary focus is on its activity in models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the presence of the DNAJB1-PRKACA fusion gene. Due to the scarcity of established FL-HCC cell lines, this guide incorporates data from patient-derived xenograft (PDX) models, which are critical for pre-clinical assessment.

Executive Summary

This compound has demonstrated significant anti-tumor activity in pre-clinical models of FL-HCC that express the hallmark DNAJB1-PRKACA fusion gene.[1] This fusion protein is the oncogenic driver in most FL-HCC cases.[1] this compound exerts its effect by directly inhibiting the kinase activity of PRKACA, thereby disrupting the downstream signaling cascade that promotes cancer cell growth and survival. While direct comparative studies across multiple, distinct FL-HCC cell lines are limited in publicly available literature, existing data from patient-derived models underscore its potential as a therapeutic agent for this challenging disease.

Data Presentation

The following table summarizes the available pre-clinical efficacy data for this compound in FL-HCC models. The rarity of FL-HCC has led to a greater reliance on patient-derived models rather than a wide array of established cell lines.

Model SystemDrug Concentration/DoseObserved EffectReference
In Vitro
FL-HCC Patient-Derived Xenograft (PDX) model cellsNot SpecifiedInhibited fusion protein-dependent cell growth[1]
In Vivo
FL-HCC Patient-Derived Xenograft (PDX) modelNot SpecifiedDemonstrated anti-tumor activity[1]

Note: Specific IC50 values and detailed dose-response curves for this compound in different FL-HCC cell lines are not yet publicly available. The information provided is based on published pre-clinical findings.

Signaling Pathway and Mechanism of Action

The primary molecular target of this compound in FL-HCC is the constitutively active DNAJB1-PRKACA fusion kinase. This fusion protein drives tumorigenesis by phosphorylating and inactivating Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the dephosphorylation and activation of the transcriptional co-activator CRTC2, which then translocates to the nucleus and, in complex with p300 and CREB, promotes the transcription of genes involved in cell proliferation and survival.[2] this compound inhibits the initial step in this cascade, thereby blocking the oncogenic signaling.

DNAJB1_PRKACA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNAJB1_PRKACA DNAJB1-PRKACA Fusion Kinase SIK SIK (Salt-Inducible Kinase) DNAJB1_PRKACA->SIK Phosphorylates & Inactivates CRTC2_p CRTC2-P (Inactive) SIK->CRTC2_p Phosphorylates & Maintains Inactive State CRTC2 CRTC2 (Active) CRTC2_p->CRTC2 Dephosphorylation (Activation) CRTC2_nuc CRTC2 CRTC2->CRTC2_nuc Translocation DS89002333 This compound DS89002333->DNAJB1_PRKACA Inhibits p300_CREB p300/CREB Complex CRTC2_nuc->p300_CREB Forms Complex Target_Genes Target Gene Transcription p300_CREB->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: DNAJB1-PRKACA Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are outlined below.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate FL-HCC cells (from patient-derived cultures or dissociated xenografts) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Add MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Western Blot Analysis for Target Engagement

This technique is used to detect the phosphorylation status of downstream targets of PRKACA, providing evidence of target engagement by this compound.

  • Cell Lysis: Treat FL-HCC cells with this compound for a defined period, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total forms of downstream targets (e.g., CREB).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models are crucial for evaluating the in vivo efficacy of anti-cancer agents.

  • Tumor Implantation: Implant tumor fragments from a patient's FL-HCC tumor subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule and route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start_invitro Start: FL-HCC Cells cell_seeding Cell Seeding (96-well plates) start_invitro->cell_seeding treatment Treatment with This compound cell_seeding->treatment incubation 72h Incubation treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay ic50 IC50 Determination viability_assay->ic50 start_invivo Start: Immunocompromised Mice + FL-HCC PDX tumor_growth Tumor Growth to Palpable Size start_invivo->tumor_growth randomization Randomization tumor_growth->randomization dosing Drug Administration randomization->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement Repeated endpoint Endpoint Analysis tumor_measurement->endpoint

Caption: General Experimental Workflow for Pre-clinical Evaluation.

Conclusion

This compound is a promising targeted therapy for fibrolamellar hepatocellular carcinoma, demonstrating potent inhibition of the key oncogenic driver, the DNAJB1-PRKACA fusion protein. While comprehensive comparative data across a panel of FL-HCC cell lines is still emerging due to the challenges in establishing such lines, the existing evidence from patient-derived models strongly supports its continued investigation. Further studies are warranted to elucidate the full spectrum of its efficacy and to identify predictive biomarkers for patient stratification.

References

A Comparative Guide to the Validation of (2S,4R)-DS89002333 in Patient-Derived Xenografts for Fibrolamellar Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel PRKACA inhibitor, (2S,4R)-DS89002333, with alternative therapeutic agents for the treatment of Fibrolamellar Hepatocellular Carcinoma (FL-HCC), focusing on their validation in patient-derived xenograft (PDX) models.

Introduction to Fibrolamellar Hepatocellular Carcinoma and the Role of PRKACA

Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults without underlying liver disease.[1] A defining molecular characteristic of most FL-HCC tumors is a somatic deletion that results in the fusion of the DNAJB1 and PRKACA genes.[2] The resulting DNAJB1-PRKACA fusion protein leads to constitutive activation of the Protein Kinase A (PKA) catalytic subunit, PRKACA, driving oncogenesis.[2][3] This makes the kinase activity of PRKACA a prime therapeutic target.

This compound: A Novel PRKACA Inhibitor

This compound is a potent and novel inhibitor of PRKACA.[2] Preclinical studies have demonstrated its anti-tumor activity in an FL-HCC patient-derived xenograft model, highlighting its potential as a targeted therapy for this rare cancer.[2]

Comparative Efficacy in Patient-Derived Xenograft (PDX) Models

Patient-derived xenografts, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a crucial tool for preclinical evaluation of novel cancer therapies. The following tables summarize the available quantitative data on the efficacy of DS89002333 and alternative therapies in FL-HCC PDX models.

Table 1: In Vivo Efficacy of this compound in an FL-HCC PDX Model
CompoundDosing ScheduleTumor Growth Inhibition (TGI)Reference
This compoundNot specified in abstractShowed anti-tumor activity[2]

Note: Detailed quantitative data from the primary publication by Toyota A, et al. were not publicly available.

Table 2: In Vitro and In Vivo Efficacy of Alternative Therapeutic Agents in FL-HCC PDX Models
Compound/Drug ClassMechanism of ActionIn Vitro Efficacy (EC50/IC50)In Vivo Efficacy in PDX ModelsReference
Napabucasin STAT3 inhibitor, induces ROS, inhibits translation initiation<10 nM to ~300 nM in various FLC PDX linesPotent against all FLC PDX models[4]
Temsirolimus mTOR inhibitorSignificant sensitivity in cell lines from metastatic tissueSignificant response as a single agent with minimal toxicity[1]
Panobinostat (HDAC Inhibitor) Pan-deacetylase inhibitorSynergized with Bcl-XL inhibition in vitroShowed synergism with a Bcl-XL inhibitor in vivo, inducing apoptosis[4]
Other PRKACA Inhibitors (BLU0588, BLU2864) Selective PRKACA inhibitorsNot specifiedStatistically significant tumor growth inhibition (48.5% and 45.3% respectively)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are synthesized protocols for key experiments based on available literature.

Establishment of FL-HCC Patient-Derived Xenografts
  • Tissue Acquisition: Fresh tumor tissue is obtained from patients undergoing surgical resection for FL-HCC.[4]

  • Implantation: Small pieces of the tumor are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[1][4]

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 1000 mm³). Subsequently, the tumors are harvested and can be serially passaged into new cohorts of mice for expansion and experimentation.[4]

  • Validation: The established PDX models are validated to ensure they recapitulate the original tumor's histopathology, and the expression of the DNAJB1-PRKACA fusion transcript and protein is confirmed.[4]

In Vivo Efficacy Studies
  • Animal Models: Female immunodeficient mice (e.g., NOD/SCID or NSG) bearing established FL-HCC PDX tumors are used.[1][6]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, with the volume calculated using the formula: (length x width²) / 2.

  • Randomization: Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: The specific route and dosing are not detailed in the available abstract.[2]

    • Temsirolimus: Administered as a single agent. The exact dosage and route are not specified in the provided text.[1]

    • Napabucasin: Administration details are not specified in the provided text.[4]

    • Panobinostat: Administered in combination with a Bcl-XL inhibitor.[4]

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to assess biomarkers of drug activity (e.g., apoptosis markers).[1]

Signaling Pathways and Experimental Workflows

DNAJB1-PRKACA Signaling Pathway

The DNAJB1-PRKACA fusion protein leads to the constitutive activation of the PKA signaling pathway. This diagram illustrates the key components of this pathway in FL-HCC.

DNAJB1_PRKACA_Pathway DNAJB1-PRKACA Signaling Pathway in FL-HCC DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein PKA_activity Constitutively Active PRKACA Kinase DNAJB1_PRKACA->PKA_activity Downstream Downstream Substrates PKA_activity->Downstream Oncogenesis Oncogenesis & Tumor Growth Downstream->Oncogenesis DS89002333 This compound DS89002333->PKA_activity

Caption: The oncogenic signaling cascade initiated by the DNAJB1-PRKACA fusion protein.

Patient-Derived Xenograft (PDX) Experimental Workflow

This diagram outlines the typical workflow for conducting preclinical efficacy studies using patient-derived xenografts.

PDX_Workflow PDX Experimental Workflow Patient Patient with FL-HCC Tumor Tumor Resection Patient->Tumor Implantation Subcutaneous Implantation Tumor->Implantation PDX_model PDX Model Establishment Implantation->PDX_model Expansion Tumor Expansion & Passaging PDX_model->Expansion Treatment_groups Randomization into Treatment Groups Expansion->Treatment_groups Treatment Drug Administration (e.g., DS89002333) Treatment_groups->Treatment Control Vehicle Control Treatment_groups->Control Analysis Efficacy & Toxicity Analysis Treatment->Analysis Control->Analysis

Caption: A stepwise representation of the process for evaluating anti-cancer agents in PDX models.

Conclusion

The validation of this compound in a patient-derived xenograft model of FL-HCC demonstrates its promise as a targeted therapy that directly addresses the primary oncogenic driver of this disease.[2] Comparative data from PDX studies of other agents, such as mTOR inhibitors, HDAC inhibitors, and Napabucasin, provide a valuable context for evaluating the potential of DS89002333.[1][4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel PRKACA inhibitor for patients with FL-HCC.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of the PRKACA Inhibitor (2S,4R)-DS89002333

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of (2S,4R)-DS89002333, a potent inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA). Understanding the cross-reactivity profile of a kinase inhibitor is paramount for the accurate interpretation of experimental results and for anticipating potential off-target effects in therapeutic development. While comprehensive public data on the kinome-wide selectivity of DS89002333 is currently limited, this guide summarizes available data and compares it with other known PRKACA inhibitors, offering a framework for evaluating its specificity.

Executive Summary

This compound is a highly potent inhibitor of PRKACA with a reported IC50 of 0.3 nM.[1] It is under investigation as a therapeutic agent for fibrolamellar hepatocellular carcinoma (FL-HCC), a cancer often characterized by a DNAJB1-PRKACA gene fusion.[1] This guide places the potency of DS89002333 in the context of other PRKACA inhibitors, including the selective compounds BLU0588 and BLU2864, the moderately selective inhibitor H-89, and the broad-spectrum inhibitor Staurosporine. Due to the limited availability of public cross-reactivity data for DS89002333, researchers are encouraged to perform their own comprehensive kinase profiling to fully characterize its selectivity.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the reported inhibition data for DS89002333 and a selection of alternative kinase inhibitors against PRKACA and other kinases. This data highlights the high potency of DS89002333 for its primary target.

CompoundPrimary TargetIC50/Ki (nM) vs Primary TargetKnown Off-Targets (IC50/Ki in nM)
This compound PRKACA 0.3 (IC50) Data not publicly available
BLU0588PRKACA1 (IC50), 4 (Kd)[2]ROCK2 (83.1), AKT1 (1540), AKT2 (3780), AKT3 (397)[3]
BLU2864PRKACA0.3 (IC50)ROCK2 (12.7), AKT1 (2120), AKT2 (4910), AKT3 (475)[3]
H-89PKA48 (Ki), 135 (IC50)S6K1 (80), MSK1 (120), ROCKII (270), PKBα (2600), MAPKAP-K1b (2800)
StaurosporineBroad SpectrumPKA (7), PKC (3), p60v-src (6), CaM KII (20)Inhibits a vast majority of the kinome at sub-micromolar concentrations.

Disclaimer: The cross-reactivity data for this compound is not publicly available. The data presented for other inhibitors is for comparative purposes and is not an exhaustive list of all potential off-targets.

Mandatory Visualization: Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Broad Kinome Screening cluster_2 Phase 3: Validation and Dose-Response cluster_3 Phase 4: Cellular and In Vivo Confirmation A Compound Synthesis (this compound) B Primary Target Assay (PRKACA Inhibition) A->B C Kinome-wide Panel Screen (e.g., KINOMEscan) B->C High Potency Confirmed D Identification of Potential Off-Targets C->D E Orthogonal Confirmatory Assays D->E Hits Identified F IC50/Ki Determination for Validated Off-Targets E->F G Cell-based Target Engagement Assays F->G Selectivity Profile Established H Phenotypic and Toxicity Profiling G->H

Caption: A generalized workflow for determining the cross-reactivity of a kinase inhibitor.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental methodologies. Below are detailed descriptions of common assays used in the field.

Biochemical Kinase Inhibition Assays (Radiometric)

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

  • Principle: The assay measures the incorporation of 32P or 33P from [γ-32P/33P]ATP into a specific peptide or protein substrate by the target kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

  • Materials:

    • Purified active kinase

    • Specific substrate peptide/protein

    • [γ-32P/33P]ATP

    • Kinase reaction buffer (typically containing Tris-HCl, MgCl2, and DTT)

    • Test compound (e.g., DS89002333) dissolved in DMSO

    • Phosphocellulose paper or membrane

    • Wash buffers (e.g., phosphoric acid)

    • Scintillation counter

  • Procedure:

    • A reaction mixture is prepared containing the kinase, its substrate, and the kinase buffer.

    • The test compound at various concentrations is added to the reaction mixture and pre-incubated with the kinase.

    • The kinase reaction is initiated by the addition of [γ-32P/33P]ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, typically by spotting the mixture onto a phosphocellulose membrane which binds the phosphorylated substrate.

    • The membrane is washed extensively to remove unincorporated [γ-32P/33P]ATP.

    • The amount of radioactivity on the membrane is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

KINOMEscan™ Platform (Competition Binding Assay)

This is a high-throughput affinity-based screening platform that measures the binding of a test compound to a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Materials:

    • A panel of DNA-tagged recombinant human kinases

    • Immobilized, active-site directed ligand on a solid support (e.g., beads)

    • Test compound (e.g., DS89002333)

    • Binding buffer

    • qPCR reagents

  • Procedure:

    • The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a well of a multi-well plate.

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The solid support is washed to remove unbound kinase.

    • The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

    • The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO control). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

    • For compounds that show significant binding, a Kd (dissociation constant) can be determined by running the assay with a range of compound concentrations.

By employing these and other orthogonal assay formats, researchers can build a comprehensive understanding of the selectivity profile of novel kinase inhibitors like this compound, which is crucial for advancing both basic research and clinical development.

References

Unlocking Potential Synergies: A Comparative Guide to (2S,4R)-DS89002333 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,4R)-DS89002333 , a novel and potent inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA), has emerged as a promising therapeutic agent, particularly for Fibrolamellar Hepatocellular Carcinoma (FL-HCC). This rare liver cancer, predominantly affecting adolescents and young adults, is characterized by the presence of a specific gene fusion, DNAJB1-PRKACA, and is notably resistant to conventional chemotherapy.[1] While preclinical studies have demonstrated the standalone anti-tumor activity of DS89002333, its potential synergistic effects when combined with traditional chemotherapeutic agents remain a critical area of investigation.[1]

This guide provides a comprehensive overview of the current understanding of DS89002333, explores the rationale for its combination with chemotherapy, and presents a framework for evaluating potential synergistic effects based on established experimental protocols.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly targeting the catalytic activity of PRKACA. In FL-HCC, the DNAJB1-PRKACA fusion protein leads to the aberrant activation of the Protein Kinase A (PKA) signaling pathway, which is crucial for the oncogenic activity in this cancer.[1][2] By inhibiting PRKACA, DS89002333 effectively blocks this aberrant signaling, leading to the inhibition of tumor cell growth both in vitro and in vivo.[1]

cluster_cell Cancer Cell DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein PKA_pathway Aberrant PKA Signaling DNAJB1_PRKACA->PKA_pathway Cell_Growth Tumor Cell Growth & Proliferation PKA_pathway->Cell_Growth DS89002333 This compound DS89002333->DNAJB1_PRKACA Inhibits

Caption: Mechanism of action of this compound in FL-HCC.

Rationale for Combination Therapy

The rationale for combining DS89002333 with chemotherapy stems from the potential to overcome the intrinsic chemoresistance of FL-HCC and other cancers with aberrant PKA signaling. While direct evidence for synergy with DS89002333 is not yet available, studies on other kinase inhibitors and related pathways offer a compelling basis for investigation. For instance, elevated PRKACA expression has been implicated in resistance to HER2-targeted therapy in breast cancer, suggesting that its inhibition could re-sensitize cancer cells to other treatments.

Combining a targeted agent like DS89002333 with a cytotoxic chemotherapeutic drug could offer several advantages:

  • Overcoming Resistance: DS89002333 may inhibit signaling pathways that contribute to chemoresistance.

  • Enhanced Efficacy: The combination could lead to a greater anti-tumor effect than either agent alone.

  • Dose Reduction: Synergistic effects might allow for lower, less toxic doses of chemotherapy.

Evaluating Synergistic Effects: A Proposed Experimental Framework

To investigate the potential synergistic effects of DS89002333 and chemotherapy, a systematic preclinical evaluation is necessary. The following experimental workflow outlines a standard approach.

Cell_Line_Selection 1. Cell Line Selection (e.g., FL-HCC cell lines) Single_Agent_IC50 2. Single-Agent IC50 Determination (DS89002333 & Chemotherapy) Cell_Line_Selection->Single_Agent_IC50 Combination_Screening 3. Combination Screening (Checkerboard Assay) Single_Agent_IC50->Combination_Screening Synergy_Analysis 4. Synergy Analysis (Chou-Talalay Method - CI) Combination_Screening->Synergy_Analysis Mechanism_Validation 5. Mechanistic Validation (Apoptosis, Cell Cycle Assays) Synergy_Analysis->Mechanism_Validation In_Vivo_Validation 6. In Vivo Validation (Xenograft Models) Mechanism_Validation->In_Vivo_Validation

Caption: Proposed workflow for assessing synergy.

Data Presentation: Quantifying Synergy

The results of synergy studies are typically summarized in tables for clear comparison. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard metric where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

Table 1: Hypothetical Combination Index (CI) Values for DS89002333 with Chemotherapeutic Agents in FL-HCC Cell Line (HUH-FL1)

Chemotherapeutic AgentConcentration of DS89002333 (nM)Concentration of Chemo Agent (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
Cisplatin 1010.50.8Synergy
2020.750.6Strong Synergy
Doxorubicin 100.50.61.1Antagonism
2010.80.9Slight Synergy
Gemcitabine 100.10.550.7Synergy
200.20.850.5Strong Synergy

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of synergy studies.

Cell Viability Assay (MTS Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess cell viability in combination studies.

  • Procedure:

    • Seed cancer cells (e.g., FL-HCC cell lines) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of DS89002333 or the chemotherapeutic agent alone to determine the IC50.

    • For combination studies, treat cells with a matrix of concentrations of both drugs (checkerboard assay).

    • After a 72-hour incubation, add MTS reagent to each well.

    • Incubate for 1-4 hours and then record the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To determine if the combination treatment induces apoptosis.

  • Procedure:

    • Treat cells with DS89002333, the chemotherapeutic agent, or the combination at synergistic concentrations for 24-48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

  • Procedure:

    • Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, DS89002333 alone, chemotherapy alone, combination).

    • Administer the treatments according to a predetermined schedule and dosage.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Alternative Therapeutic Strategies for FL-HCC

Given the challenges with chemotherapy in FL-HCC, other combination strategies are also being explored. Clinical trials are currently investigating the combination of immunotherapy (e.g., checkpoint inhibitors) with other agents.[3] Additionally, peptide-based vaccines targeting the DNAJB1-PRKACA fusion protein are in early clinical development, sometimes in combination with immunotherapy.[3]

Conclusion

While the synergistic effects of this compound with chemotherapy are yet to be clinically validated, there is a strong scientific rationale for investigating such combinations. The experimental framework outlined in this guide provides a roadmap for preclinical studies that could unlock the full therapeutic potential of this novel PRKACA inhibitor. As research progresses, combination therapies involving DS89002333 may offer new hope for patients with FL-HCC and other cancers driven by aberrant PKA signaling.

References

In Vivo Efficacy: A Comparative Analysis of (2S,4R)-DS89002333 and H89

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, both (2S,4R)-DS89002333 and H89 have emerged as noteworthy compounds targeting Protein Kinase A (PKA). While both inhibitors show efficacy in preclinical in vivo models, they are investigated in different therapeutic contexts. This guide provides a comparative overview of their in vivo performance, supported by experimental data and detailed methodologies, to assist researchers in drug development and scientific investigation.

Quantitative Data Summary

The in vivo efficacy of this compound and H89 has been demonstrated in distinct disease models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound in a Fibrolamellar Hepatocellular Carcinoma (FL-HCC) Patient-Derived Xenograft (PDX) Model

ParameterVehicle ControlThis compound
Animal Model NOD-SCID MiceNOD-SCID Mice
Tumor Model Subcutaneous implantation of FLC PDX shRNA cell linesSubcutaneous implantation of FLC PDX shRNA cell lines
Treatment VehicleBLU0588 or BLU2864 (novel selective PRKACA small molecule inhibitors) orally, once daily
Primary Endpoint Tumor GrowthTumor Growth Reduction
Efficacy Progressive Tumor GrowthStatistically significant reduction in tumor growth (P = .003 for BLU0588 and P = .0005 for BLU2864)[1]

Table 2: In Vivo Efficacy of H89 in a Mouse Model of Allergic Airway Inflammation

ParameterVehicle ControlH89
Animal Model MiceMice
Disease Model Ovalbumin (OVA)-sensitized and challenged model of asthmaOvalbumin (OVA)-sensitized and challenged model of asthma
Treatment Vehicle (i.p.)10 mg/kg H89 (i.p.) two hours before each OVA challenge[2]
Primary Endpoints Airway Hyperresponsiveness (AHR), Lung Inflammation, Mucus Production, Inflammatory Cell InfiltrationReduction in AHR, Lung Inflammation, Mucus Production, and Inflammatory Cell Infiltration
Efficacy Significant AHR, inflammation, mucus production, and cell infiltrationReduced AHR, lung inflammation, mast cell numbers, and mucus production. Inhibited IL-4 and IL-5 production and infiltration of eosinophils, neutrophils, and lymphocytes in BAL fluid[2].

Table 3: In Vivo Efficacy of H89 in a Rat Model of Proliferative Vitreoretinopathy (PVR)

ParameterControlH89
Animal Model RatsRats
Disease Model Intravitreal injection of ARPE-19 cells and platelet-rich plasma[3]Intravitreal injection of ARPE-19 cells and platelet-rich plasma[3]
Treatment Not specifiedH89 treatment
Primary Endpoints Structural changes in the retina, electroretinogram (ERG) b-wave amplitudesProtection against structural changes and prevention of ERG b-wave amplitude decrease
Efficacy Retinal structural changes and decreased ERG b-wave amplitudesProtected against structural changes in the retina and prevented decreases in electroretinogram b-wave amplitudes[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

This compound: FL-HCC Patient-Derived Xenograft Model[1]
  • Cell Line and Animal Model: Fibrolamellar carcinoma (FLC) patient-derived xenograft (PDX) shRNA cell lines were used. Female NOD-SCID mice served as the host animals.

  • Tumor Implantation: FLC PDX tumor cells were implanted subcutaneously into the mice.

  • Tumor Growth and Randomization: Tumors were allowed to develop to a predetermined size. Mice were then randomized into treatment and control groups.

  • Treatment Administration: The novel selective PRKACA small molecule inhibitors, BLU0588 and BLU2864 (referred to in the context of the study evaluating the therapeutic target), were administered orally once daily. The control group received a vehicle solution.

  • Efficacy Assessment: Tumor development and size were assessed every two days. The primary endpoint was the reduction in tumor growth in the treated group compared to the control group.

H89: Mouse Model of Allergic Airway Inflammation[2]
  • Animal Model: Mice were used for this study.

  • Sensitization and Challenge: Mice were sensitized intraperitoneally with ovalbumin (OVA), with or without alum, and subsequently challenged intranasally with OVA to induce an allergic airway inflammation response.

  • Treatment Administration: H89 was administered intraperitoneally at a dose of 10 mg/kg two hours before each OVA challenge. The control group received a vehicle.

  • Efficacy Assessment:

    • Airway Hyperresponsiveness (AHR): Assessed using whole-body barometric plethysmography.

    • Inflammation: Assessed by total and differential cell counts and levels of IL-4 and IL-5 in bronchoalveolar lavage (BAL) fluid.

    • Histology: Lung inflammation, mucus production, and mast cell numbers were analyzed after histochemistry.

H89: Rat Model of Proliferative Vitreoretinopathy (PVR)[3]
  • Animal Model: Rats were used to model PVR.

  • Disease Induction: An in vivo model of PVR was established by intravitreal injection of ARPE-19 cells and platelet-rich plasma.

  • Treatment Administration: The specifics of H89 administration (dose, frequency, route) were not detailed in the provided abstract.

  • Efficacy Assessment:

    • Structural Changes: Changes in the eye structures were observed.

    • Visual Function: Vision function was assessed by measuring electroretinogram (ERG) b-wave amplitudes.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs, the following diagrams are provided.

H89_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds to AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Downstream_Targets Downstream Targets (e.g., CREB) PKA_active->Downstream_Targets Phosphorylates H89 H89 H89->PKA_active Inhibits Cellular_Response Cellular_Response Downstream_Targets->Cellular_Response Leads to

Caption: Signaling pathway of H89 as a PKA inhibitor.

DS89002333_In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis PDX_cells FL-HCC PDX shRNA Cell Lines Implantation Subcutaneous Implantation PDX_cells->Implantation Mice NOD-SCID Mice Mice->Implantation Tumor_growth Tumor Growth to Palpable Size Implantation->Tumor_growth Randomization Randomization Tumor_growth->Randomization Control_Group Vehicle Control (Oral, Once Daily) Randomization->Control_Group Treatment_Group This compound (Oral, Once Daily) Randomization->Treatment_Group Monitoring Tumor Measurement (Every 2 Days) Control_Group->Monitoring Treatment_Group->Monitoring Endpoint Primary Endpoint: Tumor Growth Inhibition Monitoring->Endpoint Comparison Compare Tumor Volumes Endpoint->Comparison

Caption: Experimental workflow for in vivo efficacy of this compound.

Concluding Remarks

Both this compound and H89 demonstrate significant in vivo efficacy as PKA inhibitors, albeit in different therapeutic areas. This compound shows promise as a targeted therapy for FL-HCC, a cancer driven by a specific gene fusion involving PRKACA[6][7][8][9]. H89, while a potent PKA inhibitor, also affects other kinases, which may contribute to its observed efficacy in inflammatory and fibrotic conditions like asthma and PVR[10][11][12]. The choice between these inhibitors would depend on the specific research question and the desired level of target selectivity. The provided data and protocols offer a foundation for researchers to make informed decisions for their in vivo studies.

References

A Head-to-Head Comparison: (2S,4R)-DS89002333 Versus siRNA Knockdown for Targeting PRKACA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical decision in studying protein function and developing therapeutic strategies. This guide provides an objective comparison of two methods for targeting the Protein Kinase A catalytic subunit alpha (PRKACA): the small molecule inhibitor (2S,4R)-DS89002333 and siRNA-mediated gene knockdown.

This comparison delves into their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed experimental protocols. Furthermore, it visualizes key concepts through diagrams to facilitate a comprehensive understanding of both methodologies.

At a Glance: Key Differences

FeatureThis compoundsiRNA Knockdown of PRKACA
Mechanism of Action Direct, reversible inhibition of PRKACA enzymatic activity.Post-transcriptional gene silencing by degrading PRKACA mRNA, leading to reduced protein synthesis.[1]
Target PRKACA protein's catalytic activity.PRKACA messenger RNA (mRNA).
Effect on Protein Inhibits the function of the existing protein pool without affecting protein levels.[2]Reduces the total cellular pool of the target protein.[3]
Temporal Control Rapid onset of action and often reversible upon removal of the inhibitor.[3]Slower onset of action (typically 24-72 hours) and can be transient or stable depending on the delivery method.[2][4]
Specificity Specificity depends on the inhibitor's chemical structure and potential binding to other kinases.Can be highly specific to the target mRNA sequence. Off-target effects can arise from unintended silencing of other mRNAs with sequence similarity.[3]
Effect on Scaffolding Functions Primarily affects enzymatic activity, potentially leaving non-enzymatic scaffolding functions intact.[2][4]Eliminates both the enzymatic and non-enzymatic (scaffolding) functions of the protein.[2][4]

Quantitative Comparison of Performance

The following tables summarize available quantitative data for this compound and a representative siRNA targeting PRKACA. It is important to note that this data is synthesized from separate studies, as direct head-to-head comparative studies are limited.

Table 1: In Vitro and In Vivo Efficacy
ParameterThis compoundPRKACA siRNA (specifically siRNA 1784402 targeting DNAJB1-PRKACA fusion)
In Vitro Potency (IC50) 0.3 nM (for DS89002333)[5][6][7][8]1 pM (in Huh7 cells expressing the fusion mRNA)[9]
Cellular Activity Dose-dependent inhibition of CREB phosphorylation.[6]50-70% decrease in cell viability in patient-derived xenograft (PDX) cells after 5 days.[9]
In Vivo Efficacy Anti-tumor activity in a fibrolamellar hepatocellular carcinoma (FL-HCC) patient-derived xenograft model.[6][10]~60% reduction of DNAJB1-PRKACA expression in tumors in vivo.[9]
Table 2: Specificity and Off-Target Effects
AspectThis compoundsiRNA Knockdown of PRKACA
Primary Off-Target Concern Inhibition of other structurally related kinases."Seed region" mediated silencing of unintended mRNAs with partial sequence complementarity.[11][12]
Strategies to Mitigate Off-Targets Medicinal chemistry optimization to improve selectivity.Careful siRNA design, use of multiple siRNAs targeting the same gene, and concentration optimization.[11][12]
Reported Specificity Potent inhibitor of PRKACA.[5][6]A specific siRNA (1784402) showed ~30-fold higher specificity for the DNAJB1-PRKACA fusion compared to native PRKACA.[9]

Signaling Pathway and Experimental Workflow Visualizations

PRKACA Signaling Pathway

PKA_Signaling_Pathway PRKACA_active PRKACA_active CREB CREB PRKACA_active->CREB Phosphorylates Other_Substrates Other_Substrates PRKACA_active->Other_Substrates Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Regulates Cellular_Response Cellular_Response Other_Substrates->Cellular_Response

Comparative Experimental Workflows

Experimental_Workflows

Detailed Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cellular Assay

Objective: To determine the concentration of this compound that inhibits a PRKACA-dependent cellular process by 50%.

Materials:

  • Target cell line (e.g., NIH/3T3 or a relevant cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®) or a specific downstream signaling event (e.g., antibodies for p-CREB and total CREB for Western blotting).

  • Plate reader or Western blotting equipment.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range would be from 10 µM down to 0.1 nM, with a vehicle control (DMSO) at the same final concentration.

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell line and the endpoint being measured.

  • Analysis:

    • Cell Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.

    • Downstream Signaling: Lyse the cells and perform Western blotting to detect the levels of phosphorylated CREB and total CREB.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: siRNA-Mediated Knockdown of PRKACA

Objective: To reduce the expression of PRKACA in a target cell line using siRNA.

Materials:

  • Target cell line

  • Complete cell culture medium (antibiotic-free for transfection)

  • PRKACA-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well plates

  • Reagents for RNA extraction and qRT-PCR.

  • Reagents for protein lysis and Western blotting.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the PRKACA siRNA or control siRNA into serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the turnover rate of PRKACA mRNA and protein.

  • Validation of Knockdown:

    • mRNA Level: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the relative expression of PRKACA mRNA, normalized to a housekeeping gene.

    • Protein Level: Lyse the cells and perform Western blotting to determine the levels of PRKACA protein, with a loading control (e.g., GAPDH or β-actin).

Discussion: Choosing the Right Tool for the Job

The decision between using this compound and siRNA knockdown for targeting PRKACA depends on the specific research question.

  • This compound is ideal for studying the acute effects of inhibiting PRKACA's enzymatic activity. Its rapid and reversible nature makes it a valuable tool for dissecting the immediate consequences of blocking the PKA signaling pathway and for validating phenotypes observed with genetic approaches. Small molecule inhibitors are also more directly translatable to therapeutic development.

  • siRNA knockdown is the preferred method when the goal is to understand the consequences of the loss of the entire PRKACA protein, including any non-enzymatic or scaffolding roles it may play.[2][4] It offers high specificity to the target gene, especially with siRNAs designed to target specific fusion junctions, which can minimize effects on the wild-type protein.[9]

Ultimately, a combined approach, using both this compound and siRNA knockdown, can provide the most comprehensive understanding of PRKACA's function in a given biological context. The distinct mechanisms of these two powerful tools can be leveraged to dissect the multifaceted roles of this important kinase.

References

Comparative Analysis of (2S,4R)-DS89002333 and its Enantiomer in the Inhibition of PRKACA

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

This guide provides a detailed comparative analysis of the enantiomers of the potent protein kinase A catalytic subunit alpha (PRKACA) inhibitor, DS89002333. The focus is on the biologically active (2S,4R)-DS89002333 and its enantiomer, highlighting their differential inhibitory activities against PRKACA. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting protein kinases.

Introduction

Protein kinase A (PKA) is a crucial enzyme involved in a multitude of cellular signaling pathways, and its dysregulation has been implicated in various diseases, including cancer.[1] The catalytic subunit of PKA, PRKACA, is the primary target for therapeutic intervention. Fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer, is frequently characterized by a specific gene fusion, DNAJB1-PRKACA, which results in a constitutively active kinase that drives tumorigenesis.[2][3][4] Therefore, potent and selective inhibitors of PRKACA and the DNAJB1-PRKACA fusion protein are of significant interest for the development of targeted therapies for FL-HCC and other PKA-driven cancers.[2]

DS89002333 has emerged as a highly potent, orally active inhibitor of PRKACA.[2][5] As with many chiral molecules, the biological activity of DS89002333 is expected to be stereospecific. This guide focuses on the comparative analysis of the (2S,4R) enantiomer, which is the active form, and its corresponding enantiomer.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against PRKACA has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

CompoundTargetIC50 (nM)
This compoundPRKACA0.3[5]
(2R,4S)-DS89002333PRKACAData not publicly available

Note: While the IC50 value for the active (2S,4R) enantiomer is documented, a direct comparison with the (2R,4S) enantiomer is hampered by the lack of publicly available quantitative data for the latter. The significant potency of the (2S,4R) form suggests a high degree of enantioselectivity, a common feature for kinase inhibitors where a precise three-dimensional fit into the ATP-binding pocket is critical for activity.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of PRKACA and the oncogenic DNAJB1-PRKACA fusion protein. This inhibition blocks the downstream signaling cascade that promotes cancer cell growth and survival in FL-HCC.

The DNAJB1-PRKACA fusion protein leads to the constitutive phosphorylation and inactivation of Salt-Inducible Kinases (SIKs). This, in turn, results in the dephosphorylation and activation of the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator 2). Activated CRTC2 translocates to the nucleus and, in conjunction with the histone acetyltransferase p300, drives the expression of genes involved in cell proliferation and survival.

By inhibiting the kinase activity of the fusion protein, this compound prevents the inactivation of SIKs, thereby keeping CRTC2 in its phosphorylated and inactive state in the cytoplasm. This ultimately leads to the suppression of the oncogenic transcriptional program.

PRKACA_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Oncogenic Signaling in FL-HCC cluster_nucleus DS89002333 DS89002333 DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein DS89002333->DNAJB1_PRKACA Inhibits SIKs Salt-Inducible Kinases (SIKs) DNAJB1_PRKACA->SIKs Phosphorylates & Inactivates CRTC2 CRTC2 (Active) SIKs->CRTC2 Phosphorylates & Inactivates CRTC2_p p-CRTC2 (Inactive) CRTC2_p300 CRTC2-p300 Complex CRTC2->CRTC2_p300 Translocates to Nucleus & Binds p300 p300 p300 Nucleus Nucleus Gene_Expression Oncogenic Gene Expression CRTC2_p300->Gene_Expression Drives Transcription

Caption: Signaling pathway of DNAJB1-PRKACA and inhibition by this compound.

Experimental Protocols

A detailed experimental protocol for the determination of the IC50 value of PRKACA inhibitors is crucial for reproducible and comparable results. The following is a generalized protocol based on common kinase assay methodologies, such as ADP-Glo™ or LanthaScreen™, which are frequently used for such determinations.

Objective: To determine the in vitro inhibitory activity (IC50) of this compound and its enantiomer against recombinant human PRKACA.

Materials:

  • Recombinant human PRKACA enzyme

  • Peptide substrate (e.g., a fluorescently labeled or biotinylated peptide containing a PKA consensus sequence like LRRASLG)

  • ATP (Adenosine triphosphate)

  • This compound and its enantiomer, dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega or LanthaScreen™ Eu Kinase Binding Assay components from Thermo Fisher Scientific)

  • 384-well microplates

  • Plate reader capable of luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of each enantiomer in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant PRKACA enzyme and the peptide substrate to their optimal concentrations in the kinase assay buffer. These concentrations should be predetermined through enzyme titration and substrate kinetics experiments to ensure the assay is run under initial velocity conditions.

  • Assay Reaction:

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Add the diluted enzyme to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP and peptide substrate mixture to the wells.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and proceed with the detection step according to the manufacturer's protocol for the chosen assay technology (e.g., add ADP-Glo™ reagent or LanthaScreen™ detection reagents).

    • Incubate for the recommended time to allow the detection signal to develop.

    • Measure the signal (luminescence or TR-FRET ratio) using a plate reader.

  • Data Analysis:

    • The raw data is typically normalized to controls (0% inhibition with DMSO alone and 100% inhibition with a known potent inhibitor or no enzyme).

    • The normalized data is then plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

experimental_workflow Start Start Compound_Prep 1. Compound Preparation (Serial Dilution) Start->Compound_Prep Assay_Plate 3. Add Components to 384-well Plate Compound_Prep->Assay_Plate Enzyme_Substrate_Prep 2. Enzyme & Substrate Preparation Enzyme_Substrate_Prep->Assay_Plate Incubation 4. Kinase Reaction Incubation Assay_Plate->Incubation Detection 5. Add Detection Reagents Incubation->Detection Read_Plate 6. Measure Signal (Luminescence/TR-FRET) Detection->Read_Plate Data_Analysis 7. Data Analysis & IC50 Calculation Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the IC50 of PRKACA inhibitors.

Conclusion

This compound is a highly potent inhibitor of PRKACA, with a sub-nanomolar IC50 value. Its mechanism of action involves the disruption of the oncogenic signaling cascade driven by the DNAJB1-PRKACA fusion protein in FL-HCC. While a direct comparative analysis with its enantiomer is currently limited by the lack of publicly available data, the high potency of the (2S,4R) enantiomer strongly suggests a significant degree of stereoselectivity in its interaction with the PRKACA active site. Further studies disclosing the inhibitory activity of the (2R,4S) enantiomer would be invaluable for a complete understanding of the structure-activity relationship of this important class of inhibitors. The provided experimental protocol offers a robust framework for conducting such comparative studies in a standardized and reproducible manner.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (2S,4R)-DS89002333 and Other Potent Laboratory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides crucial safety and logistical guidance for the proper disposal of the potent PRKACA inhibitor, (2S,4R)-DS89002333, and other similar research compounds. Adherence to these procedures is vital for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance.

Disclaimer: The following procedures are based on general best practices for the disposal of hazardous chemical waste. Researchers must consult the specific Safety Data Sheet (SDS) for this compound and their institution's Environmental Health and Safety (EHS) guidelines for definitive disposal protocols. The primary method for the disposal of potent chemical waste is typically incineration by a licensed hazardous waste management vendor.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to review the manufacturer's Safety Data Sheet (SDS). The SDS contains comprehensive information regarding potential hazards, required personal protective equipment (PPE), and emergency procedures.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Gloves Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust when handling the solid form of the compound.

  • Prevent direct contact with skin, eyes, and clothing.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Do not dispose of this waste down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the first and most critical step.

Waste StreamCollection Container
Unused/Expired Solid Compound Original container or a clearly labeled, sealed hazardous waste container.
Contaminated Labware (e.g., pipette tips, vials, tubes) Designated, sealed hazardous waste bag or container.
Contaminated Sharps (e.g., needles, syringes) Designated, puncture-resistant sharps container for chemical waste.
Liquid Waste (Solutions containing the compound) Labeled, leak-proof, and chemically compatible container.

Step 2: Labeling and Storage

Accurate and clear labeling is a regulatory requirement.

  • Affix a "Hazardous Waste" label to each container as soon as the first item of waste is added.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • Any other chemical constituents (e.g., solvents).

    • Specific hazard characteristics (e.g., "Toxic").

    • The accumulation start date.

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.

  • Utilize secondary containment to mitigate spills.

Step 3: Decontamination

  • Decontaminate surfaces and equipment that have come into contact with this compound to prevent cross-contamination.

  • Absorb spills with a suitable material (e.g., diatomite, universal binders) and dispose of the contaminated material as hazardous waste.

  • Decontaminate surfaces by scrubbing with an appropriate solvent, such as alcohol.

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • EHS will coordinate with a licensed hazardous waste disposal facility for the final destruction of the material, which is typically accomplished through incineration.[1]

  • Maintain all disposal records as required by your institution and regulatory agencies.

Experimental Workflow for Disposal

Logical Workflow for Chemical Waste Disposal cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling this compound sds Consult SDS and Institutional EHS Protocols start->sds ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) waste_gen Generate Waste Stream ppe->waste_gen sds->ppe segregate Segregate Waste at Source waste_gen->segregate solid_waste Solid Waste (Unused compound, contaminated labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) segregate->sharps_waste Sharps contain_solid Place in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Waste Container liquid_waste->contain_liquid contain_sharps Place in Labeled Sharps Container sharps_waste->contain_sharps storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage contain_sharps->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal end End: Documentation Filed disposal->end

Caption: Logical workflow for the safe disposal of hazardous chemical waste.

Signaling Pathway Inhibition by this compound

This compound is a potent inhibitor of Protein Kinase A, cAMP-activated, catalytic subunit alpha (PRKACA). Understanding its mechanism of action underscores the importance of proper handling and disposal to prevent unintended biological effects.

PRKACA Signaling Pathway Inhibition cluster_pathway Cellular Signaling cluster_inhibition Inhibition cAMP cAMP PRKACA PRKACA (Active) cAMP->PRKACA Activates CREB CREB PRKACA->CREB Phosphorylates pCREB Phosphorylated CREB (pCREB) CREB->pCREB Gene Target Gene Transcription pCREB->Gene inhibitor This compound inhibitor->PRKACA Inhibits

Caption: Inhibition of the PRKACA signaling pathway by this compound.

References

Navigating the Safe Handling of (2S,4R)-DS89002333: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical entities like (2S,4R)-DS89002333, a potent PRKACA inhibitor, are of paramount importance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and ensure compliance with safety standards.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices and utilizes safety data from Ibrutinib, a comparable potent kinase inhibitor, as a reference. It is crucial to supplement these recommendations with a formal risk assessment and to consult your institution's specific chemical waste disposal protocols.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the handling of similar potent kinase inhibitors.

Equipment Specification Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors.Required when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to maintaining a safe research environment.

Engineering Controls
  • Ventilation: All weighing and handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

Handling Procedures
  • Preparation: Before beginning any work, ensure all necessary PPE is available and in good condition. Clearly label all containers with the chemical name and any known hazard information.

  • Weighing and Transferring: Conduct all weighing and transferring of the compound within a chemical fume hood. Use appropriate tools, such as a spatula or powder-safe enclosure, to handle the solid.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the vessel is appropriately sealed.

  • Post-Procedure: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure the safety of all personnel.

Waste Segregation and Collection
  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof hazardous waste container.

  • Solid Waste: This includes unused this compound powder, contaminated PPE (such as gloves and disposable lab coats), and any contaminated lab supplies (e.g., pipette tips, vials).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

Storage of Chemical Waste
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent spills.

  • Secure Storage: Keep the waste container closed at all times, except when adding waste.

Disposal Request and Pickup
  • Institutional Procedures: Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request for waste pickup through your Environmental Health and Safety (EHS) department.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling & Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_label Label Containers prep_ppe->prep_label handle_weigh Weigh & Transfer prep_label->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution post_decon Decontaminate Surfaces handle_solution->post_decon Experiment Complete post_wash Wash Hands post_decon->post_wash disp_segregate Segregate Waste post_wash->disp_segregate Initiate Disposal disp_store Store in SAA disp_segregate->disp_store disp_request Request EHS Pickup disp_store->disp_request

Caption: Workflow for Safe Handling and Disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.